BOC-NH-PEG2-propene
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFVNEXYCULLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159156-95-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159156-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00410988 | |
| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-91-6 | |
| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Boc-aminoethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-NH-PEG2-propene, also known by its IUPAC name tert-butyl (2-(2-(prop-2-en-1-yloxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its structure incorporates a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. This unique combination of functional moieties makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. In a typical PROTAC molecule, one end binds to the target protein, while the other recruits an E3 ubiquitin ligase. The linker, for which this compound is a precursor, plays a critical role in connecting these two binding elements and orienting them productively to facilitate ubiquitination and subsequent degradation of the target protein. The physical properties of the linker, such as its length, flexibility, and solubility, are crucial determinants of a PROTAC's efficacy and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental protocols for their determination.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₃NO₄ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| CAS Number | 2410236-85-8 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF). | [2] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
The following sections detail the methodologies for determining key physical properties of this compound. These protocols are based on standard laboratory practices for the characterization of similar chemical compounds.
Synthesis of this compound
A general synthesis route for this compound involves the etherification of a Boc-protected amino-PEG alcohol with an allyl halide.[2]
Materials:
-
Boc-NH-PEG2-OH (tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate)
-
Allyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve Boc-NH-PEG2-OH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire 1H and 13C NMR spectra. The resulting spectra should show characteristic peaks corresponding to the protons and carbons of the Boc group, the PEG linker, and the terminal propene group.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its identity.
-
Technique: Electrospray ionization (ESI) mass spectrometry is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Analysis: Acquire the IR spectrum. Look for characteristic absorption bands for the N-H bond of the carbamate, the C=O of the Boc group, the C-O-C ether linkages of the PEG spacer, and the C=C of the propene group.
Signaling Pathways and Experimental Workflows
As a key component in the synthesis of PROTACs, this compound plays an integral role in the broader experimental workflow of targeted protein degradation.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action of a PROTAC, where this compound would be incorporated into the linker.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The diagram below outlines a typical workflow for the synthesis of a PROTAC, starting from the this compound linker precursor.
Caption: A representative workflow for the synthesis of a PROTAC.
References
A Comprehensive Technical Guide to BOC-NH-PEG2-propene: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of BOC-NH-PEG2-propene, a bifunctional linker molecule of significant interest in contemporary drug discovery and development. With a particular focus on its role in the formation of Proteolysis Targeting Chimeras (PROTACs), this document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, this guide presents a representative experimental protocol for its synthesis and its subsequent application in the construction of PROTACs, alongside a discussion of its broader utility in bioconjugation and nanotechnology.
Introduction
This compound, a polyethylene (B3416737) glycol (PEG)-based linker, has emerged as a critical building block in the design and synthesis of complex therapeutic agents. Its unique architecture, featuring a tert-butyloxycarbonyl (BOC)-protected amine and a terminal propene group connected by a flexible diethylene glycol spacer, offers a versatile platform for covalent modification and conjugation. The BOC protecting group provides a stable yet readily cleavable handle for sequential reactions, while the propene moiety allows for a variety of coupling chemistries.
The primary application of this compound lies in the burgeoning field of targeted protein degradation, specifically in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial in dictating the efficacy of this process, and the physicochemical properties of this compound make it an attractive choice for this purpose.
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a short PEG chain that enhances solubility and provides spatial separation between conjugated moieties.
Chemical Structure:
IUPAC Name: tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and application in biological systems.
| Property | Value | Reference |
| Molecular Formula | C12H23NO4 | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| CAS Number | 2410236-85-8 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as DMSO and THF. | |
| Storage Temperature | -20°C |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent application in the synthesis of a PROTAC.
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound based on standard organic chemistry principles. The synthesis involves the Williamson ether synthesis between a BOC-protected amino alcohol and an allyl halide.
Materials:
-
tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
-
Allyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add allyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Application in PROTAC Synthesis
This protocol outlines the general steps for incorporating this compound into a PROTAC molecule. The process involves the deprotection of the BOC group followed by coupling of the resulting free amine to a carboxylic acid-functionalized ligand for a protein of interest (POI).
Step 1: BOC Deprotection
Materials:
-
This compound
-
4M Hydrogen chloride (HCl) in 1,4-dioxane (B91453) or Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (10 equivalents) or TFA (10-20 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude amine salt, which is typically used in the next step without further purification.
Step 2: Amide Coupling to a POI Ligand
Materials:
-
Crude amine salt from the previous step
-
POI ligand with a terminal carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and brine
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude amine salt (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by an appropriate method such as flash column chromatography or preparative HPLC.
Visualization of Synthetic Workflow
The following diagrams illustrate the key chemical transformations described in the experimental protocols.
Caption: Synthetic workflow for this compound and its use in PROTAC synthesis.
Broader Applications
Beyond its prominent role in PROTAC development, the versatile chemical handles of this compound lend themselves to a range of other applications in the life sciences:
-
Bioconjugation: The terminal propene group can participate in various chemical reactions, including thiol-ene "click" chemistry, allowing for the conjugation of this linker to cysteine residues in proteins or other thiol-containing biomolecules.
-
Nanotechnology: this compound can be used to functionalize the surface of nanoparticles, imparting desirable properties such as increased hydrophilicity and providing a reactive handle for the attachment of targeting ligands or therapeutic payloads.
-
Material Science: The ability to polymerize the propene group or incorporate it into larger polymer structures opens up possibilities for the development of novel biomaterials with tailored properties.
Conclusion
This compound is a valuable and versatile bifunctional linker with significant applications in modern drug discovery and development. Its well-defined structure, favorable physicochemical properties, and straightforward chemical reactivity make it an ideal building block for the construction of complex therapeutic modalities, most notably PROTACs. The synthetic protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their pursuit of novel therapeutics.
References
An In-depth Technical Guide to the Synthesis and Purification of BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of BOC-NH-PEG2-propene, a bifunctional linker critical in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details a robust synthetic protocol, purification methodologies, and expected analytical characterization. The information is intended to equip researchers in drug development and medicinal chemistry with the necessary knowledge to produce and purify this versatile chemical tool.
Introduction
This compound, with the chemical formula C12H23NO4 and a molecular weight of approximately 245.32 g/mol , is a key building block in modern drug discovery.[1] Its structure incorporates a Boc-protected amine, a diethylene glycol (PEG2) spacer, and a terminal propene group. This heterobifunctional nature allows for sequential and controlled conjugation to different molecules of interest.
The primary application of this compound is in the construction of PROTACs.[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] In a PROTAC molecule, this compound can serve as the linker that connects a ligand binding to the target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG2 spacer enhances the solubility and optimizes the spatial orientation between the two ligands, which is crucial for the formation of a productive ternary complex and subsequent protein degradation.
This guide outlines a common and effective method for the synthesis of this compound via the Williamson ether synthesis, followed by a detailed purification protocol.
Synthesis of this compound
The synthesis of this compound is most conveniently achieved through a Williamson ether synthesis. This method involves the deprotonation of the terminal hydroxyl group of commercially available N-Boc-2-(2-hydroxyethoxy)ethylamine (BOC-NH-PEG2-OH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, such as allyl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-2-(2-hydroxyethoxy)ethylamine (BOC-NH-PEG2-OH) | ≥95% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Allyl Bromide | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (B95107) (THF) | DriSolv® or equivalent | Commercially Available |
| Saturated aqueous ammonium (B1175870) chloride (NH4Cl) | ACS Grade | Commercially Available |
| Saturated aqueous sodium chloride (Brine) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available |
| Ethyl Acetate (B1210297) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica (B1680970) Gel | 230-400 mesh | Commercially Available |
Experimental Protocol
Step 1: Deprotonation of BOC-NH-PEG2-OH
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-2-(2-hydroxyethoxy)ethylamine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.
Step 2: Allylation
-
Cool the reaction mixture back down to 0 °C.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
Step 3: Work-up and Extraction
-
Upon completion of the reaction, cool the flask to 0 °C.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification
The crude this compound is typically purified by flash column chromatography on silica gel to achieve high purity.
Purification Protocol
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the column eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are representative of a typical Williamson ether synthesis and subsequent chromatographic purification.
| Parameter | Expected Value |
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 2410236-85-8 |
| Typical Yield | 75-90% |
| Purity (Post-Purification) | >95% (by HPLC or NMR) |
| Appearance | Colorless to pale yellow oil |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the Boc group (a singlet at ~1.44 ppm), the PEG backbone protons (multiplets between 3.5-3.7 ppm), the methylene (B1212753) protons adjacent to the Boc-protected nitrogen (~3.3 ppm), the methylene protons of the allyl group (~4.0 ppm), and the vinyl protons of the propene group (multiplets between 5.1-5.3 ppm and 5.8-6.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbons of the Boc group, the PEG chain, and the propene moiety.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a peak corresponding to the [M+Na]⁺ adduct of the product.
Application Context: PROTAC Signaling Pathway
This compound is a linker used to synthesize PROTACs, which hijack the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action for a PROTAC.
References
Navigating the Solubility of BOC-NH-PEG2-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker BOC-NH-PEG2-propene is a critical tool in the development of targeted therapies, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a BOC-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group, allows for the covalent linkage of a target protein ligand and an E3 ligase ligand. A thorough understanding of its solubility characteristics is paramount for successful conjugation, purification, and formulation. This technical guide provides an in-depth analysis of the predicted solubility of this compound in various solvents, based on the known properties of its structural components and analogous molecules. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility in their specific applications.
Predicted Solubility Profile
Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a robust prediction of its solubility can be derived from the individual contributions of its molecular components: the lipophilic BOC (tert-Butyloxycarbonyl) group, the hydrophilic PEG2 linker, and the terminal propene group.
The presence of the PEG spacer is known to enhance aqueous solubility.[1][2][3][4] Consequently, this compound is anticipated to exhibit at least partial solubility in aqueous solutions. The BOC protecting group, being nonpolar, contributes to its solubility in organic solvents. Based on data from structurally similar compounds, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF).[5]
General solubility information for PEG and its derivatives indicates good solubility in a range of solvents including water, toluene, acetone, ethanol, and methylene (B1212753) chloride.[] The solubility of a closely related compound, t-Boc-N-amido-PEG10-Br, is predicted to be high in polar aprotic solvents like DMSO, N,N-Dimethylacetamide (DMAC), and acetonitrile, as well as in chlorinated solvents such as dichloromethane.[7] This suggests a similar profile for this compound.
The following table summarizes the predicted solubility of this compound based on these inferences. It is critical to note that these are qualitative predictions, and experimental verification is highly recommended for any application.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for dissolving a wide range of organic molecules; solubility is inferred from similar BOC-protected PEG compounds.[5] |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar polarity to DMSO; expected to effectively solvate the molecule. | |
| Acetonitrile (ACN) | Likely Soluble | A common solvent in chromatography and synthesis; predicted to be a suitable solvent based on the solubility of analogous compounds.[7] | |
| Chlorinated | Dichloromethane (DCM) | Likely Soluble | The lipophilic BOC group and the overall organic nature of the molecule suggest good solubility in chlorinated solvents. Inferred from the predicted solubility of t-Boc-N-amido-PEG10-Br.[7] |
| Chloroform | Likely Soluble | Similar to DCM, expected to be a good solvent. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions; qualitative data suggests solubility.[5] |
| Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF may result in reduced solubility. | |
| Alcohols | Methanol | Likely Soluble | The polar hydroxyl group can interact with the PEG chain. |
| Ethanol | Likely Soluble | Good general solvent for many organic compounds, including PEG derivatives.[] | |
| Aqueous | Water | Sparingly Soluble | The hydrophilic PEG2 spacer enhances aqueous solubility, but the BOC group and hydrocarbon backbone limit it.[1][2][3][4] |
| Aqueous Buffers | Sparingly Soluble | Solubility is expected to be pH-dependent, though the molecule lacks strongly acidic or basic functional groups. | |
| Hydrocarbons | Hexanes | Likely Insoluble | The overall polarity of the molecule, particularly due to the PEG chain and the amide linkage, suggests poor solubility in nonpolar hydrocarbon solvents. |
| Toluene | Sparingly Soluble | While generally nonpolar, the aromatic ring can offer some interaction, and PEG derivatives show some solubility.[] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Objective: To determine the quantitative solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Standard Curve:
-
Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Perform a series of dilutions to create a set of calibration standards with known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response versus concentration.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the test solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required may vary depending on the compound and solvent.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
-
Sample Preparation and Analysis:
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the previously generated standard curve.
-
Analyze the diluted sample using the same analytical method used for the standard curve.
-
-
Calculation of Solubility:
-
Using the standard curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart outlining the key steps for the experimental determination of solubility.
References
- 1. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. Buy this compound (EVT-11998042) [evitachem.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BOC-NH-PEG2-propene, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Properties
This compound, systematically named tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate, is a PEG-based linker.[1] It incorporates a tert-butyloxycarbonyl (BOC) protected amine and a terminal propene group, connected by a two-unit polyethylene (B3416737) glycol (PEG2) spacer. This structure allows for its application in bioconjugation and targeted drug delivery systems.[2]
| Property | Value | Source |
| CAS Number | 2410236-85-8 | [1][2][3] |
| Molecular Formula | C12H23NO4 | [2][3] |
| Molecular Weight | 245.3153 g/mol | [1] |
| Systematic Name | tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate | [1] |
| Synonyms | This compound, tert-butyl N-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethyl}carbamate | [1][2] |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCC=C | [3] |
| Storage Temperature | -20℃ | [3] |
Role in PROTAC Development
This compound serves as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides spatial separation between the two binding ligands of the PROTAC, and its flexibility can be crucial for the effective formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
A typical workflow for utilizing a BOC-protected linker like this compound in PROTAC synthesis involves the deprotection of the BOC group to reveal a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase. The terminal propene group can be functionalized or used in subsequent reactions to attach the target protein ligand.
Experimental Protocols
Synthesis of this compound
The synthesis generally involves a few key steps:
-
Preparation of the PEG Linker : This typically starts with the reaction of ethylene (B1197577) glycol derivatives to build the PEG2 chain.
-
BOC Protection : The amine group on the PEG linker is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This step is crucial for controlling reactivity in subsequent steps.
-
Introduction of the Propene Group : A propene moiety is introduced to the other end of the PEG linker, often through a Williamson ether synthesis using an allyl halide.[2]
Deprotection of the BOC Group
The tert-butyloxycarbonyl (BOC) protecting group can be removed under mild acidic conditions to yield the free amine. A common laboratory-scale protocol is as follows:
-
Dissolve the this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of TFA to DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base.
Applications in Signaling Pathway Analysis
The primary application of PROTACs synthesized using linkers like this compound is to induce the degradation of a specific target protein. This allows researchers to study the downstream effects of protein knockdown and elucidate signaling pathways.
For example, if a PROTAC is designed to target a specific kinase in a cancer cell line, the degradation of this kinase would be expected to inhibit the phosphorylation of its downstream substrates. This would, in turn, affect the signaling cascade and potentially lead to apoptosis or cell cycle arrest.
References
In-Depth Technical Guide: Spectroscopic Data of BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for BOC-NH-PEG2-propene, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the expected spectroscopic characteristics based on the analysis of its constituent functional groups and includes a representative experimental protocol for its synthesis.
Chemical Structure and Properties
This compound , also known as tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate, is a molecule that incorporates a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal propene (allyl) group. This unique combination of functionalities makes it a valuable tool in bioconjugation and drug discovery, particularly for linking a target protein binder and an E3 ligase ligand in a PROTAC.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are based on typical chemical shifts and absorption frequencies for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.90 | ddt | 1H | -CH=CH₂ |
| ~5.25 | dq | 1H | -CH=CH H (trans) |
| ~5.17 | dq | 1H | -CH=CHH (cis) |
| ~4.02 | dt | 2H | -O-CH₂ -CH=CH₂ |
| ~3.65 - 3.55 | m | 8H | -O-CH₂ -CH₂ -O-CH₂ -CH₂ -NH- |
| ~3.25 | q | 2H | -CH₂-NH -Boc |
| ~1.44 | s | 9H | -C(CH₃ )₃ |
¹³C NMR (Carbon NMR) Spectroscopy Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C =O (Carbamate) |
| ~134.8 | -CH =CH₂ |
| ~117.2 | -CH=CH₂ |
| ~79.0 | -C (CH₃)₃ |
| ~72.2 | -O-CH₂ -CH=CH₂ |
| ~70.8 | -O-CH₂ -CH₂-O- |
| ~70.2 | -O-CH₂-CH₂ -O- |
| ~70.0 | -O-CH₂-CH₂ -NH- |
| ~40.5 | -CH₂ -NH-Boc |
| ~28.4 | -C(CH₃ )₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch (Carbamate) |
| ~3080 | Medium | =C-H Stretch (Vinylic) |
| ~2975, 2930, 2870 | Strong | C-H Stretch (Aliphatic) |
| ~1710 | Strong | C=O Stretch (Carbamate) |
| ~1645 | Medium | C=C Stretch (Alkene) |
| ~1510 | Strong | N-H Bend (Amide II) |
| ~1100 | Strong | C-O Stretch (Ether) |
| ~990, 920 | Medium | =C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
| m/z | Ion |
| 246.17 | [M+H]⁺ |
| 268.15 | [M+Na]⁺ |
| 190.11 | [M - C₄H₉O]⁺ |
| 146.11 | [M - Boc+H]⁺ |
Experimental Protocols
A representative synthesis of this compound involves the Williamson ether synthesis, where a Boc-protected amino-PEG-alcohol is reacted with an allyl halide.
Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate
-
Materials:
-
tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
-
Procedure:
-
To a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Allyl bromide (1.5 eq) is added dropwise to the suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless oil.
-
Mandatory Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow for the characterization of this compound.
Commercial Suppliers and Technical Applications of BOC-NH-PEG2-propene: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of BOC-NH-PEG2-propene, a key building block in the development of novel therapeutics. This document outlines its commercial availability, fundamental properties, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound, with the CAS number 2410236-85-8, is a heterobifunctional linker molecule widely utilized in the field of medicinal chemistry.[1][2] Its structure features a Boc-protected amine, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a terminal propene group. This unique combination of functional groups makes it an invaluable tool for covalently linking different molecular entities, particularly in the construction of PROTACs.[1][2] The propene group offers a reactive handle for further chemical modifications, while the Boc-protected amine can be deprotected under specific conditions to reveal a primary amine for subsequent conjugation. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.
Commercial Supplier Data
The following table summarizes the commercial availability of this compound from various suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the vendors.
| Supplier | Product Code/Name | Purity | Available Quantities | Price | Notes |
| Immunomart | T39987 | --- | 100 mg | Request Pricing | Currently out of stock.[1] |
| EvitaChem | EVT-11998042 | --- | --- | Request a Quote | --- |
| Chemenu Inc. | CM340380 | --- | --- | Inquire | --- |
| BLDpharm | BD01364088 | --- | --- | Inquire | --- |
Synthesis and Experimental Protocols
General Synthesis Protocol:
-
Boc Protection of Amino-PEG Alcohol: 2-(2-aminoethoxy)ethanol (B1664899) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate) in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The resulting Boc-protected amino-PEG alcohol is then purified, usually by column chromatography.
-
Williamson Ether Synthesis: The purified Boc-NH-PEG2-OH is then reacted with an allyl halide, such as allyl bromide, in the presence of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF or DMF). The reaction mixture is stirred, often at a slightly elevated temperature, to facilitate the formation of the ether linkage.
-
Work-up and Purification: After the reaction is complete, it is carefully quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The final product, this compound, is purified by silica (B1680970) gel column chromatography to yield the desired compound.
Application in PROTAC Development
This compound is a critical linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
The synthesis of a PROTAC using this linker typically involves the following steps:
-
Deprotection: The Boc group on this compound is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
Conjugation to an E3 Ligase Ligand: The resulting amino-PEG2-propene is then coupled to the carboxylic acid of a known E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Modification of the Propene Group and Conjugation to a POI Ligand: The terminal propene group can be functionalized through various chemical reactions, such as hydroboration-oxidation to yield a primary alcohol, which can then be further modified and coupled to a ligand that binds to the protein of interest.
The overall workflow of PROTAC-mediated protein degradation is illustrated in the following diagram:
References
BOC-NH-PEG2-propene safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and technical information for BOC-NH-PEG2-propene, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Properties
This compound, systematically named tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate , is a molecule featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. This trifunctional nature makes it a versatile tool in bioconjugation and medicinal chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate | Internal Compilation |
| Molecular Formula | C₁₂H₂₃NO₄ | Internal Compilation |
| Molecular Weight | 245.32 g/mol | Internal Compilation |
| Appearance | White to off-white solid | General supplier information |
| Solubility | Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF). Insoluble in water.[1] | General supplier information |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| Flash Point | Data not available |
Safety and Handling
A comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available. A summary of the available safety information is presented below. It is imperative to handle this compound in a well-ventilated laboratory setting, wearing appropriate personal protective equipment (PPE).
Table 2: Hazard Identification and Precautionary Measures
| Hazard Category | Information | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | Avoid ingestion, skin contact, and inhalation. |
| Skin Corrosion/Irritation | No data available. Handle as a potential irritant. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | No data available. Handle as a potential irritant. | Wear safety glasses with side-shields or goggles. |
| Respiratory or Skin Sensitization | No data available. | Avoid breathing dust or vapors. |
| Germ Cell Mutagenicity | No data available. | |
| Carcinogenicity | No data available. | |
| Reproductive Toxicity | No data available. | |
| Specific Target Organ Toxicity | No data available. |
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Experimental Protocols and Applications
Detailed experimental protocols for the use of this compound are proprietary to the research and development entities utilizing them. However, based on its structure, its primary application is as a linker in the synthesis of PROTACs.
A generalized experimental workflow for the incorporation of this compound into a PROTAC is outlined below. This process typically involves two key chemical transformations: deprotection of the Boc-protected amine and reaction of the propene group.
Generalized PROTAC Synthesis Workflow:
-
Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield a free amine.
-
Coupling to a Warhead: The newly exposed amine is then coupled to the carboxylic acid of a "warhead" molecule (a ligand that binds to the target protein) using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Functionalization of the Propene Group: The terminal propene group can be functionalized through various chemical reactions. A common approach is a thiol-ene "click" reaction, where a thiol-containing E3 ligase ligand is added across the double bond, often initiated by UV light or a radical initiator.
-
Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.
Diagrams
The following diagrams illustrate the logical relationships of the available information and a generalized workflow for the use of this compound in PROTAC synthesis.
Caption: Overview of available information for this compound.
Caption: Generalized workflow for synthesizing a PROTAC using this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All laboratory work should be conducted by qualified individuals with appropriate training and supervision, and after consulting all available safety information and conducting a thorough risk assessment.
References
The Linchpin of Controlled Synthesis: Unpacking the Role of the BOC Protecting Group in BOC-NH-PEG2-propene
For Immediate Release
A Deep Dive into the Strategic Importance of the Tert-Butyloxycarbonyl (BOC) Protecting Group in the Heterobifunctional Linker, BOC-NH-PEG2-propene, for Advanced Bioconjugation and Drug Development.
In the intricate world of chemical synthesis, particularly in the development of sophisticated therapeutics like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), precision and control are paramount. The strategic use of protecting groups is a cornerstone of this control, and the tert-butyloxycarbonyl (BOC) group plays a pivotal role. This technical guide elucidates the critical function of the BOC protecting group in the context of the heterobifunctional linker, this compound, a molecule increasingly vital in the field of targeted protein degradation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the application of BOC-protected linkers in their synthetic workflows.
This compound is a chemical entity comprised of three key components: the BOC-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. This unique architecture bestows upon it the ability to act as a bridge, connecting two different molecules in a controlled, stepwise manner. The BOC group is the linchpin of this control.[1][2]
The Guardian of Reactivity: Core Principles of BOC Protection
The primary function of the BOC group is to temporarily render the highly reactive amine group inert.[3] Amines are nucleophilic and readily participate in a wide array of chemical reactions. In the multi-step synthesis of complex molecules like PROTACs, this reactivity must be masked to prevent unwanted side reactions and to direct chemical transformations to other parts of the molecule.[3]
The BOC group is ideally suited for this task due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments. This robustness allows for chemical modifications at other sites of the linker or a conjugated molecule without disturbing the protected amine. However, the key to its utility lies in its facile removal under specific, mild acidic conditions, a process known as deprotection. This acid lability allows for the timely unmasking of the amine, making it available for a subsequent, desired reaction.[3][4]
This orthogonality—the ability to be removed under conditions that do not affect other common protecting groups (like Fmoc or Cbz)—is a critical feature in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS).[3]
Quantitative Analysis of BOC Protection and Deprotection
The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final product. The following tables summarize representative quantitative data for these processes on amino-PEG linkers, which are directly analogous to this compound.
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BOC Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3 | High |
| BOC Protection | (Boc)₂O, PEG-400 | Room Temperature | 0.5 - 2 | >90 |
| BOC Deprotection | 20-50% TFA in DCM | 0 to Room Temperature | 0.5 - 2 | High |
| BOC Deprotection | 4M HCl in Dioxane | Room Temperature | 0.5 - 2 | High |
| BOC Deprotection | 50% TFA in DCM | Room Temperature | 0.4 | >95 |
| Table 1: Representative Reaction Conditions for BOC Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the BOC protecting group, with typical yields. Data is representative for this class of compounds.[3] |
| Acidic Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
| Table 2: Common Acidic Conditions for BOC Deprotection. This table details the most frequently used acidic systems for the removal of the BOC group from PEG linkers.[5] |
Experimental Protocols
The following are detailed, representative methodologies for the deprotection of a BOC-protected amino-PEG linker and its subsequent conjugation, which are directly applicable to this compound.
Protocol 1: BOC Deprotection of a BOC-NH-PEG Linker
This protocol outlines the removal of the BOC protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Materials:
-
BOC-protected PEG linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the BOC-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[5][6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5] On TLC, the deprotected, more polar amine product will have a lower Rf value. In LC-MS, the disappearance of the starting material's mass peak and the appearance of the product's mass peak are monitored. 1H NMR can also be used to track the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm).[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x volumes).[7]
-
For neutralization to obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted, which can be used directly in subsequent reactions.[7]
Protocol 2: Amide Coupling of the Deprotected Amino-PEG-Propene Linker
This protocol describes the conjugation of the newly exposed amine to a molecule containing a carboxylic acid functionality.
Materials:
-
Deprotected amino-PEG-propene (from Protocol 1)
-
Carboxylic acid-functionalized molecule of interest
-
Amide coupling reagents (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative reverse-phase HPLC system for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule (1 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
In a separate flask, dissolve the deprotected amino-PEG-propene (1.2 equivalents) in anhydrous DMF.
-
Add the solution of the activated carboxylic acid to the amine solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
Visualizing the Role of this compound
The following diagrams illustrate the logical and experimental workflows in which this compound and its deprotection are critical steps.
Caption: PROTAC-mediated protein degradation pathway.[8]
The diagram above illustrates the mechanism of action for a PROTAC, a molecule whose synthesis critically relies on linkers like this compound.[9] The linker, after deprotection and conjugation to the two ligands, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8][9]
Caption: Experimental workflow for BOC deprotection and subsequent conjugation.
This workflow diagram details the sequential process of first removing the BOC protecting group from this compound to expose the reactive amine, followed by the coupling of this amine to a carboxylic acid-containing molecule, a common strategy in the synthesis of PROTACs and other complex bioconjugates.[10]
Conclusion
The BOC protecting group is an indispensable tool in modern organic and medicinal chemistry. Its application in the heterobifunctional linker this compound exemplifies its strategic importance. By providing a stable yet readily cleavable mask for a reactive amine, the BOC group enables the controlled, sequential assembly of complex and potent therapeutic molecules. A thorough understanding of the principles, quantitative parameters, and experimental protocols associated with BOC group manipulation is therefore essential for any researcher or professional engaged in the development of next-generation targeted therapies.
References
- 1. Buy this compound (EVT-11998042) [evitachem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Role of the PEG2 Spacer in BOC-NH-PEG2-propene: An In-depth Technical Guide for Drug Development Professionals
Introduction to PROTACs and the Significance of Linker Design
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting their function.[] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[3] This guide provides a detailed examination of the function of the PEG2 spacer within the commonly used PROTAC building block, BOC-NH-PEG2-propene.
Core Function of the PEG2 Spacer in this compound
This compound is a foundational building block in the synthesis of PROTACs.[2] Its structure comprises three key functional components: a tert-butyloxycarbonyl (BOC) protected amine, a propene group for further chemical modification, and a central PEG2 spacer. The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, plays a multifaceted role in dictating the performance of the final PROTAC molecule.
Enhancing Physicochemical Properties
The incorporation of a PEG spacer is a well-established strategy to improve the drug-like properties of molecules.[4] The key benefits of the PEG2 spacer in a PROTAC context include:
-
Increased Solubility: The hydrophilic nature of the ethylene glycol units enhances the aqueous solubility of the PROTAC.[4] This is particularly advantageous as many potent ligands for target proteins and E3 ligases are hydrophobic, leading to poor solubility of the resulting PROTAC. Improved solubility is crucial for reliable in vitro assays and can positively impact bioavailability in vivo.
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be beneficial.[3] PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to cellular uptake.[3] However, excessively long PEG chains can negatively impact permeability.[5] The short and flexible nature of the PEG2 spacer often provides a good balance between improved solubility and sufficient cell permeability.
Optimizing Ternary Complex Formation
The primary role of the linker in a PROTAC is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[6] The length and flexibility of the PEG2 spacer are critical in this regard:
-
Enabling Proximity and Orientation: The PEG2 spacer provides sufficient length and conformational flexibility to allow the two ends of the PROTAC to bind to their respective proteins without significant steric hindrance.[2] This flexibility is crucial for achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer.
-
Avoiding the "Hook Effect": The concentration-dependent decrease in PROTAC efficacy, known as the "hook effect," can occur when the linker is too long or flexible, favoring the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[3] A shorter linker like PEG2 can help mitigate this effect by constraining the system and promoting the desired ternary complex formation. The optimal linker length is highly dependent on the specific target and E3 ligase pair, and systematic variation of the linker length is a common optimization strategy.[3]
Quantitative Data on the Impact of PEG Linker Length
The selection of an appropriate linker length is a critical step in PROTAC design. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [3]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.8 | 15 |
| PEG4 | 20 | 95 | 1.2 | 25 |
| PEG5 | 15 | >98 | 1.5 | 30 |
| PEG6 | 30 | 92 | 0.9 | 20 |
This table presents a synthesized comparison based on data from various studies on BRD4-targeting PROTACs. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Actual values are cell-line and construct-dependent.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in PROTAC development, as well as a standard protocol for assessing PROTAC activity.
Synthesis of this compound (Representative Protocol)
Materials:
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step 1: Mono-Boc Protection of 2-(2-aminoethoxy)ethanol
-
Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.05 eq) in DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.
Step 2: Allylation of the Hydroxyl Group
-
Dissolve tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PROTAC Synthesis Utilizing this compound
The this compound linker can be incorporated into a PROTAC in a multi-step process, typically involving deprotection of the BOC group followed by coupling reactions.
Step 1: BOC Deprotection
-
Dissolve this compound in a suitable solvent such as DCM or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine (NH2-PEG2-propene), often as a salt.
Step 2: Coupling to a Warhead or E3 Ligase Ligand
The deprotected amine can be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand using standard amide bond formation conditions (e.g., HATU, HOBt, and a base like DIPEA in a solvent such as DMF). The propene group can then be functionalized, for example, via a thiol-ene "click" reaction, to couple the other component of the PROTAC.
Assessment of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest dissolved in a suitable vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control. Incubate for a desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities.
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control to normalize the target protein levels.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.
Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western blot.
Conclusion
The PEG2 spacer in this compound is a critical component that significantly influences the properties and efficacy of the resulting PROTACs. Its ability to enhance solubility, modulate cell permeability, and provide the appropriate length and flexibility for optimal ternary complex formation makes it a valuable tool in the design of novel protein degraders. A thorough understanding of the role of the PEG2 spacer, supported by quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to harness the full potential of PROTAC technology. The systematic optimization of the linker, including the strategic use of short PEG spacers like PEG2, will continue to be a key factor in the development of the next generation of potent and selective protein-degrading therapeutics.
References
The Propene Group in BOC-NH-PEG2-propene: A Versatile Handle for Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, BOC-NH-PEG2-propene, has emerged as a valuable tool in modern drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the reactivity of the terminal propene group within this molecule, offering insights into its chemical behavior, key reactions, and practical applications. Detailed experimental protocols, quantitative data, and visual workflows are presented to enable researchers to effectively utilize this versatile linker in their synthetic strategies.
Core Reactivity of the Propene Group
The terminal propene (or allyl) group of this compound serves as a reactive handle for a variety of chemical transformations. Its reactivity is primarily governed by the carbon-carbon double bond, which can participate in several addition reactions. The electron-donating character of the adjacent ether linkages in the PEG spacer can subtly influence the reactivity of the alkene.
The most prominent and widely utilized reaction involving the propene group of this linker is the thiol-ene reaction . This "click" chemistry approach offers high efficiency, selectivity, and biocompatibility, making it ideal for conjugating the linker to cysteine-containing peptides, proteins, or other thiol-functionalized molecules.
Key Reactions and Experimental Protocols
Radical-Mediated Thiol-Ene "Click" Chemistry
The radical-mediated thiol-ene reaction is a powerful method for forming stable carbon-sulfur bonds. The reaction proceeds via a free-radical chain mechanism, typically initiated by light (photoinitiation) or heat in the presence of a radical initiator.
Reaction Scheme:
Experimental Protocol: Photochemical Thiol-Ene Conjugation of a Model Thiol
This protocol describes a general procedure for the photoinitiated thiol-ene reaction between this compound and a model thiol, such as N-acetyl-L-cysteine.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Degassed solvent (e.g., a mixture of acetonitrile (B52724) and water, or methanol)
-
UV lamp (365 nm)
-
Reaction vessel (quartz or borosilicate glass)
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and N-acetyl-L-cysteine (1.1 eq) in the degassed solvent.
-
Add the photoinitiator, DMPA (0.05 eq).
-
Stir the solution at room temperature and irradiate with a 365 nm UV lamp. The reaction progress can be monitored by TLC, LC-MS, or ¹H NMR spectroscopy by observing the disappearance of the alkene protons.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired thioether conjugate.
Quantitative Data
The efficiency and kinetics of the thiol-ene reaction are influenced by several factors, including the nature of the thiol and alkene, the initiator concentration, and the solvent. While specific kinetic data for this compound is not extensively published, data from analogous terminal alkenes provides valuable insights.
| Alkene Substrate | Thiol Substrate | Initiator | Solvent | Reaction Time | Yield (%) | Reference |
| Terminal Alkene | Cysteine-containing peptide | DMPA (UV, 365 nm) | Acetonitrile/Water | 5 - 30 min | >90 | [1] |
| 1-dodecene | Benzyl mercaptan | TEMPO | Methanol | 8 h | 30 | [2] |
| Norbornene-functionalized PEG | RGDC peptide | LAP (UV, 365 nm) | PBS | < 1 min | ~100 | [3] |
| Acrylate-functionalized PEG | RGDC peptide | LAP (UV, 365 nm) | PBS | > 4 min | ~50 | [3] |
This table summarizes representative data for thiol-ene reactions with various terminal alkenes to provide a comparative context for the reactivity of the propene group.
Application in PROTAC Synthesis: A Workflow
The primary application of this compound is as a linker in the synthesis of PROTACs. The propene group allows for the covalent attachment of a warhead that binds to the target protein, often through a cysteine residue. The other end of the linker, after deprotection of the BOC group, is coupled to a ligand for an E3 ubiquitin ligase.
PROTAC Synthesis and Targeted Protein Degradation Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound and the subsequent targeted protein degradation process.
Caption: PROTAC synthesis and mechanism of action.
Stability of the Propene Group and Resulting Thioether Linkage
The propene group in this compound is generally stable under standard synthetic conditions, such as amide coupling and BOC deprotection. However, it is susceptible to reactions under strongly acidic or oxidizing conditions. The resulting thioether linkage formed via the thiol-ene reaction is highly stable, a desirable feature for in vivo applications of PROTACs and other bioconjugates.[4] This stability ensures that the linker remains intact, allowing the PROTAC to effectively bridge the target protein and the E3 ligase to induce protein degradation.
Conclusion
The propene group in this compound provides a robust and versatile handle for chemical modification, particularly through the highly efficient thiol-ene reaction. This feature, combined with the advantageous properties of the PEG spacer, makes it an invaluable linker for the construction of complex biomolecules, most notably PROTACs for targeted protein degradation. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge to confidently employ this compound in their research and development endeavors.
References
The Strategic Application of BOC-NH-PEG2-propene as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties. The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
This technical guide focuses on the application of BOC-NH-PEG2-propene as a versatile linker in PROTAC design and development. We will delve into its chemical properties, synthesis, and its role in facilitating targeted protein degradation. While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, this guide will provide a comprehensive framework based on closely related PEG-based linkers, offering valuable insights for researchers in the field.
Core Concepts of PROTAC Technology
The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). By bringing a target protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
Caption: General mechanism of action for a PROTAC.
Physicochemical Properties of this compound
This compound is a bifunctional linker that incorporates a Boc-protected amine and a terminal propene group, connected by a diethylene glycol (PEG2) spacer. This combination of features provides several advantages in PROTAC synthesis.
| Property | Description |
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| Boc-Protected Amine | The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This allows for the sequential and controlled conjugation of the linker to either the warhead or the anchor ligand. |
| PEG2 Spacer | The diethylene glycol spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The flexibility of the PEG chain can also be advantageous for the formation of a stable ternary complex. |
| Propene Group | The terminal propene group provides a versatile handle for various chemical transformations. For example, it can participate in thiol-ene "click" chemistry reactions or be further functionalized to introduce other reactive groups for conjugation. |
Synthesis and Conjugation of this compound in PROTAC Assembly
The synthesis of a PROTAC using a this compound linker typically follows a modular and stepwise approach. The general workflow involves the synthesis of the warhead and anchor ligands with appropriate functional groups for linker attachment, followed by the sequential conjugation of the linker.
Caption: A representative workflow for PROTAC synthesis.
Experimental Protocol: Synthesis of a Representative PROTAC
This is a generalized protocol and may require optimization for specific warhead and anchor ligands.
Step 1: Amide Coupling of Warhead to Linker
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected warhead-linker conjugate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected warhead-linker conjugate in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
Step 3: Conjugation to the Anchor Ligand
-
Dissolve the deprotected warhead-linker-amine in DMF.
-
Add the isothiocyanate-functionalized anchor ligand (1.0 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Evaluation of PROTAC Efficacy
Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro assays.
Experimental Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Signaling Pathways and Logical Relationships
The ultimate goal of a PROTAC is to modulate a cellular signaling pathway by degrading a key protein component. The design of a PROTAC, therefore, requires a thorough understanding of the target pathway and the logical relationships between its components.
Caption: Intervention of a PROTAC in a signaling pathway.
Conclusion
The this compound linker offers a valuable tool for the construction of PROTACs. Its bifunctional nature, incorporating a protected amine and a versatile propene handle, combined with the favorable properties of the PEG spacer, makes it a strategic choice for researchers in targeted protein degradation. While this guide provides a foundational understanding and generalized protocols, it is crucial to emphasize that the optimal linker design and experimental conditions are highly dependent on the specific target protein and E3 ligase combination. Empirical testing and iterative optimization remain paramount for the successful development of potent and selective PROTAC degraders. As the field of targeted protein degradation continues to evolve, the rational design and application of versatile linkers like this compound will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this exciting modality.
An In-depth Technical Guide to Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their fundamental properties, classification, and applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). It includes detailed experimental protocols for common conjugation, purification, and characterization techniques, as well as quantitative data to inform the selection of appropriate linkers for specific research and therapeutic applications.
Introduction to Bifunctional PEG Linkers
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer that has become an indispensable tool in drug development and bioconjugation.[] Bifunctional PEG linkers are PEG polymers with reactive functional groups at both ends, enabling the covalent linkage of two molecular entities, such as a protein and a small molecule drug, or two proteins.[2] The PEG spacer imparts several advantageous properties to the resulting conjugate, including:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility and stability of hydrophobic drugs or proteins, preventing aggregation.[][3]
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, extending its circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the conjugated molecule, reducing its recognition by the immune system.[]
Classification of Bifunctional PEG Linkers
Bifunctional PEG linkers can be classified based on the nature of their terminal functional groups and the architecture of the PEG chain.
Homobifunctional vs. Heterobifunctional Linkers
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends (e.g., NHS ester-PEG-NHS ester). They are primarily used for intramolecular crosslinking or for creating polymers from monomers.
-
Heterobifunctional PEG Linkers: These linkers have two different reactive groups (e.g., NHS ester-PEG-Maleimide), allowing for the sequential and controlled conjugation of two different molecules. This is particularly advantageous in the synthesis of complex bioconjugates like ADCs.
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker is critical in drug delivery applications as it dictates the mechanism of payload release.[4]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved under specific physiological conditions found at the target site, such as low pH in endosomes or the presence of specific enzymes like cathepsins.[5][6] This triggered release of the payload can enhance its therapeutic efficacy and reduce off-target toxicity.[5]
-
Non-Cleavable Linkers: These linkers form a stable covalent bond that is not readily cleaved.[7] The payload is released upon the complete degradation of the antibody backbone within the lysosome.[] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a more favorable safety profile.[]
Linear vs. Branched PEG Linkers
-
Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a single, straight PEG chain.[]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture can provide a higher degree of shielding and may be used to attach multiple molecules to a single point.[][8]
Data Presentation: Properties and Performance of Bifunctional PEG Linkers
The selection of a bifunctional PEG linker is a critical decision in the design of bioconjugates. The following tables summarize key quantitative data to aid in this process.
Table 1: Physicochemical Properties of Common Bifunctional PEG Linkers
| Linker Type | Functional Groups | Molecular Weight (Da) | Spacer Arm Length (Å) |
| Homobifunctional | |||
| NHS-PEG4-NHS | N-hydroxysuccinimide | 472.4 | 17.6 |
| Mal-PEG8-Mal | Maleimide (B117702) | 640.7 | 28.4 |
| Ald-PEG4-Ald | Aldehyde | 346.4 | 17.6 |
| Heterobifunctional | |||
| NHS-PEG4-Mal | NHS, Maleimide | 425.4 | 17.6 |
| Azide-PEG8-NHS | Azide, NHS | 543.6 | 28.4 |
| Alkyne-PEG4-COOH | Alkyne, Carboxylic Acid | 288.3 | 17.6 |
| Cleavable | |||
| NHS-SS-PEG4-NHS | NHS, Disulfide | 536.6 | 21.9 |
| Mal-PEG4-Val-Cit-PABC-PNP | Maleimide, Val-Cit | 1153.2 | ~40 |
| Branched | |||
| 4-Arm PEG10k-NHS | 4 x NHS | ~10,000 | Variable |
Table 2: In Vitro and In Vivo Performance Data of PEGylated Conjugates
| Linker Type | Conjugate | Assay | Key Finding | Reference |
| Linear PEG (Variable Length) | Affibody-MMAE | In Vivo Pharmacokinetics | 4 kDa and 10 kDa PEG linkers increased circulation half-life by 2.5- and 11.2-fold, respectively. | [9] |
| Linear PEG (Variable Length) | Affibody-MMAE | In Vitro Cytotoxicity | 4 kDa and 10 kDa PEG linkers led to a 4.5- and 22-fold reduction in cytotoxicity, respectively. | [9] |
| Cleavable (Val-Cit) | ADC | In Vitro Plasma Stability | Stable in human plasma for over 14 days. | [10] |
| Cleavable (Val-Cit) | ADC | In Vitro Plasma Stability | >95% of payload lost in mouse plasma after 14 days. | [10] |
| Cleavable (Disulfide) | ADC | In Vitro Cytotoxicity | Potent bystander effect observed in co-culture assays. | [11] |
| Non-Cleavable | ADC | In Vivo Performance | Generally exhibit greater plasma stability and a wider therapeutic window compared to cleavable counterparts. | [] |
| Branched vs. Linear PEG | PEGylated Glucagon (B607659) | Adsorption to Hydrophobic Surfaces | Branched PEG architecture influenced the heat flow and initial rate of adsorption. | [8] |
| Pendant vs. Linear PEG | Trastuzumab-DM1 ADC | In Vivo Pharmacokinetics | Pendant PEG configuration resulted in slower clearance rates compared to linear PEG. | [12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
This section provides detailed methodologies for key experiments involving bifunctional PEG linkers.
Protocol for Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody.
Materials:
-
Protein/antibody solution (1-10 mg/mL in amine-free buffer)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester functionalized PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), exchange it with an appropriate buffer using a desalting column or dialysis.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Add the dissolved PEG linker to the protein solution with gentle stirring. A molar excess of 10-50 fold of the PEG linker over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS-ester PEG linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Protocol for Thiol-Reactive PEGylation using Maleimide
This protocol details the conjugation of a maleimide-functionalized PEG linker to free sulfhydryl groups (e.g., cysteine residues) on a protein or antibody.
Materials:
-
Protein/antibody solution (1-10 mg/mL in thiol-free buffer)
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-functionalized PEG linker
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution in a thiol-free buffer.
-
Reduction of Disulfides (Optional): If targeting cysteine residues involved in disulfide bonds, a reduction step is necessary.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
If using DTT, it must be removed before adding the maleimide linker, as it contains a free thiol. This can be done using a desalting column.
-
-
PEG Linker Preparation: Dissolve the maleimide-PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add the dissolved maleimide-PEG linker to the protein solution with gentle stirring. A 10-20 fold molar excess of the linker is a typical starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove unreacted PEG linker using SEC or dialysis.
Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. PEGylation shields the surface charges of a protein, altering its interaction with the IEX resin and allowing for the separation of unreacted protein, mono-PEGylated, and multi-PEGylated species.[][14]
Materials:
-
Crude PEGylation reaction mixture
-
IEX column (e.g., cation or anion exchange, depending on the protein's pI and the buffer pH)
-
Equilibration buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of equilibration buffer.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column. It is often necessary to perform a buffer exchange on the sample into the equilibration buffer prior to loading.
-
Washing: Wash the column with equilibration buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (from 0% to 100% elution buffer over 10-20 column volumes). The unreacted protein will typically elute first, followed by the PEGylated species in order of increasing PEGylation (mono-, di-, tri-, etc.), as the PEG chains shield the protein's charge.[]
-
Fraction Collection: Collect fractions throughout the elution and analyze them by SDS-PAGE or mass spectrometry to identify the fractions containing the desired PEGylated product.
Characterization of PEGylated Conjugates
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the molar mass of macromolecules in solution, making it well-suited for characterizing ADCs.[15][16]
Instrumentation:
-
HPLC system with an SEC column
-
Multi-Angle Light Scattering (MALS) detector
-
UV detector
-
Differential Refractive Index (dRI) detector
Procedure:
-
System Setup: Equilibrate the SEC column with an appropriate mobile phase (e.g., PBS).
-
Sample Analysis: Inject the purified ADC sample onto the SEC column.
-
Data Acquisition: Collect data from the MALS, UV, and dRI detectors as the sample elutes.
-
Data Analysis:
-
The MALS detector provides the molar mass of the eluting species.
-
The UV and dRI detectors are used to determine the concentration of the protein and the conjugated drug, respectively.
-
Specialized software can then be used to calculate the average DAR of the ADC.[17]
-
Mass spectrometry is a critical tool for identifying the specific amino acid residues where PEG has been attached.[18][19]
General Workflow:
-
Proteolytic Digestion: The PEGylated protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis:
-
The mass of the PEGylated peptides will be increased by the mass of the attached PEG chain.
-
MS/MS fragmentation of the PEGylated peptides will produce a series of fragment ions.
-
By analyzing the masses of these fragment ions, the amino acid sequence of the peptide can be determined, and the specific site of PEGylation can be identified.[20]
-
Conclusion
Bifunctional PEG linkers are versatile and powerful tools in the field of bioconjugation, enabling the development of novel therapeutics with improved physicochemical and pharmacokinetic properties. The rational selection of a PEG linker, based on a thorough understanding of its properties and the specific requirements of the application, is crucial for the successful design and development of effective bioconjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and characterize PEGylated molecules for a wide range of applications.
References
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. Influence of PEGylation with linear and branched PEG chains on the adsorption of glucagon to hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. wyatt.com [wyatt.com]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BOC Deprotection of BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (BOC) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as PROTACs and antibody-drug conjugates. Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the deprotection of BOC-NH-PEG2-propene, a bifunctional linker containing a BOC-protected amine and a terminal propene group, to yield the corresponding free amine. The presence of the propene moiety allows for further functionalization, for example, via thiol-ene "click" chemistry.
The deprotection is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM). The reaction proceeds via protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine as a salt.
Experimental Protocols
This section details the materials and methods for the acidic deprotection of this compound.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Deprotection Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). A common starting point is a 1:1 mixture of DCM and TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue to stir. The reaction is typically complete within 1-2 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar product spot (which should be ninhydrin (B49086) positive) indicates the reaction is proceeding. For TLC analysis, it is advisable to quench a small aliquot of the reaction mixture with a drop of a basic solution (e.g., triethylamine (B128534) or saturated NaHCO₃) before spotting to visualize the free amine.
-
Work-up (to isolate the free amine):
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[1]
-
Dissolve the resulting residue in DCM and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine, NH₂-PEG2-propene.
-
-
Work-up (to isolate the TFA salt):
-
After concentrating the reaction mixture, the resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.[1]
-
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the BOC deprotection of PEGylated amines.
| Parameter | Condition | Expected Outcome/Note |
| Reagent | Trifluoroacetic Acid (TFA) | A strong, volatile acid that is easily removed in vacuo. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended for optimal results. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reaction times.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any potential exotherm. |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion.[1] |
| Yield | Typically >90% (often quantitative) | Yields can be substrate-dependent. |
| Purity | Generally high | Purification by chromatography is usually not required. |
Mandatory Visualizations
BOC Deprotection Signaling Pathway
The acid-catalyzed deprotection of a BOC-protected amine follows a well-established mechanism.
Caption: Mechanism of acid-catalyzed BOC deprotection.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the BOC deprotection of this compound.
Caption: Workflow for BOC deprotection of this compound.
References
Application Notes and Protocols for Thiol-Ene Click Chemistry with BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thiol-ene click chemistry reaction utilizing BOC-NH-PEG2-propene. This versatile PEG linker is particularly valuable in bioconjugation and drug delivery, enabling the precise attachment of molecules to thiol-containing entities such as cysteine residues in peptides and proteins. The protocols detailed below are designed to serve as a foundational guide for researchers in academic and industrial settings.
Introduction to Thiol-Ene Click Chemistry
Thiol-ene click chemistry is a highly efficient and bio-orthogonal reaction that involves the radical-mediated addition of a thiol (R-SH) to an alkene (ene) to form a stable thioether linkage.[1] This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal means.[2] Key advantages of the thiol-ene reaction include its rapid kinetics, high yields, minimal byproducts, and tolerance to a wide range of functional groups, making it ideal for applications in sensitive biological systems.[3][4]
The this compound molecule incorporates a terminal propene group, which serves as the "ene" component in the click reaction. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate, while the Boc-protected amine provides a handle for subsequent functionalization after deprotection.[5][6]
Applications in Drug Development
The thiol-ene reaction with this compound is a powerful tool for the synthesis of advanced drug delivery systems and bioconjugates.[7][8]
-
Peptide and Protein Modification: Specific cysteine residues in peptides and proteins can be targeted to attach the PEG linker, improving the pharmacokinetic profile of therapeutic proteins.[9][10]
-
PROTACs and Targeted Therapies: The this compound linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand, facilitating targeted protein degradation.[5]
-
Nanoparticle Functionalization: Thiol-functionalized nanoparticles can be conjugated with this compound to create stealth nanoparticles for enhanced circulation time and targeted drug delivery.[9][11]
-
Hydrogel Formation: When used with multifunctional thiols, this linker can contribute to the formation of biocompatible hydrogels for controlled drug release and tissue engineering applications.[12][13]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for thiol-ene reactions analogous to those with this compound. These data provide a baseline for optimizing specific applications.
| Thiol Reactant | Ene Reactant | Molar Ratio (Ene:Thiol) | Photoinitiator (mol%) | Reaction Time | Yield (%) | Reference |
| Glutathione (GSH) | Allyl alcohol | 1:1 | DPAP (5%) | 20 min | 83 | [14] |
| Glutathione (GSH) | Allyl alcohol | 2.5:1 | DPAP (5%) | 20 min | 91 | [14] |
| RGDC peptide | PEG-norbornene | 1:1 | LAP | < 1 min | >95 | |
| Cysteine-peptide | 4-Pentenol | - | Irgacure 2959 | - | >95 | [14] |
| Thiolated Nanoparticle | Acrylated PEG | - | Triethylamine (catalyst) | 2.5 hours | - | [3] |
DPAP: 2,2-dimethoxy-2-phenylacetophenone; LAP: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate; Irgacure 2959: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone.
Experimental Protocols
Protocol 1: Photo-initiated Thiol-Ene Conjugation of a Cysteine-Containing Peptide with this compound
This protocol describes the general procedure for the UV-initiated conjugation of a thiol-containing peptide to this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Photoinitiator (e.g., Irgacure 2959 or DPAP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Solvent for photoinitiator (e.g., Dimethyl sulfoxide, DMSO, or N,N-Dimethylformamide, DMF)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz cuvette or microcentrifuge tube)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer. An excess of the propene-linker (e.g., 1.5 to 5 equivalents relative to the thiol) is often used to ensure complete consumption of the thiol.
-
Prepare a stock solution of the photoinitiator (e.g., 100 mM in DMSO).
-
-
Reaction Setup:
-
In the reaction vessel, combine the peptide solution and the this compound solution.
-
Add the photoinitiator stock solution to the reaction mixture to achieve a final concentration of 1-5 mol% relative to the thiol.
-
Gently mix the components and ensure the solution is optically clear.
-
-
Photo-initiation:
-
Place the reaction vessel under a 365 nm UV lamp.
-
Irradiate the mixture for a predetermined time (typically ranging from 5 to 60 minutes). The optimal irradiation time should be determined empirically by monitoring the reaction progress via HPLC or mass spectrometry.[14]
-
-
Purification:
-
Purify the resulting conjugate using standard techniques such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and the photoinitiator.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.
-
Protocol 2: On-Resin Thiol-Ene Cyclization of a Peptide
This protocol outlines a method for the intramolecular cyclization of a peptide on a solid support, where the peptide contains both a cysteine residue and an alkene-containing unnatural amino acid that can be conceptualized as being analogous to the propene group in the target molecule.[10]
Materials:
-
Peptide on solid-phase resin containing a cysteine residue and an alkene-bearing amino acid.
-
Photoinitiator (e.g., DPAP)
-
Solvent: N,N-Dimethylformamide (DMF)
-
UV lamp (365 nm)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-bound resin in DMF for at least 30 minutes.
-
-
Reaction Setup:
-
Wash the resin with DMF.
-
Prepare a solution of the photoinitiator in DMF (e.g., 0.1 M).
-
Add the photoinitiator solution to the swollen resin in the reaction vessel.
-
-
Photo-initiation:
-
Irradiate the resin suspension with a 365 nm UV lamp for 1-4 hours with gentle agitation.
-
-
Washing and Cleavage:
-
Wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM).
-
Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
-
Purification and Characterization:
-
Purify the cyclic peptide by RP-HPLC.
-
Characterize the product by mass spectrometry to confirm cyclization.
-
Visualizations
Caption: Experimental workflow for the photo-initiated thiol-ene conjugation.
Caption: Conceptual pathway for targeted drug delivery using a PEGylated conjugate.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound (EVT-11998042) [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of BOC-NH-PEG2-propene in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-NH-PEG2-propene is a bifunctional molecule featuring a BOC-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. While its primary documented application is as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs) to connect two ligands for targeted protein degradation[1][2], its unique structure lends itself to innovative applications in solid-phase peptide synthesis (SPPS).
This document outlines a detailed protocol for the use of this compound as a C-terminal modifying agent in SPPS. The propene moiety serves as a versatile chemical handle for post-synthetic modifications, allowing for the conjugation of various molecules such as fluorophores, small molecule drugs, or polymers through reactions like thiol-ene "click" chemistry. This approach enables the creation of novel peptide conjugates with tailored properties for research and therapeutic development. The incorporation of a PEG linker can also enhance the solubility and pharmacokinetic properties of the resulting peptide conjugate[3][4].
Principle of Application
The core principle involves the initial attachment of this compound to a suitable solid support (resin). The BOC protecting group is then removed, and the peptide chain is elongated from the newly exposed amine using standard Boc or Fmoc SPPS protocols. Following peptide synthesis, the propene-functionalized peptide is cleaved from the resin. The terminal propene group is then available for a variety of post-synthetic modifications in solution. This methodology provides a straightforward route to C-terminally modified peptides with a flexible PEG spacer. C-terminal modifications are crucial as they can significantly impact a peptide's activity, stability, and pharmacokinetic profile[][6][7].
Experimental Protocols
Materials and Reagents
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine (B6355638) (20% in DMF for Fmoc-SPPS)
-
Trifluoroacetic acid (TFA) (for Boc deprotection and cleavage)
-
Appropriate Boc- or Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)
-
Thiol-containing molecule for conjugation (e.g., Cysteine, glutathione)
-
Photoinitiator for thiol-ene reaction (e.g., DMPA)
-
Acetonitrile (ACN)
-
Diethyl ether
Protocol 1: Immobilization of this compound on 2-CTC Resin
-
Swell 1 g of 2-CTC resin (1.6 mmol/g loading) in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of this compound (0.785 g, 3.2 mmol) and 4 equivalents of DIPEA (1.11 mL, 6.4 mmol) in 10 mL of anhydrous DCM.
-
Add the solution to the swollen resin and shake at room temperature for 2 hours.
-
To cap any remaining reactive sites on the resin, add 1 mL of MeOH and shake for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of this compound on the resin using a gravimetric method or by cleaving the linker and quantifying it via HPLC.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
-
Resin Swelling: Swell the this compound functionalized resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the BOC group. Wash with DCM (3x), DIPEA (2x), and DMF (3x) to neutralize the resin.
-
Amino Acid Coupling:
-
Pre-activate 3 equivalents of the first Fmoc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping (Optional): If the Kaiser test is positive, cap unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 5).
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
Protocol 3: Peptide Cleavage and Deprotection
-
Place the dry, peptide-bound resin in a reaction vessel.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) at a ratio of 10 mL per gram of resin.
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
Protocol 4: Post-Synthetic Thiol-Ene Conjugation
-
Dissolve the purified propene-functionalized peptide in a suitable solvent (e.g., a mixture of ACN and water).
-
Add 1.5 equivalents of a thiol-containing molecule (e.g., cysteine).
-
Add a catalytic amount of a photoinitiator (e.g., DMPA).
-
Irradiate the solution with UV light (365 nm) for 30-60 minutes at room temperature.
-
Monitor the reaction progress by HPLC-MS.
-
Purify the final peptide conjugate by reverse-phase HPLC.
Data Presentation
(Note: The following data are representative and should be adapted based on experimental results.)
Table 1: Resin Loading and Peptide Synthesis Efficiency
| Parameter | Value |
| Initial 2-CTC Resin Loading | 1.6 mmol/g |
| This compound Loading | 1.1 mmol/g |
| Peptide Sequence | H₂N-Gly-Phe-Ala-NH-PEG2-propene |
| Coupling Efficiency (Ala) | >99% |
| Coupling Efficiency (Phe) | >99% |
| Coupling Efficiency (Gly) | >99% |
| Crude Peptide Purity (by HPLC) | 85% |
| Overall Yield of Crude Peptide | 78% |
Table 2: Mass Spectrometry Analysis of Propene-Functionalized Peptide
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) |
| H₂N-Gly-Phe-Ala-NH-PEG2-propene | 492.6 | 492.7 |
Table 3: Thiol-Ene Conjugation Reaction
| Parameter | Value |
| Peptide Conjugate | Cys-(S-yl)-H₂N-Gly-Phe-Ala-NH-PEG2-propane |
| Conversion Rate (by HPLC) | >95% |
| Purified Yield | 65% |
| Theoretical Mass (Da) | 613.7 |
| Observed Mass (Da) | 613.8 |
Visualizations
References
Application of BOC-NH-PEG2-propene in Bioconjugation: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the effective use of BOC-NH-PEG2-propene in bioconjugation. This versatile linker is instrumental in the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal propene group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The Boc (tert-butoxycarbonyl) group provides a stable protecting group for the primary amine, allowing for selective reactions at the propene terminus.[3] This amine can be deprotected under acidic conditions to enable subsequent conjugation steps.[3][4] The propene group serves as a reactive handle for thiol-ene "click" chemistry, a highly efficient and biocompatible reaction for conjugating molecules to cysteine residues on proteins or other thiol-containing biomolecules.[5][6] The PEG spacer enhances the solubility and flexibility of the resulting conjugate.[7]
The primary application of this compound lies in its ability to facilitate a two-step, orthogonal bioconjugation strategy. This is particularly valuable in the construction of PROTACs, where one end of the linker is attached to a target protein ligand and the other to an E3 ligase ligand.[1][2]
Data Presentation
The efficiency of the key reactions involving this compound, namely BOC deprotection and thiol-ene conjugation, is crucial for successful bioconjugate synthesis. The following tables summarize typical reaction conditions and expected outcomes based on established protocols for similar molecules.
Table 1: BOC Deprotection of PEG Linkers
| Parameter | Condition | Observation | Reference(s) |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Efficient removal of the Boc group | [3][4] |
| Reaction Time | 1-2 hours | Complete deprotection | [4] |
| Temperature | Room Temperature | Mild and effective | [4] |
| Work-up | Evaporation of solvent and excess TFA, optional neutralization | Yields the deprotected amine salt | [4] |
Table 2: Photo-initiated Thiol-Ene Conjugation
| Parameter | Condition | Observation | Reference(s) |
| Reactants | Thiol-containing biomolecule, Alkene-functionalized linker | Forms a stable thioether bond | [8] |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or similar | Initiates the radical reaction upon UV exposure | |
| UV Wavelength | 365 nm | Effective for photoinitiation | [8][9] |
| Reaction Time | 5-60 minutes | High yields can be achieved in a short time | [8] |
| Molar Ratio (Alkene:Thiol) | 1:1 to 10:1 | Excess alkene can drive the reaction to completion | [8] |
| Yield | >80-95% | Highly efficient reaction |
Experimental Protocols
Herein, we provide detailed protocols for the deprotection of this compound and its subsequent conjugation to a thiol-containing protein via a photo-initiated thiol-ene reaction.
Protocol 1: BOC Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, which can then be used for further conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under a nitrogen or argon atmosphere.
-
To the stirred solution, add an equal volume of TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker, NH2-PEG2-propene, will be a TFA salt and can be used directly in the next step or after neutralization.
-
(Optional) Neutralization: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
Protocol 2: Photo-initiated Thiol-Ene Conjugation to a Cysteine-Containing Protein
This protocol outlines the general procedure for conjugating the deprotected NH2-PEG2-propene to a protein containing accessible cysteine residues.
Materials:
-
Deprotected NH2-PEG2-propene (from Protocol 1)
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DPAP)
-
Anhydrous, degassed solvent (e.g., a mixture of aqueous buffer and a water-miscible organic solvent like DMSO or DMF to dissolve the linker and photoinitiator)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz cuvette or microcentrifuge tube)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the cysteine-containing protein in a degassed buffer. The concentration will depend on the specific protein and experimental goals.
-
Linker and Initiator Preparation: Prepare a stock solution of the deprotected NH2-PEG2-propene and the photoinitiator (e.g., 100 mM DPAP in DMSO).
-
Reaction Setup: In the reaction vessel, combine the protein solution with the desired molar excess of the deprotected NH2-PEG2-propene (a 10-fold molar excess is a good starting point).
-
Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol% relative to the alkene linker. Gently mix the components.
-
Photo-initiation: Place the reaction vessel under a 365 nm UV lamp. Irradiate the mixture for 5-60 minutes. The optimal irradiation time should be determined empirically for the specific system. To minimize protein damage, pulsed UV exposure or the use of a long-pass filter to block shorter wavelengths can be considered.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing scavenger molecule (e.g., β-mercaptoethanol or dithiothreitol) to consume any remaining radicals.
-
Purification: Purify the protein conjugate to remove unreacted linker, photoinitiator, and byproducts. Size-exclusion chromatography or dialysis are common methods for this purpose.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry (to confirm the addition of the linker), and functional assays to ensure the protein's activity is retained.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: BOC deprotection of this compound.
Caption: Experimental workflow for thiol-ene bioconjugation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Buy this compound (EVT-11998042) [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photo-initiated thiol-ene click reactions as a potential strategy for incorporation of [M(I)(CO)3]+ (M = Re, (99m)Tc) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein and Peptide Labeling with BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-NH-PEG2-propene is a versatile heterobifunctional linker designed for the covalent modification of proteins and peptides. This reagent incorporates three key chemical features:
-
A BOC-protected amine: The tert-butyloxycarbonyl (BOC) group provides a stable protecting group for the primary amine, allowing for controlled, stepwise conjugation. It can be efficiently removed under acidic conditions to reveal the amine for subsequent functionalization.
-
A short PEG spacer (PEG2): The two-unit polyethylene (B3416737) glycol chain enhances the hydrophilic properties of the linker and the resulting conjugate, which can improve solubility and reduce aggregation.
-
A terminal propene group: This alkene functionality serves as a reactive handle for covalent bond formation, primarily through a photo-initiated thiol-ene "click" reaction with cysteine residues in proteins and peptides.
The unique combination of these features makes this compound a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).
Principle of Labeling
The primary application of the propene group in this compound is the photo-initiated thiol-ene reaction . This "click" chemistry approach involves the addition of a thiol group from a cysteine residue to the alkene of the propene group. The reaction is initiated by a radical species, typically generated by a photoinitiator upon exposure to UV light. This process forms a stable thioether bond, covalently linking the reagent to the protein or peptide.
Following the thiol-ene conjugation, the BOC-protecting group on the terminal amine can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). This deprotection step exposes a primary amine, which can then be used for further modifications, such as the attachment of fluorophores, drugs, or other biomolecules.
Data Presentation
The efficiency of the thiol-ene conjugation and BOC deprotection steps can be assessed using various analytical techniques, including HPLC and mass spectrometry. The following table provides representative data for a model peptide conjugation, based on typical efficiencies reported for photo-initiated thiol-ene reactions and BOC deprotection in the literature.
| Step | Parameter | Typical Value | Analytical Method |
| Thiol-Ene Conjugation | Labeling Efficiency | > 90% | RP-HPLC, LC-MS |
| Reaction Time | 5 - 30 minutes | ||
| Stability of Thioether Bond | High | LC-MS over time | |
| BOC Deprotection | Deprotection Efficiency | > 95% | RP-HPLC, LC-MS |
| Reaction Time | 30 - 60 minutes | ||
| Purity of Final Product | > 95% | RP-HPLC |
Experimental Protocols
Protocol 1: Photo-initiated Thiol-Ene Conjugation of a Cysteine-Containing Peptide
This protocol describes the labeling of a peptide containing a free cysteine residue with this compound in solution.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Photoinitiator (e.g., Irgacure 2959 for aqueous solutions, or 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) for organic solvents)[1]
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a suitable organic solvent like DMF for non-aqueous reactions)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz or borosilicate glass vial)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mM.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMF or DMSO) at a concentration of 10-50 mM.
-
Prepare a stock solution of the photoinitiator (e.g., 10-100 mM Irgacure 2959 in water or DMPA in DMF).
-
-
Thiol-Ene Reaction:
-
In the reaction vessel, combine the peptide solution and the this compound stock solution. A 1.5 to 5-fold molar excess of the linker over the peptide is recommended to drive the reaction to completion.
-
Add the photoinitiator to the reaction mixture. The final concentration of the photoinitiator should typically be in the range of 1-10 mM.
-
Gently mix the solution and place it under the UV lamp.
-
Irradiate the sample with 365 nm UV light for 5-30 minutes at room temperature. The optimal irradiation time should be determined empirically for the specific peptide and reaction scale.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to observe the formation of the desired conjugate.
-
-
Purification:
-
Once the reaction is complete, purify the BOC-protected peptide conjugate from unreacted reagents and byproducts using RP-HPLC.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the purified product for storage.
-
Protocol 2: BOC Deprotection of the Labeled Peptide
This protocol describes the removal of the BOC protecting group from the purified peptide conjugate to expose the terminal amine.
Materials:
-
BOC-protected peptide conjugate
-
Deprotection solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)[2]
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized BOC-protected peptide conjugate in the deprotection solution (50% TFA in DCM). Use a sufficient volume to fully dissolve the peptide.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Monitor the completion of the deprotection by LC-MS, observing the mass shift corresponding to the loss of the BOC group (100.12 g/mol ).
-
-
Precipitation and Washing:
-
After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Final Product Handling:
-
After the final wash, dry the peptide pellet under vacuum.
-
The deprotected peptide can be stored as a lyophilized powder. If necessary, further purification can be performed by RP-HPLC.
-
Visualizations
Caption: Experimental workflow for protein/peptide labeling.
Caption: Thiol-ene reaction signaling pathway.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using a BOC-NH-PEG2-Linker Strategy
For Research Use Only.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker molecule that connects the antibody and the drug is a critical component, influencing the ADC's stability, solubility, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are often employed to enhance the hydrophilicity of ADCs, which can improve their biophysical properties and in vivo performance.[1][2][3][4][]
This document provides a detailed protocol for a representative synthesis of an ADC utilizing a bifunctional linker strategy based on a BOC-protected amine and a reactive functional group for antibody conjugation. While the specific linker BOC-NH-PEG2-propene is more commonly described in the context of Proteolysis Targeting Chimeras (PROTACs)[6][7], this protocol will adapt its core functionalities to a hypothetical ADC synthesis workflow. The propene moiety suggests a thiol-ene "click" reaction for site-specific conjugation to an engineered cysteine residue on the antibody. The BOC-protected amine allows for the pre-conjugation of the linker to a payload containing a suitable reactive group (e.g., an NHS-ester).
Principle of the Method
The synthesis of the ADC is a multi-step process:
-
Activation of the Cytotoxic Payload: The small-molecule drug, containing a carboxylic acid, is activated to an N-hydroxysuccinimide (NHS) ester.
-
Deprotection of the Linker: The BOC protecting group on the BOC-NH-PEG2-amine linker is removed under acidic conditions to yield a free primary amine.
-
Payload-Linker Conjugation: The deprotected linker is reacted with the activated payload to form a stable amide bond, creating the payload-linker construct.
-
Antibody Preparation: Interchain disulfide bonds of the monoclonal antibody are selectively reduced to generate free thiol groups for conjugation. For a more controlled approach, site-specific cysteine mutations can be introduced.
-
Final ADC Synthesis: The payload-linker construct, now containing a propene group, is conjugated to the reduced antibody via a thiol-ene reaction.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, payload-linker, and other impurities. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Experimental Workflow
Figure 1: General experimental workflow for the synthesis of an antibody-drug conjugate.
Experimental Protocols
Protocol 1: Synthesis of the Payload-Linker Construct
This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the H2N-PEG2-propene linker.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Payload Activation: a. Dissolve the cytotoxic payload (1 equivalent), NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-6 hours. c. Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC) or LC-MS.
-
BOC Deprotection of the Linker: a. Dissolve this compound (1 equivalent) in a solution of 20-50% TFA in DCM. b. Stir the mixture at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure. d. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL). e. Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected linker (H2N-PEG2-propene).
-
Conjugation of Payload to Linker: a. In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents). b. Add the activated payload solution to the linker solution and stir the reaction mixture at room temperature overnight. c. Monitor the reaction progress by LC-MS. d. Upon completion, purify the payload-linker conjugate by preparative reverse-phase HPLC.
Protocol 2: Antibody Reduction and ADC Synthesis
This protocol outlines the reduction of a monoclonal antibody and subsequent conjugation with the payload-linker construct.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Payload-linker construct from Protocol 1
-
Photoinitiator (e.g., LAP)
-
Deoxygenated reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer. b. Add a 10-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column, exchanging the antibody into the deoxygenated reaction buffer.
-
Thiol-Ene Conjugation: a. Immediately after reduction, add the payload-linker construct (5-10 molar equivalents per antibody) to the reduced antibody solution. b. Add the photoinitiator to the reaction mixture. c. Expose the reaction mixture to UV light (e.g., 365 nm) for 30-60 minutes on ice. d. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification of the ADC: a. Purify the ADC from unconjugated payload-linker and other small molecules using SEC. b. The purified ADC can be concentrated using centrifugal filtration devices. c. Store the final ADC solution at 2-8°C or frozen at -80°C for long-term storage.
Characterization of the ADC
The purified ADC should be thoroughly characterized to ensure quality and consistency.
-
Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluated using cell-based assays on target-expressing cancer cell lines.
Quantitative Data Summary
The following tables provide representative data on how PEGylation can influence the properties of an ADC.
Table 1: Effect of PEGylation on ADC Properties
| Property | Non-PEGylated Linker | PEGylated Linker | Reference |
| Solubility | Prone to aggregation | Improved solubility, reduced aggregation | [2][3] |
| In Vivo Half-Life | Shorter | Extended | [2] |
| Drug-to-Antibody Ratio (DAR) | May be limited by hydrophobicity | Higher DARs achievable | [3] |
Table 2: Representative In Vitro Potency of a HER2-Targeted ADC
| Cell Line | Target Antigen | Representative ADC with PEG Linker IC50 (nM) | Reference |
| HCC1954 (HER2-positive) | HER2 | 0.26 | [8] |
| SK-BR-3 (HER2-positive) | HER2 | ~10-20 | [9] |
| MCF-7 (HER2-low) | HER2 | >100 | [10] |
Mechanism of Action
Figure 2: General mechanism of action for an antibody-drug conjugate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | - Inefficient antibody reduction- Suboptimal conjugation conditions (pH, time)- Instability of the payload-linker | - Optimize TCEP concentration and incubation time- Screen different pH values and reaction times- Assess payload-linker stability prior to conjugation |
| ADC Aggregation | - High hydrophobicity of the payload- High DAR | - Use a longer PEG chain in the linker- Optimize the conjugation to achieve a lower average DAR |
| Low Yield | - Loss of material during purification steps | - Optimize purification methods (e.g., choice of chromatography resin)- Ensure efficient recovery from concentration steps |
For further troubleshooting, please refer to technical support documentation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Buy this compound (EVT-11998042) [evitachem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for BOC-NH-PEG2-propene in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BOC-NH-PEG2-propene as a versatile linker in the development of targeted drug delivery systems, with a primary focus on its application in Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for the synthesis and characterization of these conjugates are provided, along with illustrative data and visualizations to guide researchers in this field.
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. This unique combination of functional groups makes it a valuable tool in bioconjugation and drug delivery. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The Boc-protected amine allows for controlled, stepwise conjugation reactions, while the propene group can be utilized for further modifications, such as "click" chemistry.[1]
The primary application of this compound is in the synthesis of PROTACs.[3][4][5] PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][6] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker like this compound.[7]
Key Applications
-
PROTAC Synthesis: The most prominent application is in the construction of PROTACs for targeted protein degradation.[3][4][5] The linker's flexibility and hydrophilicity are crucial for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.[8]
-
Antibody-Drug Conjugate (ADC) Development: While less common, the functional groups of this compound can be adapted for the synthesis of ADCs, where an antibody is linked to a cytotoxic payload. The PEG component can help improve the ADC's solubility and stability.[9]
-
Targeted Nanoparticle Formulation: The propene group can be used to anchor the linker to the surface of nanoparticles, while the deprotected amine can be conjugated to targeting ligands or therapeutic agents for the creation of targeted drug delivery vehicles.
Physicochemical and Biological Properties of PEGylated PROTACs
The incorporation of a PEG linker, such as in this compound, significantly influences the properties of a PROTAC. The following table summarizes key parameters and their modulation by PEGylation, with illustrative data compiled from publicly available research on similar PEG-containing PROTACs.
| Property | Effect of PEG Linker | Representative Value Range | Reference |
| Aqueous Solubility | Increased | LogS > -5 | [8] |
| Cell Permeability (PAMPA) | Modulated (can increase or decrease depending on overall structure) | 1-15 x 10⁻⁶ cm/s | [10] |
| Degradation Potency (DC₅₀) | Dependent on optimal linker length for ternary complex formation | 10 nM - 1 µM | [11] |
| Maximum Degradation (Dₘₐₓ) | Dependent on ternary complex stability and ubiquitination efficiency | 70% - 95% | [11] |
| In Vivo Half-life | Generally increased due to improved pharmacokinetics | Varies depending on the conjugate | [12] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC using this compound, where a ligand for a protein of interest (POI) is first attached to the linker, followed by conjugation of an E3 ligase ligand.
Step 1: Conjugation of POI Ligand to this compound
-
Activation of POI Ligand: Dissolve the POI ligand containing a carboxylic acid group (1.0 eq) and a peptide coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the POI-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting POI-Linker-NH₂ as a TFA salt can be used directly in the next step.
Step 3: Conjugation of E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Final Coupling: Add the crude POI-Linker-NH₂ salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Final Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Characterization of the Final PROTAC Conjugate
1. Purity and Aggregation Analysis:
- Use size-exclusion high-performance liquid chromatography (SEC-HPLC) to determine the purity and assess the presence of aggregates.
2. In Vitro Degradation Assay:
- Culture target cells to 70-80% confluency.
- Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
- Lyse the cells and quantify the levels of the target protein using Western blotting or ELISA.
- Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
3. Cell Viability Assay:
- Treat cancer cell lines with a serial dilution of the PROTAC.
- After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-induced targeted protein degradation.
General Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Targeting the PI3K/AKT/mTOR Signaling Pathway with a PROTAC
As a case study, a PROTAC utilizing a flexible PEG linker can be designed to target key kinases in the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. A dual inhibitor of PI3K and mTOR can be used as the POI ligand.[11]
Caption: PROTAC-mediated degradation of PI3K and mTOR disrupts downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. purepeg.com [purepeg.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. This process can enhance nanoparticle stability in biological fluids, reduce non-specific protein adsorption (the "stealth" effect), and prolong circulation times in vivo.
BOC-NH-PEG2-propene is a heterobifunctional linker molecule designed for the precise surface engineering of nanoparticles. It features three key components:
-
A tert-butyloxycarbonyl (BOC) protected amine group : This allows for controlled, stepwise conjugation. The BOC group is a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine, which can then be used for the attachment of targeting ligands, drugs, or imaging agents.
-
A hydrophilic di-ethylene glycol (PEG2) spacer : This short PEG chain imparts hydrophilicity to the nanoparticle surface, contributing to improved stability and biocompatibility.
-
A terminal propene group : This functional group is particularly amenable to "click" chemistry, specifically the thiol-ene reaction. This reaction is highly efficient, proceeds under mild conditions, and is bio-orthogonal, making it an ideal choice for conjugating the linker to thiol-functionalized nanoparticles.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the surface modification of nanoparticles.
Applications in Nanoparticle Surface Modification
The unique structure of this compound makes it a versatile tool for a range of applications in nanomedicine and drug delivery:
-
"Stealth" Nanoparticle Formulation : The PEG spacer helps to create a hydrophilic shield on the nanoparticle surface, which can reduce opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), leading to longer circulation times.
-
Targeted Drug Delivery : Following the initial surface modification with this compound, the BOC protecting group can be removed to expose a primary amine. This amine can then be conjugated to targeting moieties such as antibodies, peptides (e.g., Angiopep-2 for blood-brain barrier crossing), or small molecules that recognize specific receptors on target cells, thereby enhancing the specificity of drug delivery.[1]
-
Controlled Surface Functionalization : The two-step conjugation process (thiol-ene reaction followed by BOC deprotection) allows for a high degree of control over the surface chemistry of the nanoparticle.
-
Development of Multifunctional Nanocarriers : The exposed amine can also be used to attach a variety of other molecules, including imaging agents for diagnostics or additional therapeutic payloads.
Data Presentation: The Impact of PEGylation on Nanoparticle Properties
The surface modification of nanoparticles with PEG linkers such as this compound typically leads to predictable changes in their physicochemical properties. The following table summarizes representative quantitative data observed upon successful PEGylation. Note: The exact values will vary depending on the core nanoparticle material, size, and the density of the PEG chains on the surface.
| Property | Before Modification (Bare Nanoparticles) | After Modification with this compound | Characterization Technique |
| Hydrodynamic Diameter | 100 nm | 110-120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV | -15 mV | Electrophoretic Light Scattering (ELS) |
| Protein Adsorption | High | Low | UV-Vis Spectroscopy, Gel Electrophoresis |
| In Vitro Cellular Uptake (Non-targeted) | High | Low | Flow Cytometry, Confocal Microscopy |
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction times, and purification methods) is recommended for specific nanoparticle systems.
Protocol 1: Thiol Functionalization of Nanoparticles (Example with Gold Nanoparticles)
This protocol describes the introduction of thiol groups onto the surface of gold nanoparticles, which will then serve as anchor points for the propene group of the this compound linker.
Materials:
-
Gold nanoparticles (AuNPs)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol (B145695), anhydrous
-
Toluene, anhydrous
-
Deionized water
Procedure:
-
Disperse the synthesized gold nanoparticles in anhydrous ethanol at a concentration of 10 mg/mL.
-
In a separate flask, prepare a 5% (v/v) solution of MPTMS in anhydrous toluene.
-
Add the MPTMS solution to the nanoparticle suspension.
-
Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere with constant stirring.
-
Allow the reaction to cool to room temperature.
-
Collect the thiol-functionalized nanoparticles by centrifugation at 10,000 x g for 15 minutes.
-
Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted MPTMS.
-
Resuspend the thiol-functionalized nanoparticles in a suitable buffer for the next step (e.g., phosphate-buffered saline, PBS, pH 7.4).
Protocol 2: Surface Modification with this compound via Thiol-Ene Reaction
This protocol details the "click" reaction between the thiol-functionalized nanoparticles and the propene group of the linker.
Materials:
-
Thiol-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Disperse the thiol-functionalized nanoparticles in DMF.
-
Add this compound to the nanoparticle suspension in a 10-fold molar excess relative to the estimated surface thiol groups.
-
Add the photoinitiator to the reaction mixture.
-
Expose the reaction mixture to UV light (365 nm) for 1-2 hours with continuous stirring under a nitrogen atmosphere.
-
Collect the PEGylated nanoparticles by centrifugation at 12,000 x g for 20 minutes.
-
Wash the nanoparticles three times with DMF, followed by three washes with absolute ethanol, and finally three washes with deionized water to remove unreacted linker and initiator.
-
The resulting nanoparticles will have a surface functionalized with BOC-protected amine groups.
Protocol 3: Deprotection of the BOC Group to Expose the Amine
This protocol describes the removal of the BOC protecting group to yield a primary amine on the nanoparticle surface, ready for further conjugation.
Materials:
-
This compound modified nanoparticles (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Lyophilize or dry the PEGylated nanoparticles to remove all water.
-
Resuspend the dry nanoparticles in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the nanoparticles by centrifugation.
-
Carefully wash the nanoparticles with a saturated NaHCO₃ solution to neutralize the acid, followed by several washes with deionized water until the pH is neutral.
-
The resulting nanoparticles are now surface-functionalized with primary amine groups.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Thiol-ene reaction signaling pathway.
References
Application Notes and Protocols for PEG Hydrogel Preparation using BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are a cornerstone in biomedical research and drug development due to their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix. This document provides detailed application notes and protocols for the preparation of PEG hydrogels using BOC-NH-PEG2-propene, a heterobifunctional PEG linker. The presence of a BOC-protected amine and a propene group allows for a two-step functionalization and crosslinking strategy, offering versatility in hydrogel design for applications such as controlled drug release, tissue engineering, and 3D cell culture.
The protocols outlined below describe the deprotection of the BOC group to yield a primary amine, followed by crosslinking via Michael addition. This approach enables the incorporation of bioactive molecules and the tuning of hydrogel properties to meet specific experimental needs.
Data Presentation: Hypothetical Hydrogel Properties
The physical properties of the resulting PEG hydrogels are highly dependent on the polymer concentration and the degree of crosslinking. The following table provides a summary of expected quantitative data for hydrogels prepared at different polymer concentrations.
| Property | Hydrogel (10% w/v) | Hydrogel (20% w/v) |
| Swelling Ratio (q) | 8 - 12 | 4 - 7 |
| Young's Modulus (E) | 10 - 25 kPa | 50 - 100 kPa |
| Mesh Size (ξ) | 5 - 10 nm | 2 - 5 nm |
| Gelation Time | 5 - 15 minutes | 2 - 10 minutes |
Note: These values are representative and can be influenced by factors such as pH, temperature, and the specific crosslinker used.
Experimental Protocols
Materials
-
This compound
-
Trifluoroacetic acid (TFA)
-
4-arm PEG-acrylate (as a crosslinker)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Triethylamine (B128534) (for pH adjustment)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Rotary evaporator
-
UV lamp (365 nm) for photocuring (if using a photoinitiator)
-
Rheometer for mechanical testing
-
Scanning Electron Microscope (SEM) for morphology analysis
Protocol 1: Deprotection of this compound
This protocol describes the removal of the BOC protecting group to expose the primary amine.
-
Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of 100 mg/mL in a round bottom flask.
-
Acidification: While stirring, slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress using TLC or LC-MS.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation.
-
Purification: The resulting amine-TFA salt can be used directly or further purified by precipitation in cold diethyl ether.
-
Drying: Dry the deprotected NH2-PEG2-propene under vacuum.
Protocol 2: Hydrogel Formation via Michael Addition
This protocol details the crosslinking of the deprotected NH2-PEG2-propene with a multi-arm PEG-acrylate.
| Step | Procedure | Details and Notes |
| 1 | Prepare Precursor Solutions | Prepare a solution of the deprotected NH2-PEG2-propene in PBS (pH 7.4) at the desired concentration (e.g., 10% or 20% w/v). Prepare a separate solution of the 4-arm PEG-acrylate crosslinker in PBS. |
| 2 | Initiate Crosslinking | Mix the NH2-PEG2-propene solution with the 4-arm PEG-acrylate solution at a molar ratio that ensures complete reaction of the amine groups. The ideal stoichiometric ratio of amine to acrylate (B77674) is 1:1. |
| 3 | pH Adjustment | Adjust the pH of the mixture to 8.0-8.5 using triethylamine to facilitate the Michael addition reaction. |
| 4 | Gelation | Allow the mixture to stand at room temperature. Gelation should occur within 5-30 minutes, depending on the concentration and pH. The process can be monitored by inverting the vial. |
| 5 | Washing | Once the hydrogel is formed, wash it extensively with PBS to remove any unreacted components. |
| 6 | Characterization | The hydrogel is now ready for characterization of its physical and mechanical properties as described in the characterization protocols. |
Protocol 3: Hydrogel Characterization
-
Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in PBS at 37°C.
-
At predetermined time intervals, remove the hydrogel, blot excess surface water with filter paper, and weigh it (Ws).
-
The swelling ratio (q) is calculated as: q = (Ws - Wd) / Wd.[1][2]
-
Perform compression or tensile tests on swollen hydrogel samples using a rheometer or a mechanical tester.
-
A stress-strain curve is generated, and the Young's modulus (E) can be calculated from the initial linear region of the curve.[2][3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction scheme for BOC deprotection and subsequent Michael addition crosslinking.
Caption: Experimental workflow for the preparation and characterization of PEG hydrogels.
References
Application Note and Protocol: A Two-Stage Approach for the Conjugation of BOC-NH-PEG2-propene to a Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the conjugation of BOC-NH-PEG2-propene to a molecule containing a primary amine. Due to the chemically inert nature of the terminal propene group towards direct reaction with primary amines, a two-step strategy is employed. The first step involves the oxidative cleavage of the propene group to yield a reactive aldehyde functionality. The second step is the covalent linkage of this newly formed aldehyde to a primary amine via reductive amination, forming a stable secondary amine bond. This method allows for the precise, covalent attachment of the BOC-protected PEG linker to a variety of amine-containing molecules, such as proteins, peptides, or small molecule drugs.
Overall Reaction Scheme
The conjugation process is a two-stage procedure:
-
Oxidative Cleavage (Ozonolysis): The terminal propene group of this compound is cleaved using ozone (O₃) and a reductive workup to form BOC-NH-PEG2-acetaldehyde.
-
Reductive Amination: The resulting aldehyde is then reacted with a primary amine in the presence of a reducing agent to form a stable secondary amine linkage.
Experimental Protocols
Part 1: Oxidative Cleavage of this compound to BOC-NH-PEG2-acetaldehyde
This protocol details the conversion of the terminal propene group to an aldehyde via ozonolysis with a reductive workup.
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Ozone (O₃) generator
-
Oxygen (O₂) source
-
Dimethyl sulfide (B99878) (DMS) or Triphenylphosphine (B44618) (PPh₃)
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent such as a mixture of anhydrous dichloromethane (DCM) and methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 10-50 mg/mL.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas, generated from an oxygen source, through the cooled solution.[1] The reaction progress can be monitored by the appearance of a blue color in the solution, indicating an excess of ozone, or by TLC analysis.[2]
-
Quenching: Once the starting material is consumed (as determined by TLC), stop the ozone flow and purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.
-
Reductive Workup: While maintaining the cold temperature, add a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) (typically 1.5-2.0 equivalents) to the reaction mixture.[3]
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude BOC-NH-PEG2-acetaldehyde by silica gel column chromatography to remove the sulfide or phosphine (B1218219) oxide byproducts.
Part 2: Reductive Amination with a Primary Amine
This protocol describes the conjugation of the generated BOC-NH-PEG2-acetaldehyde to a molecule containing a primary amine.
Materials:
-
BOC-NH-PEG2-acetaldehyde (from Part 1)
-
Primary amine-containing molecule
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a suitable buffer for biomolecules)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaCNBH₃)
-
Acetic acid (optional, as a catalyst)
-
Phosphate-buffered saline (PBS) or other non-amine containing buffer (if applicable)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve the primary amine-containing molecule in an appropriate anhydrous solvent or buffer. For proteins or other biomolecules, a buffer such as PBS at a pH of 6.0-7.5 is recommended.
-
Addition of Aldehyde: Add a solution of BOC-NH-PEG2-acetaldehyde (typically 1.1-5 equivalents relative to the primary amine) to the amine solution.
-
Imine Formation: Gently stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/Schiff base. A small amount of acetic acid can be added as a catalyst for reactions in organic solvents.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃), in portions (typically 1.5-3 equivalents).[4] STAB is generally preferred for its milder nature and effectiveness at neutral pH.[5]
-
Reaction: Allow the reaction to proceed for 2-24 hours at room temperature or 4 °C with gentle stirring. The reaction progress can be monitored by LC-MS or HPLC.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any unreacted aldehyde.
-
Purification: Purify the final conjugate using a suitable method such as reversed-phase HPLC, size-exclusion chromatography, or ion-exchange chromatography, depending on the properties of the target molecule.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each stage of the conjugation process. Note that these values may require optimization depending on the specific primary amine-containing molecule.
Table 1: Reaction Parameters for Ozonolysis of this compound
| Parameter | Value | Notes |
| Solvent | DCM/MeOH | Anhydrous conditions are crucial. |
| Temperature | -78 °C | Essential for preventing side reactions.[2] |
| Ozone Flow Rate | Variable | Monitor reaction by TLC or color change.[1] |
| Reducing Agent | Dimethyl sulfide (DMS) | 1.5 - 2.0 molar equivalents. |
| Reaction Time (Workup) | 2 - 12 hours | Allow to warm to room temperature. |
| Expected Yield | 70-90% | Dependent on purification efficiency. |
Table 2: Reaction Parameters for Reductive Amination
| Parameter | Value | Notes |
| Molar Excess of Aldehyde | 1.1 - 5 fold | Relative to the primary amine; requires empirical optimization. |
| pH (for aqueous reactions) | 6.0 - 7.5 | Optimal for imine formation and stability of many biomolecules. |
| Reducing Agent | STAB or NaCNBH₃ | 1.5 - 3.0 molar equivalents.[4] |
| Reaction Temperature | 4 °C to Room Temperature | Lower temperatures may be necessary for sensitive molecules. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS or HPLC. |
| Expected Yield | 50-80% | Highly dependent on the substrate and purification method. |
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a primary amine.
Safety Precautions
-
Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions should be performed in a well-ventilated fume hood.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate personal protective equipment.
-
Always use anhydrous solvents for the ozonolysis step to prevent unwanted side reactions.
This guide provides a comprehensive framework for the successful conjugation of this compound to primary amines. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific molecules of interest.
References
- 1. byjus.com [byjus.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Alkenes To Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Coupling BOC-NH-PEG2-propene to a Carboxyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent coupling of BOC-NH-PEG2-propene to a carboxyl group. The primary method described is the widely used carbodiimide-mediated amide bond formation, a robust and versatile strategy for bioconjugation and the synthesis of complex molecules.
Overview
The coupling of this compound to a molecule containing a carboxylic acid is a fundamental step in various applications, including the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other functionalized biomolecules. The reaction involves the formation of a stable amide bond between the primary amine of the PEG linker and the carboxyl group of the target molecule. This process is typically facilitated by activating the carboxyl group with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The BOC (tert-butyloxycarbonyl) group protects the amine during the coupling reaction and can be subsequently removed under acidic conditions to liberate the amine for further functionalization.[1][2][3] The propene moiety offers a versatile handle for subsequent modifications via reactions like thiol-ene click chemistry.[4]
Chemical Pathway
The coupling reaction proceeds in two main stages:
-
Activation of the Carboxyl Group: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]
-
Formation of a Stable Intermediate and Amide Bond Formation: This unstable intermediate can directly react with the primary amine of this compound. However, to improve efficiency and stability, NHS or Sulfo-NHS is often added to convert the O-acylisourea into a more stable amine-reactive NHS ester.[5][7] This semi-stable ester then reacts with the primary amine to form a stable amide bond, releasing NHS.[5]
Caption: Chemical pathway for EDC/NHS mediated amide bond formation.
Quantitative Data Summary
The efficiency of the coupling reaction is influenced by several factors, including the stoichiometry of the reactants, pH, and solvent. The following tables provide recommended starting conditions that can be further optimized for specific applications.
Table 1: Recommended Molar Ratios for Coupling Reaction
| Reagent | Molar Ratio (relative to Carboxylic Acid) | Purpose | Citation |
| EDC | 1.2 - 10 fold excess | Ensures efficient activation of the carboxylic acid. | [5] |
| NHS/Sulfo-NHS | 1.2 - 5 fold excess | Stabilizes the activated intermediate and improves coupling efficiency. | [5] |
| This compound | 1 - 20 fold excess (over the carboxyl-containing molecule) | Drives the reaction towards the desired product. | [5][8] |
| Base (e.g., TEA, DIPEA) | 2 - 3 fold excess (in organic solvents) | Acts as a proton scavenger. | [5] |
Table 2: Recommended Reaction Conditions
| Parameter | Organic Solvent Conditions | Aqueous Buffer Conditions | Citation |
| Activation Step | |||
| Solvent/Buffer | Anhydrous DMF, DCM, DMSO | MES Buffer (or other non-amine, non-carboxylate buffer) | [5][9] |
| pH | N/A (use of base recommended) | 4.5 - 6.0 | [5][6][9] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | [9] |
| Time | 1 - 4 hours | 15 minutes | [5][9] |
| Coupling Step | |||
| Solvent/Buffer | Anhydrous DMF, DCM, DMSO | PBS, Borate, or Bicarbonate Buffer | [8][9] |
| pH | N/A | 7.2 - 8.5 | [5][8] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | [9][10] |
| Time | 2 - 24 hours | 2 hours to overnight | [5][9] |
Experimental Protocols
The following are generalized protocols. The specific amounts and volumes should be adjusted based on the scale of the reaction and the properties of the substrate.
Protocol 1: Coupling in Organic Solvents (e.g., DMF or DCM)
This protocol is suitable for coupling small molecules that are soluble in organic solvents.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Activation: To this solution, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents).
-
Stirring: Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Addition of Amine: In a separate vial, dissolve this compound (1-1.5 equivalents) in a small amount of anhydrous DMF or DCM.
-
Coupling: Add the this compound solution to the activated carboxylic acid mixture.
-
Base Addition: Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with water or brine. The organic layer is then dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is typically purified by column chromatography.
Protocol 2: Two-Step Coupling in Aqueous Buffers
This protocol is ideal for biomolecules such as proteins or peptides that are soluble in aqueous solutions.
Materials:
-
Carboxylic acid-containing molecule (e.g., protein)
-
This compound
-
EDC hydrochloride
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]
-
Quenching Solution (optional): Hydroxylamine, Tris, or glycine[7]
-
Desalting column
Procedure:
-
Preparation of Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[5] Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.[5]
-
Activation: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Add the EDC and Sulfo-NHS stock solutions to the molecule solution. Refer to Table 1 for recommended molar ratios. Incubate for 15 minutes at room temperature.[6]
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted cross-linking of the amine-containing PEG linker, remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.[6]
-
Coupling: Immediately add the this compound (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to the activated molecule solution. The pH of the reaction should be maintained between 7.2 and 7.5.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS esters.[6][7]
-
Purification: Remove unreacted this compound and other small molecules by dialysis or using a desalting column.
BOC Deprotection Protocol
After successful coupling, the BOC protecting group can be removed to yield a free primary amine.
Materials:
-
BOC-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the purified BOC-protected conjugate in DCM.
-
Acidification: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[8]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[8] Monitor the completion of the reaction by LC-MS or TLC.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Neutralization: For a basic work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.
-
Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[8]
Workflow Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Buy this compound (EVT-11998042) [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols: BOC-NH-PEG2-propene as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-NH-PEG2-propene is a versatile heterobifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises a BOC-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and a terminal propene group. While its primary application lies in linking two different molecules, the reactive propene moiety presents an opportunity for its use in polymer modification and crosslinking. This document outlines the potential applications and provides detailed protocols for utilizing this compound as a crosslinking agent to functionalize polymers for applications in drug development and material science.
The terminal propene group can participate in various chemical reactions, most notably thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions, and is bio-orthogonal, making it ideal for creating well-defined polymer architectures for biomedical applications.[3] By reacting this compound with polymers bearing thiol groups, the PEG linker and the protected amine can be covalently attached to the polymer backbone. Subsequent deprotection of the BOC group reveals a primary amine, which can be used for the conjugation of therapeutic agents, targeting ligands, or other functional molecules.[4][]
This approach allows for the precise introduction of functional handles onto a polymer, effectively creating a versatile platform for drug delivery systems, hydrogel scaffolds for tissue engineering, or functionalized surfaces for diagnostics.[6][7]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Principle of Thiol-Ene "Click" Chemistry for Polymer Functionalization
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene. It can be initiated by light (photo-initiator) or heat (thermal initiator). The reaction proceeds in a step-growth manner, allowing for high yields and functional group tolerance. In the context of polymer crosslinking with this compound, a polymer with multiple thiol groups can react with the propene terminus of the linker. If the polymer has two thiol groups, a linear crosslink is formed. If the polymer has more than two thiol groups, a network structure can be created.
Application: Functionalization of a Thiol-Containing Polymer
This protocol describes the functionalization of a hypothetical thiol-containing polymer (Polymer-SH) with this compound to introduce amine functionalities. This functionalized polymer can then be used for subsequent bioconjugation.
Experimental Workflow
Caption: Experimental workflow for polymer functionalization.
Materials and Reagents
-
Thiol-containing polymer (e.g., Poly(thioglycerol), Thiolated hyaluronic acid)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (if applicable)
Protocol: Thiol-Ene Functionalization
-
Preparation:
-
In a reaction vessel, dissolve the thiol-containing polymer in anhydrous DMF to a desired concentration (e.g., 10 mg/mL).
-
In a separate vial, dissolve this compound (e.g., 1.5 equivalents per thiol group) and the photoinitiator (e.g., 0.1% w/v) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound solution to the polymer solution and mix thoroughly.
-
Purge the reaction mixture with nitrogen for 20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Expose the reaction mixture to UV light (e.g., 365 nm) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by the disappearance of the thiol peak using appropriate techniques.
-
-
Purification:
-
Precipitate the functionalized polymer by adding the reaction mixture to a large excess of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with diethyl ether to remove unreacted reagents.
-
Dry the functionalized polymer under vacuum.
-
Protocol: BOC Deprotection
-
Deprotection:
-
Dissolve the BOC-protected polymer in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 50% v/v in DCM) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the TFA and DCM under reduced pressure.
-
Re-dissolve the polymer in a suitable solvent and precipitate in cold diethyl ether to obtain the amine-functionalized polymer.
-
Alternatively, purify the polymer by dialysis against deionized water to remove residual acid and small molecules.
-
Lyophilize the purified polymer to obtain a dry powder.
-
Characterization
The successful functionalization and deprotection of the polymer can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of the PEG and propene (after functionalization) and the disappearance of the BOC protecting group (after deprotection).
-
FTIR Spectroscopy: To identify characteristic peaks of the functional groups, such as the C=O stretch of the BOC group and the N-H bend of the primary amine.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer before and after functionalization.
Quantitative Data Summary
The following table presents hypothetical data for the functionalization of a thiol-containing polymer with this compound.
| Parameter | Polymer-SH (Initial) | Polymer-PEG-NH-BOC | Polymer-PEG-NH₂ |
| Molecular Weight (Mn, by GPC) | 10,000 Da | 12,500 Da | 12,400 Da |
| Polydispersity Index (PDI) | 1.2 | 1.3 | 1.3 |
| Degree of Functionalization (%) | N/A | > 90% | > 90% |
| Solubility in Water | Moderate | High | High |
| ¹H NMR (key signals) | Thiol protons | PEG protons, BOC protons | PEG protons |
| FTIR (key peaks) | S-H stretch (~2550 cm⁻¹) | C=O stretch (~1690 cm⁻¹) | N-H bend (~1600 cm⁻¹) |
Logical Relationship of Crosslinking and Functionalization
Caption: Logical steps from reactants to final functionalized polymer.
Conclusion
This compound, while primarily a PROTAC linker, holds significant potential as a functionalizing agent for polymers. Through efficient thiol-ene chemistry, it can be used to introduce protected amine functionalities onto polymer backbones. This approach offers a straightforward method for creating versatile polymer platforms with tunable properties for a wide range of applications in drug delivery, tissue engineering, and diagnostics. The protocols and characterization methods outlined in this document provide a foundation for researchers to explore the use of this compound in the development of novel functional biomaterials.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Buy this compound (EVT-11998042) [evitachem.com]
- 3. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. polysciences.com [polysciences.com]
- 7. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]
In vitro and in vivo applications of BOC-NH-PEG2-propene conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of BOC-NH-PEG2-propene conjugates. This versatile linker is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Additionally, its functional groups offer potential applications in the synthesis of Antibody-Drug Conjugates (ADCs) and the formation of hydrogels. Detailed protocols for key experimental procedures are provided below.
Application in Proteolysis Targeting Chimeras (PROTACs)
This compound serves as a heterobifunctional linker in the synthesis of PROTACs.[1][2][3][4] A PROTAC is a chimeric molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7] The BOC-protected amine allows for controlled, stepwise synthesis, while the short PEG spacer enhances solubility without significantly increasing the molecule's size.[8][9] The terminal propene group offers a versatile handle for various conjugation chemistries.[2]
Signaling Pathway: PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation machinery. The PROTAC molecule forms a ternary complex with the target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][6][7]
Quantitative Data: Representative PROTAC Performance
While specific data for PROTACs utilizing the this compound linker is not extensively published, the following table provides representative data for PROTACs with similar short PEG linkers, demonstrating typical degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ) values obtained from in vitro studies.[1][3][10]
| Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | HeLa | 25 | >90 | Representative |
| BTK | CRBN | MOLM-14 | 5 | ~95 | Representative |
| STAT3 | VHL | DU145 | 50 | ~85 | Representative |
Note: The data presented are illustrative and the actual performance of a PROTAC is highly dependent on the specific target protein, E3 ligase ligand, and cell line used.
Experimental Protocols
This protocol outlines a general two-step synthesis of a PROTAC, involving the coupling of a protein of interest (POI) ligand to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Coupling of POI Ligand to this compound
-
Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and a peptide coupling reagent such as HATU (1.1 eq) in anhydrous DMF.
-
Add a tertiary base like DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker(BOC) intermediate.
Step 2: BOC Deprotection
-
Dissolve the POI-linker(BOC) intermediate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction to completion by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected POI-linker(NH₂) intermediate as a TFA salt.
Step 3: Coupling of E3 Ligase Ligand
-
Follow the same procedure as in Step 1, using the E3 ligase ligand with a carboxylic acid and the POI-linker(NH₂) intermediate.
-
After purification by preparative HPLC, the final PROTAC conjugate is obtained.
This protocol describes how to determine the DC₅₀ and Dₘₐₓ of a synthesized PROTAC.[1][11]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[1]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.[1]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[1]
-
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[12][13][14][15]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a suitable density.
-
Compound Treatment: Treat cells with a range of PROTAC concentrations and incubate for the desired period (e.g., 72 hours).
-
Assay Procedure:
-
Data Measurement: Record luminescence using a plate reader.
-
Data Analysis: Plot luminescence against the log of the PROTAC concentration to determine the IC₅₀ value.
Application in Thiol-Ene "Click" Chemistry
The propene group of this compound can be utilized in thiol-ene "click" chemistry for bioconjugation. This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups found in biological systems, making it ideal for conjugating molecules to thiol-containing species such as cysteine residues in proteins or thiol-modified oligonucleotides.[16][17][18]
Experimental Protocol: Thiol-Ene Conjugation
This protocol describes the conjugation of a thiol-containing molecule to the propene group of a this compound conjugate.
-
Reactant Preparation:
-
Dissolve the this compound conjugate and the thiol-containing molecule (e.g., a cysteine-containing peptide) in a suitable solvent (e.g., a mixture of water and an organic co-solvent like DMF or acetonitrile).
-
-
Initiation:
-
Add a photoinitiator (e.g., Irgacure 2959) to the reaction mixture.
-
-
Reaction:
-
Expose the reaction mixture to UV light (e.g., 365 nm) for a specified time (e.g., 5-30 minutes). The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC.
-
Application in Antibody-Drug Conjugates (ADCs)
While less common for this specific linker, the functional groups of this compound are amenable to the synthesis of ADCs. The BOC-protected amine, after deprotection, can be conjugated to a payload, and the propene end could potentially be functionalized for attachment to an antibody. The PEG spacer can improve the solubility and pharmacokinetic properties of the ADC.[19][20]
Conceptual Workflow for ADC Synthesis
Due to the lack of specific examples in the literature for this compound in ADC synthesis, a detailed protocol is not provided. However, the general principle would involve functionalizing the propene group to a reactive moiety (e.g., maleimide) for conjugation to reduced cysteine residues on an antibody, and attaching the cytotoxic payload to the deprotected amine of the linker.
Application in Hydrogel Formation
PEG-based molecules with reactive end groups are widely used in the formation of hydrogels for biomedical applications such as tissue engineering and drug delivery.[17][21] The propene group on this compound can participate in cross-linking reactions, for instance, via thiol-ene photo-click chemistry, to form a hydrogel network.[22][23]
Quantitative Data: Representative Mechanical Properties of PEG-based Hydrogels
The mechanical properties of hydrogels are critical for their application. The following table provides representative data on the compressive modulus of hydrogels formed from PEG derivatives with varying polymer concentrations.[24][25]
| Polymer Concentration (wt%) | Compressive Modulus (kPa) | Reference |
| 10 | ~30 - 60 | [25] |
| 20 | ~90 - 400 | [25] |
| 30 | ~110 - 1700 | [25] |
Note: These values are for general PEG-diacrylate hydrogels and will vary depending on the specific crosslinker, molecular weight, and crosslinking chemistry used.
Experimental Protocol: Hydrogel Formation via Thiol-Ene Photopolymerization
-
Macromer Preparation: Prepare a solution of a multi-thiol crosslinker (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate)) and the this compound conjugate in a suitable buffer.
-
Initiator Addition: Add a photoinitiator (e.g., Irgacure 2959) to the macromer solution.
-
Crosslinking: Expose the solution to UV light to initiate the thiol-ene reaction and form the hydrogel network.
-
Characterization: The mechanical properties of the resulting hydrogel can be characterized using techniques such as rheometry or compression testing.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-11998042) [evitachem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol-ene click chemistry: A bioc... preview & related info | Mendeley [mendeley.com]
- 18. researchgate.net [researchgate.net]
- 19. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 21. Boc-NH-PEG2-OH | CAS:139115-91-6 | Biopharma PEG [biochempeg.com]
- 22. [PDF] Mechanical Properties of End-Linked PEG/PDMS Hydrogels | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BOC-NH-PEG2-propene in Nanotechnology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BOC-NH-PEG2-propene as a versatile linker in nanotechnology research, with a focus on drug delivery and the development of targeted therapeutics. Detailed protocols for the functionalization of nanoparticles and the synthesis of Proteolysis Targeting Chimeras (PROTACs) are provided, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Introduction
This compound is a heterobifunctional linker molecule that plays a crucial role in the sophisticated design of nanomaterials and targeted therapeutic agents. Its structure comprises three key functional components:
-
A tert-butyloxycarbonyl (BOC)-protected amine: This protecting group allows for controlled, sequential conjugation reactions. The amine can be deprotected under acidic conditions to enable the attachment of targeting ligands, drugs, or other functional molecules.
-
A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The PEG moiety imparts hydrophilicity, which can improve the solubility and stability of the resulting conjugate in biological media. PEGylation is a well-established strategy to reduce non-specific protein binding and enhance the in vivo circulation time of nanoparticles.
-
A terminal propene group: This functional group serves as a reactive handle for attachment to surfaces, particularly through "click" chemistry reactions such as the thiol-ene reaction, enabling stable conjugation to nanoparticles.
This unique combination of features makes this compound a valuable tool for researchers developing advanced drug delivery systems, diagnostic agents, and targeted protein degraders.
Core Applications in Nanotechnology
The primary applications of this compound in nanotechnology research include:
-
Nanoparticle Surface Functionalization: Covalently attaching this compound to the surface of nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles) to create a hydrophilic and biocompatible coating. The deprotected amine can then be used to conjugate targeting moieties (e.g., antibodies, peptides) for site-specific drug delivery.
-
PROTAC Synthesis: Serving as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand in the synthesis of PROTACs. By inducing the proximity of these two entities, PROTACs hijack the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.
Experimental Protocols
The following protocols provide detailed methodologies for the key applications of this compound.
Protocol 1: Functionalization of Thiol-Modified Nanoparticles via Thiol-Ene "Click" Chemistry
This protocol describes the attachment of this compound to nanoparticles that have been pre-functionalized with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles (e.g., gold nanoparticles, thiol-modified silica (B1680970) nanoparticles)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Anhydrous, degassed solvent (e.g., dimethylformamide - DMF, or a mixture of DMF and water)
-
UV lamp (365 nm)
-
Centrifuge and appropriate centrifuge tubes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Nanoparticle Suspension: Disperse the thiol-functionalized nanoparticles in the chosen anhydrous, degassed solvent to a final concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Reagent Preparation: In a separate vial, dissolve this compound (10-fold molar excess relative to the estimated surface thiol groups on the nanoparticles) and the photoinitiator (0.1-0.5 mol% relative to the propene groups) in the same solvent.
-
Thiol-Ene Reaction: Add the this compound/photoinitiator solution to the nanoparticle suspension.
-
UV Irradiation: While stirring, expose the reaction mixture to UV light (365 nm) for 1-2 hours at room temperature. Ensure the reaction vessel is sealed and protected from oxygen.
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes).
-
Remove the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in fresh solvent and repeat the centrifugation and washing step two more times.
-
For the final wash, resuspend the pellet in PBS (pH 7.4).
-
-
Characterization: Characterize the this compound functionalized nanoparticles to confirm successful conjugation.
dot
Caption: Workflow for Thiol-Ene Conjugation.
Protocol 2: BOC Deprotection on the Nanoparticle Surface
This protocol outlines the removal of the BOC protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Nanoparticle Suspension: Resuspend the BOC-functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing:
-
Resuspend the nanoparticles in PBS (pH 7.4).
-
Centrifuge to pellet the amine-terminated nanoparticles.
-
Remove the supernatant and resuspend in fresh PBS.
-
Repeat the washing step three times to ensure complete removal of residual acid.
-
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for the next conjugation step.
dot
Caption: BOC Deprotection Workflow.
Protocol 3: Synthesis of a PROTAC using this compound
This protocol provides a general two-step procedure for synthesizing a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using this compound. This example assumes the POI ligand has a carboxylic acid for amide bond formation after the E3 ligase ligand has been attached to the propene end of the linker (e.g., via a thiol-ene reaction if the E3 ligase ligand is thiol-modified).
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
This step will vary depending on the functional groups on the E3 ligase ligand. If the ligand has a thiol group, the thiol-ene reaction described in Protocol 1 can be adapted for a small molecule reaction in solution.
Step 2: BOC Deprotection of the Linker-Ligand Conjugate
Materials:
-
BOC-NH-PEG2-(propene-E3 Ligand) conjugate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the BOC-protected conjugate in anhydrous DCM.
-
Add TFA (or 4M HCl in dioxane) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 3: Amide Coupling with POI Ligand
Materials:
-
Amine-deprotected PEG2-(propene-E3 Ligand) salt
-
POI ligand with a terminal carboxylic acid
-
Coupling agents: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the POI ligand in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the crude amine salt from the previous step (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring by LC-MS.
-
Once complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC by flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
dot
Caption: PROTAC Synthesis Pathway.
Data Presentation
Effective data presentation is crucial for evaluating the success of nanoparticle functionalization and drug delivery system development. The following tables provide templates for organizing quantitative data.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 100 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| Thiol-Functionalized Nanoparticles | 102 ± 6 | 0.16 ± 0.03 | -28 ± 4 |
| This compound Functionalized | 115 ± 8 | 0.18 ± 0.02 | -15 ± 3 |
| Amine-Terminated Nanoparticles | 116 ± 7 | 0.19 ± 0.03 | +10 ± 2 |
| Ligand-Conjugated Nanoparticles | 125 ± 9 | 0.21 ± 0.04 | +5 ± 2 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data and will vary based on the nanoparticle system.
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Drug-Loaded Bare Nanoparticles | 5.2 ± 0.4 | 85 ± 5 |
| Drug-Loaded Ligand-Conjugated Nanoparticles | 4.8 ± 0.5 | 82 ± 6 |
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100. Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100. Data are presented as mean ± standard deviation (n=3). This is illustrative data.
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Non-Targeted Nanoparticles | Cumulative Release (%) - Targeted Nanoparticles |
| 1 | 10 ± 2 | 12 ± 3 |
| 4 | 25 ± 3 | 28 ± 4 |
| 8 | 40 ± 4 | 45 ± 5 |
| 12 | 55 ± 5 | 62 ± 6 |
| 24 | 75 ± 6 | 85 ± 7 |
| 48 | 90 ± 7 | 95 ± 5 |
Release study performed in PBS (pH 7.4) at 37°C. Data are presented as mean ± standard deviation (n=3). This is illustrative data.
Conclusion
This compound is a highly adaptable linker that provides researchers with precise control over the functionalization of nanoparticles and the synthesis of complex therapeutic molecules like PROTACs. The protocols and data presentation guidelines provided in these application notes offer a solid foundation for the successful implementation of this reagent in nanotechnology and drug development research. Careful characterization at each step of the functionalization process is essential to ensure the desired properties and performance of the final nanoconstruct.
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with BOC-NH-PEG2-propene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in life sciences research and drug development, enabling the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components. The choice of linker connecting the fluorophore to the biomolecule is critical for maintaining biological activity and optimizing signal detection. This document provides detailed application notes and protocols for the use of BOC-NH-PEG2-propene derivatives as versatile linkers for fluorescent labeling.
The this compound linker offers a unique combination of features: a Boc-protected amine for controlled, stepwise conjugation; a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance; and a terminal propene group amenable to efficient and specific fluorescent dye attachment via thiol-ene "click" chemistry. This system allows for the precise and stable labeling of biomolecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Principle of the Labeling Strategy
The fluorescent labeling of a biomolecule using a this compound derivative involves a three-stage process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the primary amine of the linker is removed under acidic conditions. This exposes the amine for subsequent conjugation.
-
Biomolecule Conjugation: The deprotected linker is covalently attached to the target biomolecule. This is typically achieved by reacting the linker's primary amine with an activated functional group on the biomolecule (e.g., an N-hydroxysuccinimide (NHS) ester to target lysine (B10760008) residues on a protein).
-
Fluorescent Dye Ligation via Thiol-Ene Reaction: A thiol-containing fluorescent dye is attached to the propene group of the linker-biomolecule conjugate through a photo-initiated thiol-ene reaction. This "click" chemistry approach is highly efficient, specific, and proceeds under mild conditions, making it ideal for use with sensitive biological samples.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[1]
-
The resulting deprotected linker (NH2-PEG2-propene) as a TFA salt can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Protocol 2: Conjugation of Deprotected Linker to a Protein
This protocol describes the conjugation of the amine-terminated PEG2-propene linker to a protein containing accessible lysine residues via NHS ester chemistry.
Materials:
-
Deprotected NH2-PEG2-propene linker
-
Protein of interest with a reactive carboxyl group or pre-activated with an NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the protein solution in the reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein does not have an activated carboxyl group, it can be activated using standard EDC/NHS chemistry.
-
Dissolve the deprotected NH2-PEG2-propene linker in the reaction buffer.
-
Add the linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point, though the optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 3: Fluorescent Labeling via Photo-initiated Thiol-Ene Reaction
This protocol details the attachment of a thiol-containing fluorescent dye to the propene group of the protein-linker conjugate.
Materials:
-
Protein-PEG2-propene conjugate
-
Thiol-reactive fluorescent dye (e.g., a cysteine-containing fluorescent peptide or a thiol-modified organic dye)
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP, or Irgacure 2959)
-
Reaction Buffer: pH 7.0-7.5 (e.g., 10-100 mM phosphate (B84403) buffer)
-
UV lamp (365 nm)
Procedure:
-
Prepare a solution of the protein-PEG2-propene conjugate in the reaction buffer at a concentration of 50-100 µM.
-
Prepare a stock solution of the thiol-reactive fluorescent dye in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the photoinitiator in the reaction buffer.
-
Add the thiol-reactive fluorescent dye to the protein conjugate solution. A 5-10 fold molar excess of the dye is recommended.
-
Add the photoinitiator to the reaction mixture. The final concentration of the photoinitiator should be optimized but can start at around 0.1-1 mM.
-
Irradiate the reaction mixture with a UV lamp at 365 nm for 5-60 minutes. The optimal irradiation time will depend on the specific reactants and their concentrations.[3]
-
The reaction can be monitored for completion by techniques such as HPLC or mass spectrometry.
-
Purify the fluorescently labeled protein conjugate using a desalting column or size-exclusion chromatography to remove unreacted dye and photoinitiator.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected when using this fluorescent labeling strategy. Actual results may vary depending on the specific biomolecule, fluorescent dye, and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination |
| Boc Deprotection Yield | >95% | LC-MS, NMR |
| Protein-Linker Conjugation Efficiency | 50-80% | SDS-PAGE, Mass Spectrometry |
| Thiol-Ene Labeling Efficiency | 65-90% | UV-Vis Spectroscopy, Mass Spectrometry[4] |
| Degree of Labeling (DOL) | 1-5 dyes per protein | UV-Vis Spectroscopy |
| Quantum Yield of Conjugate | Dependent on fluorophore | Fluorescence Spectroscopy |
Application Example: Visualization of Cellular Protein Trafficking
Background: Understanding the dynamic movement and localization of proteins within a cell is crucial for elucidating their function in various signaling pathways. Fluorescently labeling a protein of interest allows for its visualization and tracking using fluorescence microscopy.
Workflow:
-
Protein Expression and Purification: The protein of interest is expressed with a site for linker conjugation (e.g., accessible lysine residues).
-
Conjugation and Labeling: The purified protein is conjugated with the this compound linker and subsequently labeled with a thiol-containing fluorescent dye as described in the protocols above.
-
Cellular Delivery: The fluorescently labeled protein is introduced into live cells using a suitable delivery method (e.g., microinjection, electroporation, or cell-penetrating peptides).
-
Live-Cell Imaging: The cells are imaged over time using a fluorescence microscope to track the localization and movement of the labeled protein in response to specific stimuli.
Signaling Pathway Visualization:
This method can be applied to study the trafficking of receptor proteins upon ligand binding. For example, a growth factor receptor can be labeled and its internalization and subsequent trafficking through endosomal pathways can be visualized after stimulating the cells with its corresponding growth factor.
Diagrams
Caption: Workflow for fluorescent labeling of biomolecules.
Caption: Visualization of receptor-mediated endocytosis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Boc Deprotection Yield | Incomplete reaction | Increase reaction time or TFA concentration. Ensure anhydrous conditions. |
| Loss during workup | Minimize transfers and ensure complete extraction. | |
| Low Protein-Linker Conjugation Efficiency | Inactive linker or protein | Confirm deprotection of the linker. Ensure protein is in a suitable buffer and not denatured. |
| Suboptimal reaction conditions | Optimize linker-to-protein molar ratio, pH, and incubation time. | |
| Low Thiol-Ene Labeling Efficiency | Inactive thiol on dye | Use a fresh stock of the thiol-containing dye. |
| Insufficient photoinitiation | Increase photoinitiator concentration or UV irradiation time. Ensure the UV lamp is at the correct wavelength and intensity. | |
| Oxygen inhibition of radical reaction | Degas the reaction mixture before irradiation. | |
| Protein Precipitation | High degree of labeling or aggregation | Reduce the molar excess of the linker and/or dye. Include additives like glycerol (B35011) or non-ionic detergents to prevent aggregation. |
| No or Weak Fluorescence Signal | Low labeling efficiency | See above for troubleshooting labeling reactions. |
| Photobleaching | Use an anti-fade mounting medium for microscopy. Minimize exposure to excitation light. | |
| Inappropriate filter sets | Ensure the microscope filter sets match the excitation and emission spectra of the fluorescent dye. |
Conclusion
The use of this compound derivatives provides a robust and versatile platform for the fluorescent labeling of biomolecules. The combination of a protected amine for controlled conjugation and a propene group for efficient "click" chemistry with thiol-containing fluorophores allows for the creation of well-defined, highly fluorescent probes. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers and scientists in applying this powerful technology to their studies of biological systems and in the development of novel diagnostics and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Photocatalyzed Thiol‐ene reaction: A New Tag to Yield Fast, Selective and reversible Paramagnetic Tagging of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of BOC-NH-PEG2-propene conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of BOC-NH-PEG2-propene conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating this compound to a target molecule?
A1: The most common and efficient method for conjugating this compound is through a thiol-ene reaction . This "click chemistry" approach involves the reaction of the propene group with a thiol (sulfhydryl) group on the target molecule, such as a cysteine residue in a peptide or protein. Other potential but less common methods include the Heck reaction for coupling to aryl halides and hydroamination for reaction with primary amines.
Q2: What is the mechanism of the thiol-ene reaction, and how does it affect my experiment?
A2: The thiol-ene reaction can proceed via two primary mechanisms: a radical-mediated addition or a base-catalyzed Michael addition. The choice of mechanism is critical as it dictates the required reagents and reaction conditions.
-
Radical-Initiated Thiol-Ene Reaction: This is the most common approach for unactivated alkenes like the propene group in this compound. It involves the generation of a thiyl radical, which then reacts with the propene. This can be initiated using light (photo-initiator), heat (thermal initiator), or a redox system. This method is generally fast and efficient.
-
Base-Catalyzed Thiol-Ene (Michael Addition): This mechanism is typically used for electron-deficient alkenes. While less common for simple propenes, it can be an option under certain conditions. It involves the use of a base to generate a thiolate anion, which then acts as a nucleophile.
Q3: What are the common causes of low yield in this compound conjugation reactions?
A3: Low yields can stem from several factors, including:
-
Suboptimal reaction conditions: Incorrect choice of initiator, solvent, pH, or temperature can significantly impact the reaction efficiency.
-
Side reactions: Competing reactions such as disulfide bond formation between thiol-containing molecules, dimerization of the PEG linker, or homopolymerization of the propene group can consume starting materials and reduce the yield of the desired conjugate.
-
Reagent degradation: The this compound linker or the target molecule may be unstable under the reaction conditions.
-
Oxygen inhibition: Radical-mediated thiol-ene reactions can be sensitive to oxygen, which can quench the radical chain reaction.
-
Steric hindrance: The accessibility of the propene group or the target functional group can be limited, especially with large biomolecules.
-
Inefficient purification: The desired conjugate may be lost during purification steps.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the reaction can be monitored using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials and the product.
-
Mass Spectrometry (MS): To confirm the identity of the conjugated product by its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of the propene signals and the appearance of new signals corresponding to the thioether product.
Troubleshooting Guides
Low Conjugation Yield in Thiol-Ene Reactions
| Potential Cause | Troubleshooting Steps |
| Inefficient Radical Initiation (Photo-initiated) | - Increase Photoinitiator Concentration: The rate of polymerization can be dependent on the initiator concentration.[1] However, excessively high concentrations can lead to side reactions. - Optimize Light Intensity and Wavelength: Ensure the light source matches the absorbance spectrum of the photoinitiator. Higher light intensity can increase the reaction rate but may also cause degradation of sensitive molecules. - Choose an Appropriate Photoinitiator: Water-soluble photoinitiators like LAP or Irgacure 2959 are suitable for bioconjugation in aqueous buffers. |
| Inefficient Radical Initiation (Thermal-initiated) | - Increase Temperature: Higher temperatures can increase the rate of decomposition of the thermal initiator (e.g., AIBN), leading to a higher concentration of radicals. However, be mindful of the thermal stability of your reactants. - Increase Initiator Concentration: Similar to photo-initiation, a higher concentration can increase the reaction rate. |
| Oxygen Inhibition | - Degas Solvents: Thoroughly degas all solvents and buffers by sparging with an inert gas (e.g., nitrogen or argon) before use. - Perform Reaction Under Inert Atmosphere: Maintain an inert atmosphere throughout the reaction by using a nitrogen or argon blanket. |
| Side Reactions | - Control pH: For reactions involving thiols, maintaining a pH below 7 can minimize disulfide bond formation. - Optimize Reactant Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion, but a large excess can complicate purification. - Use a Radical Inhibitor (for storage): Ensure your this compound is stored with a radical inhibitor to prevent premature polymerization. |
| Poor Solubility | - Choose an Appropriate Solvent: The PEG linker enhances water solubility, but the target molecule may require the use of co-solvents like DMF or DMSO. - Use "Green" Solvents: Deep eutectic solvents (DESs) have been shown to be effective media for radical-mediated thiol-ene reactions.[2] |
Issues with Alternative Conjugation Methods
| Reaction Type | Potential Issue | Troubleshooting Steps |
| Heck Reaction | Low or no product formation | - Catalyst Choice: Ensure you are using an appropriate palladium catalyst (e.g., Pd(OAc)2) and ligand. - Base and Solvent: The choice of base and solvent is critical and often needs to be optimized for the specific substrates. - Reaction Temperature: Heck reactions often require elevated temperatures. |
| Hydroamination | Low reactivity of the propene group | - Catalyst System: This reaction typically requires a catalyst, and the choice of catalyst is crucial for activating the unactivated propene group. - Reaction Conditions: Hydroamination reactions can be sensitive to moisture and air, so an inert atmosphere is often necessary. |
Data Presentation
Comparison of Thiol-Ene Initiation Methods
| Feature | Radical-Initiated Thiol-Ene | Base-Initiated Thiol-Ene (Michael Addition) |
| "Ene" Substrate | Wide range, including unactivated alkenes (e.g., propene). | Primarily for electron-deficient alkenes (e.g., maleimides, acrylates). |
| Initiation | UV light (with photoinitiator) or thermal initiators. | Basic catalysts (e.g., amines, phosphines). |
| Reaction Rate | Generally very fast (seconds to minutes). | Can be rapid, but often slower than photo-initiated radical reactions. |
| Oxygen Sensitivity | Can be inhibited by oxygen. | Generally insensitive to oxygen. |
| Side Reactions | Potential for homopolymerization of the alkene. | Potential for side reactions if the catalyst is used in excess. |
Impact of Photoinitiator Concentration on Thiol-Ene Gelation
| Photoinitiator | Concentration (% w/v) | Effect on Storage Modulus (G') | Effect on Gelation Time |
| LAP | 0.1 | 232 Pa | Slower |
| LAP | 0.5 | 3360 Pa (15-fold increase) | Faster (τ: 187 s) |
| I2959 | 0.1 | 190 Pa | Slower |
| I2959 | 0.5 | 3029 Pa | Faster (τ: 1683 s) |
Data adapted from a study on collagen-PEG hydrogels and illustrates the general principle that higher photoinitiator concentrations lead to faster gelation and higher crosslinking density, resulting in a higher storage modulus. The specific values may vary depending on the specific reactants and conditions.[3]
Experimental Protocols
Protocol 1: Photo-Initiated Thiol-Ene Conjugation of this compound to a Cysteine-Containing Peptide
Materials:
-
This compound
-
Cysteine-containing peptide
-
Water-soluble photoinitiator (e.g., LAP or Irgacure 2959)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.
-
UV lamp (365 nm)
Procedure:
-
Dissolve Reactants: In a suitable reaction vessel, dissolve the cysteine-containing peptide in the degassed PBS buffer. Add the this compound (typically in a slight molar excess, e.g., 1.2 equivalents).
-
Add Photoinitiator: Prepare a stock solution of the photoinitiator in the reaction buffer. Add the photoinitiator to the reaction mixture to a final concentration of 0.05-0.1% (w/v).
-
Photo-initiation: While stirring or gently agitating the solution, expose the reaction mixture to a 365 nm UV light source. The reaction time will depend on the light intensity and the specific reactants, but can range from a few minutes to an hour.
-
Monitor Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC), to remove unreacted starting materials and the photoinitiator.
Protocol 2: Purification of PEGylated Conjugates
General Considerations:
The purification of PEGylated molecules can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted starting materials, multi-PEGylated species, and positional isomers.[4]
Common Purification Techniques:
-
Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from the smaller unreacted protein/peptide and PEG linker.[4]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile and allowing for separation from the un-PEGylated form.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for the purification of PEGylated peptides and for analyzing the purity of the final product.
-
Hydrophobic Interaction Chromatography (HIC): This method can be a useful complementary technique to IEX for purifying PEGylated proteins.[]
Visualizations
Caption: Radical-initiated thiol-ene reaction mechanism.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Thiol-Ene Reactions with PEG Linkers
Welcome to the Technical Support Center for thiol-ene reactions involving polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using thiol-ene chemistry for PEGylation?
Thiol-ene "click" chemistry offers several benefits for PEGylating biomolecules and creating hydrogels. The reaction is highly efficient, proceeds rapidly under mild conditions, and is often biocompatible, making it suitable for modifying sensitive molecules like proteins and peptides.[1][2] One of its key advantages is its relative insensitivity to oxygen and water compared to other radical-based polymerizations, which simplifies the experimental setup.[3] The reaction's "click" nature ensures high yields, high functional group conversion, and the formation of homogeneous products with minimal byproducts.[4][5]
Q2: My thiol-ene reaction is showing low or no product yield. What are the common causes?
Low yields in thiol-ene reactions can be attributed to several factors:
-
Inefficient Radical Generation: Insufficient initiation will lead to incomplete conversion. This can be due to a low concentration of the photoinitiator or a thermal initiator that is not at its optimal temperature.[6]
-
Oxygen Inhibition: While more tolerant than many radical reactions, high concentrations of dissolved oxygen can still quench the radical chain reaction, particularly at the initiation step.[6]
-
Suboptimal Stoichiometry: An incorrect molar ratio of thiol to 'ene' functional groups can result in unreacted starting material.[6]
-
Low Reactant Concentration: Dilute solutions can slow down reaction kinetics, leading to incomplete conversion within a typical timeframe.[6]
-
Side Reactions: The formation of disulfide bonds from thiol oxidation is a common side reaction that consumes the thiol reactant.[7][8]
Q3: How can I minimize the formation of disulfide bonds as a side reaction?
Disulfide bond formation is a common issue where thiols (R-SH) oxidize to form dimers (R-S-S-R), reducing the yield of the desired thioether product.[7][8] This is primarily caused by dissolved oxygen.[7] To prevent this, consider the following strategies:
-
Work Under an Inert Atmosphere: De-gas your solvents by sparging with nitrogen or argon and maintain an inert atmosphere throughout the reaction.[7][8]
-
Control the pH: Maintain a slightly acidic to neutral pH (around 5-7) to keep the thiol in its less reactive protonated form.[7]
-
Use a Reducing Agent: The addition of a sacrificial, non-thiol-containing reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can reverse disulfide formation in situ without interfering with the thiol-ene reaction.[7]
Q4: What is the best way to purify my PEGylated protein after the reaction?
The purification strategy depends on the desired product and the reaction mixture's complexity. Common techniques include:
-
Ion-Exchange Chromatography (IEX): This is a powerful method for separating native protein, mono-PEGylated, and multi-PEGylated species, as the PEG chains can shield the protein's surface charges, altering their interaction with the stationary phase.[9][10][11][12]
-
Size-Exclusion Chromatography (SEC): SEC is effective for removing unreacted, low-molecular-weight reagents and separating the significantly larger PEGylated conjugates from the unreacted protein.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used, but its effectiveness can be variable as PEG itself can interact with the hydrophobic media.[13]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Initiator Activity | • Photoinitiators: Increase the initiator concentration or the UV exposure time. Ensure the UV lamp wavelength matches the absorbance maximum of the photoinitiator. • Thermal Initiators: Verify the reaction temperature is optimal for the chosen initiator's half-life. |
| Oxygen Inhibition | • De-gas all solvents and the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before initiation. • Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Stoichiometry | • Carefully calculate and verify the molar ratios of thiol and 'ene' functional groups. For many applications, a 1:1 ratio is optimal. • For bioconjugation, a slight excess of the PEG-linker may be used to drive the reaction to completion, but this will require more rigorous purification. |
| Side Reactions (Disulfide Formation) | • Implement strategies to prevent disulfide bond formation as detailed in the FAQs (use of inert atmosphere, pH control, addition of TCEP).[7] |
| Low Reactant Concentration | • Increase the concentration of the reactants. If solubility is an issue, consider a different solvent system. |
Problem 2: Formation of Unwanted Side Products (e.g., di- or multi-PEGylated species)
| Potential Cause | Troubleshooting Steps |
| Excess of PEG Reagent | • Carefully control the stoichiometry. For mono-PEGylation, use a 1:1 molar ratio of the protein's reactive site to the PEG linker or even a slight excess of the protein. |
| Non-specific Reactions | • Ensure the chosen 'ene' functionality on your PEG linker is selective for thiols under your reaction conditions. Norbornene is generally more reactive and selective than acrylates.[14] • For protein modification, ensure that the reaction conditions (e.g., pH) do not favor reaction with other nucleophilic residues like amines. |
| Presence of Di-functional Impurities in PEG | • Characterize the purity of your PEG linker before use. The presence of di-functional PEGs in a mono-functional batch can lead to cross-linking. |
Problem 3: Difficulty in Purifying the PEGylated Product
| Potential Cause | Troubleshooting Steps |
| Poor Separation of PEGylated Species | • IEX Chromatography: Optimize the pH and salt gradient for elution. A shallower gradient can improve the resolution between mono- and multi-PEGylated species.[9] • SEC Chromatography: Ensure the column has the appropriate molecular weight range for your products. SEC is best for separating the PEGylated product from the much smaller unreacted protein. |
| Product Precipitation | • The addition of PEG can alter the solubility of the target molecule.[15] If precipitation occurs, try performing the reaction in a different buffer or with co-solvents. • For purification, ensure the buffers used for chromatography are optimized for the solubility of the PEGylated product. |
Quantitative Data
Table 1: Effect of Photoinitiator (LAP) Concentration on Thiol-Ene Hydrogel Formation
| Functional Group | [LAP] (mM) | Time to reach 95% of G'max (s) | Total Initiator Radicals Generated (mM) |
| Thiol-ene | 0.1 | 60 | 0.11 |
| Thiol-ene | 1 | 5 | 0.13 |
| Thiol-ene | 10 | 1 | 0.27 |
| Data adapted from a study on PEG-based hydrogels, illustrating that higher initiator concentrations lead to faster gelation but also generate more radicals.[16] |
Table 2: Comparison of Reaction Kinetics for Different 'ene' Functionalized PEGs with a Thiolated Peptide (RGDC)
| 'ene' Functional Group | Reaction Time for >95% Thiol Conversion |
| Norbornene | < 1 minute (~30 seconds) |
| Maleimide | Fast initial rate, but ~40% unreacted thiol after 4 minutes |
| Acrylate | Significantly slower, ~50% unreacted thiol after 4 minutes |
| Data from a study on the reaction kinetics of different 'ene' functionalized PEGs, highlighting the superior reactivity of norbornene.[14] |
Experimental Protocols
Protocol 1: General Procedure for Photoinitiated Thiol-Ene PEGylation of a Peptide in Solution
This protocol describes a general method for the conjugation of a thiol-containing peptide with a norbornene-functionalized PEG linker.
Materials:
-
Thiol-containing peptide
-
Norbornene-functionalized PEG (PEG-NB)
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Degassed reaction buffer (e.g., PBS at pH 7.4)
-
TCEP (optional, for preventing disulfide formation)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel transparent to the UV wavelength
Procedure:
-
Reagent Preparation:
-
Dissolve the thiol-containing peptide and PEG-NB in the degassed reaction buffer to the desired concentrations. A 1:1 to 1:1.2 molar ratio of thiol to norbornene is a good starting point.
-
Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., water or DMSO).
-
If using, prepare a stock solution of TCEP.
-
-
Reaction Setup:
-
In the reaction vessel, combine the peptide and PEG-NB solutions.
-
If necessary, add TCEP to a final concentration of 5-10 mM.
-
Add the photoinitiator to the reaction mixture. A typical starting concentration is 0.5-1 mM.
-
Sparge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Seal the vessel.
-
-
Initiation and Reaction:
-
Place the reaction vessel under the UV lamp.
-
Irradiate the solution for a predetermined time (e.g., 5-30 minutes). The optimal time should be determined empirically.
-
Monitor the reaction progress using techniques like HPLC or mass spectrometry to check for the consumption of starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude mixture can be purified using chromatographic techniques such as SEC to remove excess reagents or IEX-HPLC to separate different PEGylated species.
-
Protocol 2: Purification of Mono-PEGylated Protein using Cation Exchange Chromatography
This protocol provides a general guideline for separating mono-PEGylated protein from unreacted protein and multi-PEGylated species.
Materials:
-
Crude PEGylation reaction mixture
-
Cation exchange column (e.g., SP Sepharose)
-
Binding buffer (e.g., 20 mM sodium phosphate, pH 6.0)
-
Elution buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0)
-
HPLC or FPLC system
Procedure:
-
Sample Preparation:
-
Dilute the crude reaction mixture in the binding buffer to reduce the salt concentration and ensure proper binding to the column.
-
-
Column Equilibration:
-
Equilibrate the cation exchange column with 5-10 column volumes of binding buffer until the pH and conductivity are stable.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a flow rate that allows for efficient binding.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove any unbound material, including unreacted PEG linker.
-
-
Elution:
-
Elute the bound proteins using a linear salt gradient from 0% to 100% elution buffer over 10-20 column volumes.
-
Typically, the elution order will be multi-PEGylated, then di-PEGylated, then mono-PEGylated, and finally the unreacted native protein, as the PEG chains shield the protein's positive charges.
-
-
Fraction Analysis:
-
Collect fractions throughout the elution and analyze them by SDS-PAGE, SEC-HPLC, or mass spectrometry to identify the fractions containing the pure mono-PEGylated product.
-
Visualizations
Caption: A typical experimental workflow for thiol-ene PEGylation.
Caption: A troubleshooting flowchart for diagnosing low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for BOC-NH-PEG2-propene coupling
Welcome to the technical support center for the optimization of reaction conditions for BOC-NH-PEG2-propene coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling molecules to the propene group of this compound?
A1: The terminal propene (allyl) group of this compound is typically functionalized using one of two primary reaction types:
-
Olefin Metathesis: Specifically, cross-metathesis with another olefin. This reaction is catalyzed by ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts) and is a versatile method for forming new carbon-carbon double bonds.[1][2][3]
-
Thiol-Ene "Click" Chemistry: This is a radical-mediated reaction where a thiol group adds across the double bond of the propene.[4][5][6] This reaction is highly efficient, often proceeds under mild conditions, and is considered a "click" reaction due to its reliability and specificity.[4][5][6]
Q2: I am observing a significant amount of homodimerization of my coupling partner during a cross-metathesis reaction. How can I minimize this?
A2: Homodimerization is a common side reaction in cross-metathesis. To favor the desired cross-product, consider the following strategies:
-
Stoichiometry: Use an excess of the more volatile or less valuable olefin. For this compound, it is often used in slight excess relative to the coupling partner.
-
Catalyst Choice: Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are generally more reactive and can sometimes favor the cross-metathesis product.
-
Slow Addition: Adding the catalyst or one of the olefin partners slowly to the reaction mixture can help maintain a low concentration of the reactive species, thus disfavoring homodimerization.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity, although it may also decrease the reaction rate.
Q3: My thiol-ene reaction is not proceeding to completion. What are potential causes and solutions?
A3: Incomplete conversion in a thiol-ene reaction can be due to several factors:
-
Initiator Inefficiency: Ensure your radical initiator (photoinitiator or thermal initiator) is active and used at the correct concentration. For photoinitiated reactions, check the wavelength and intensity of your UV source.
-
Oxygen Inhibition: The presence of oxygen can quench the radical reaction. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: If your thiol or olefin is sterically hindered, the reaction may be sluggish. Increasing the reaction time or temperature (for thermal initiation) may be necessary.
-
Side Reactions: Thiols can be susceptible to oxidation to disulfides. Ensure your reagents are pure and stored correctly.
Q4: How can I effectively remove the ruthenium catalyst from my product after an olefin metathesis reaction?
A4: Residual ruthenium can be challenging to remove completely. Here are several effective methods:
-
Silica (B1680970) Gel Chromatography: This is the most common method. However, multiple purifications may be needed.
-
Activated Carbon: Stirring the crude reaction mixture with activated charcoal can help adsorb the ruthenium catalyst.
-
Scavenging Agents: Commercially available ruthenium scavengers or treatment with agents like dimethyl sulfoxide (B87167) (DMSO) followed by filtration through silica gel can be very effective in reducing ruthenium levels to parts-per-million (ppm).[7]
-
Solvent Precipitation: If your product is a solid, precipitating it from a suitable solvent can leave the more soluble catalyst behind.
Q5: What is the best way to purify the final PEGylated product?
A5: The purification strategy will depend on the properties of your final product. Common techniques include:
-
Silica Gel Chromatography: Effective for separating non-polar to moderately polar compounds.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying more polar and water-soluble PEGylated molecules.
-
Size Exclusion Chromatography (SEC): Useful for separating the PEGylated product from smaller impurities or unreacted starting materials, particularly if there is a significant size difference.[8]
-
Precipitation/Crystallization: If the product is a solid with suitable solubility properties, this can be an efficient purification method.
Troubleshooting Guides
Olefin Cross-Metathesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst, catalyst poisoning (impurities in reagents or solvent), incorrect reaction temperature. | Use a fresh batch of catalyst. Ensure all reagents and solvents are pure and dry/degassed.[1] Optimize reaction temperature (typically 40-60 °C for Grubbs II in dichloroethane). |
| Formation of Homodimers | Unfavorable reaction kinetics, incorrect stoichiometry. | Use a 1.2-1.5 fold excess of one olefin. Consider slow addition of the catalyst or one of the reactants. |
| Isomerization of Product | Catalyst degradation, prolonged reaction times at high temperatures. | Use a milder catalyst if possible. Monitor the reaction closely and stop it once the starting material is consumed. Lower the reaction temperature. |
| Difficulty in Purification | Ruthenium contamination, similar polarity of product and byproducts. | Use a ruthenium scavenger post-reaction.[7] Employ high-resolution purification techniques like HPLC. |
Thiol-Ene "Click" Chemistry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficient radical initiation, oxygen inhibition. | Increase initiator concentration or UV exposure time. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Formation of Disulfide Byproduct | Oxidation of the thiol starting material. | Use fresh, high-purity thiol. Store thiols under an inert atmosphere. |
| Incomplete Reaction | Steric hindrance, insufficient reaction time. | Increase reaction time. If using thermal initiation, a moderate increase in temperature may help. |
| Product Instability | The resulting thioether linkage is generally stable. If instability is observed, re-evaluate the structure of the coupling partner. | Characterize the product thoroughly to confirm its structure. Ensure downstream reaction conditions are compatible with a thioether linkage. |
Experimental Protocols
General Protocol for Olefin Cross-Metathesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a dry flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) and the desired olefin partner (1.0-1.2 equivalents) in a dry, degassed solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) to a concentration of 0.1-0.2 M.
-
Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs second-generation catalyst (1-5 mol%) to the stirred solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 40-60 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Stir for 30 minutes.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel chromatography to remove the ruthenium byproducts and any unreacted starting materials.
General Protocol for Thiol-Ene "Click" Chemistry (Photoinitiated)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a quartz reaction vessel, dissolve this compound (1.0 equivalent), the thiol coupling partner (1.0-1.1 equivalents), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a suitable solvent (e.g., methanol, THF, or acetonitrile). The solution should be thoroughly degassed by sparging with an inert gas for 20-30 minutes.
-
Initiation: While stirring and maintaining an inert atmosphere, irradiate the solution with a UV lamp (e.g., 365 nm).
-
Reaction: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR). The reaction is often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as silica gel chromatography or preparative HPLC.
Visual Guides
Caption: Workflow for Olefin Cross-Metathesis.
Caption: Workflow for Photoinitiated Thiol-Ene Coupling.
Caption: Troubleshooting Low Yield in Cross-Metathesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of BOC-NH-PEG2-propene Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of BOC-NH-PEG2-propene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound can result in several impurities depending on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as BOC-NH-PEG2-OH or a corresponding leaving group precursor, and the propene source (e.g., allyl bromide).
-
Hydrolysis products: If any moisture is present, BOC deprotection can occur, leading to the free amine (NH2-PEG2-propene).
-
Double-alkylation products: Depending on the reaction conditions, the nitrogen of the BOC-protected amine could potentially be alkylated.
-
Oligomerization of the PEG chain: If the reaction conditions are not carefully controlled, side reactions involving the PEG backbone can occur.
-
Byproducts from the base: The choice of base can lead to corresponding salt byproducts that may need to be removed.
Q2: My TLC plate shows streaking for my product spot. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate for PEGylated compounds like this compound is a common issue, often caused by the high polarity of the molecule.[1] Here are some potential causes and solutions:
-
High Polarity: The PEG chain makes the molecule very polar, which can lead to strong interactions with the silica (B1680970) gel on the TLC plate.
-
Solution: Try a more polar eluent system. A common system for PEG compounds is a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607).[1] You can also try adding a small amount of a polar modifier like triethylamine (B128534) or acetic acid to the eluent to improve spot shape.
-
-
Sample Overloading: Applying too much sample to the TLC plate can cause streaking.
-
Solution: Dilute your sample before spotting it on the TLC plate.
-
-
Ionic Impurities: The presence of salts can interfere with the chromatography.
-
Solution: Perform an aqueous workup to remove any salts before running the TLC.
-
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods for this compound are flash column chromatography and preparative HPLC.
-
Flash Column Chromatography: This is a widely used technique for purifying PEGylated compounds.[1] A silica gel stationary phase with a gradient eluent system, such as methanol in dichloromethane, is typically effective.
-
Preparative Reversed-Phase HPLC (RP-HPLC): This method can provide very high purity and is particularly useful for removing closely related impurities. A C18 column with a water/acetonitrile gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) is a common choice.
Troubleshooting Guides
Problem: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | * Analyze the crude reaction mixture by TLC or LC-MS to check for the presence of starting materials. * If the reaction is incomplete, consider increasing the reaction time, temperature, or the equivalents of the limiting reagent. |
| Product Loss During Workup | * PEGylated compounds can have some water solubility. Minimize the number of aqueous washes. * Ensure the organic solvent used for extraction is appropriate for your product's polarity. Dichloromethane or chloroform are common choices. |
| Product Streaking/Broad Elution from Column | * This can lead to mixing of fractions and loss of product. * Optimize the eluent system for column chromatography to achieve better separation and sharper peaks. Consider using a different solvent system or adding a modifier. |
| BOC Deprotection | * Accidental deprotection of the BOC group during an acidic workup can lead to the formation of the more polar free amine, which may behave differently during purification. * Use a mild aqueous acid (e.g., 0.1 M HCl) for washing and avoid prolonged exposure to acidic conditions.[1] |
Problem: Multiple Spots on TLC / Peaks in HPLC of Purified Product
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | * The chosen purification method may not be sufficient to separate all impurities. * Analyze the "pure" fractions by LC-MS to identify the masses of the co-eluting species. This will help in identifying the impurity. * If using normal phase chromatography, consider switching to reversed-phase HPLC, or vice-versa. * Adjust the gradient of your chromatography to improve resolution. |
| On-Column Degradation | * The product may be degrading on the silica gel or HPLC column. * If using silica gel, you can try deactivating it with a small amount of triethylamine in the eluent. * For HPLC, ensure the pH of the mobile phase is compatible with your molecule. |
| Presence of Diastereomers or Rotamers | * While less common for this specific molecule, complex molecules can sometimes exist as slowly interconverting isomers that can appear as multiple peaks. * Try acquiring an NMR spectrum at a higher temperature to see if the peaks coalesce. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general protocol and may require optimization for your specific reaction mixture.
-
Sample Preparation:
-
Concentrate the crude reaction mixture to dryness.
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel and concentrating to a dry powder. This is known as "dry loading."
-
-
Column Packing:
-
Choose an appropriately sized silica gel column for the amount of crude material.
-
Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a low percentage of ethyl acetate (B1210297) in hexane).
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% dichloromethane).
-
Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. The optimal gradient will need to be determined by TLC analysis.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.
-
Protocol 2: Aqueous Workup for Removal of Salts and Water-Soluble Impurities
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Dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.
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Wash the organic layer with a mild aqueous acid (e.g., 0.1 M HCl) to remove any basic impurities.[1]
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Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.[1]
-
Wash with brine (saturated aqueous sodium chloride solution) to remove excess water from the organic layer.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Dealing with low solubility of BOC-NH-PEG2-propene in aqueous solutions
Welcome to the technical support center for BOC-NH-PEG2-propene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that influence its solubility?
A1: this compound has distinct chemical domains that dictate its solubility:
-
BOC (tert-Butyloxycarbonyl) Group: This is a bulky and nonpolar protecting group, which contributes to the compound's solubility in organic solvents.[1]
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PEG2 (Polyethylene Glycol) Linker: The short, two-unit polyethylene (B3416737) glycol chain is hydrophilic and flexible, enhancing solubility in both aqueous and organic media through hydrogen bonding with solvent molecules.[1]
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Propene Group: The terminal propene group is hydrophobic and provides a reactive handle for "click chemistry" and other addition reactions.
The interplay of the hydrophobic BOC and propene groups with the hydrophilic PEG spacer results in an amphiphilic molecule with limited solubility in purely aqueous solutions.
Q2: In which solvents should I dissolve this compound?
A2: Due to its amphiphilic nature, this compound is most soluble in polar aprotic organic solvents. For aqueous-based reactions, such as bioconjugation, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add this stock solution to the aqueous reaction buffer.[2][3]
Q3: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A3: Direct dissolution of this compound in aqueous buffers is often challenging due to the hydrophobic nature of the BOC and propene groups. The low solubility can lead to the formation of a suspension or precipitate rather than a clear solution. To overcome this, a co-solvent approach is necessary.
Q4: How does the BOC protecting group affect the reactivity of the molecule?
A4: The BOC group protects the primary amine, preventing it from participating in reactions. This allows for controlled, stepwise conjugation. The propene end can be reacted first, and then the BOC group can be removed under acidic conditions to expose the amine for a subsequent reaction.[4][5][6] This is a common strategy in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras).[4]
Troubleshooting Guide: Low Solubility in Aqueous Solutions
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon adding to aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. The BOC and propene groups contribute to low aqueous solubility. | 1. Use a Co-solvent: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in anhydrous DMSO or DMF. 2. Stepwise Addition: Add the stock solution dropwise to your stirred aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <5-10%) to not affect your downstream application (e.g., protein stability).[2] 3. Sonication: Briefly sonicate the final solution in a water bath to aid dissolution. 4. Gentle Warming: Gently warm the solution (e.g., to 37°C), but be cautious of potential degradation of other reaction components. |
| Precipitation occurs during the course of a reaction. | The reaction conditions (e.g., pH, temperature, presence of salts) may have changed, affecting the solubility of the compound or the conjugate. | 1. Optimize Co-solvent Percentage: If possible, slightly increase the percentage of the organic co-solvent in your reaction mixture. 2. Maintain Temperature: Ensure the reaction is maintained at a constant temperature. 3. Check pH: Verify that the pH of your reaction buffer is stable and appropriate for both the reaction and the solubility of your components. |
| Inconsistent experimental results. | Poor solubility leads to an inaccurate concentration of the reagent in the reaction, resulting in variability. | 1. Visual Inspection: Always visually inspect your solution for any precipitate before use. 2. Filtration: For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Quantification: If possible, quantify the concentration of your dissolved reagent in the final buffer using an appropriate analytical method like HPLC. |
Data Presentation
Inferred Solubility of this compound
| Solvent | Classification | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | An alternative to DMSO for stock solutions. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Often used in organic synthesis and for BOC-deprotection reactions.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | |
| Water / Aqueous Buffers (e.g., PBS) | Aqueous | Poorly Soluble | Requires a co-solvent like DMSO or DMF for effective dissolution. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Diluting this compound for Aqueous Reactions
Objective: To prepare a working solution of this compound in an aqueous buffer for bioconjugation or other applications.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
-
Prepare Working Solution:
-
Place the desired final volume of your aqueous buffer in a new tube.
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise.
-
Note: It is crucial to add the DMSO stock to the buffer, not the other way around, to avoid precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (e.g., ≤ 5% v/v).
-
-
Final Dissolution Steps:
-
Vortex the final working solution for 30 seconds.
-
If any cloudiness persists, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear before proceeding with your experiment.
-
Protocol 2: Example Workflow for Bioconjugation to a Thiol-Containing Molecule
Objective: To conjugate the propene moiety of this compound to a cysteine residue on a peptide or protein via a thiol-ene reaction.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Thiol-containing molecule (e.g., peptide with a cysteine residue) in a suitable buffer (e.g., PBS)
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
UV light source (e.g., 365 nm)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the thiol-containing molecule, the this compound working solution (typically at a 1.2 to 5-fold molar excess over the thiol), and the photoinitiator.
-
The final reaction volume and concentrations should be optimized for your specific molecules.
-
-
Thiol-Ene Reaction:
-
Expose the reaction mixture to UV light (e.g., 365 nm) for a specified time (e.g., 5-30 minutes). The optimal exposure time will depend on the reactants and the intensity of the light source.
-
The reaction should be performed under inert atmosphere (e.g., nitrogen or argon) if sensitive to oxygen.
-
-
Purification:
-
After the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts. This can be achieved by methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, depending on the nature of the conjugate.
-
-
Characterization:
-
Confirm the successful conjugation using analytical techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass increase corresponding to the addition of the this compound linker.
-
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-11998042) [evitachem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
Identifying and minimizing side products in BOC-NH-PEG2-propene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of BOC-NH-PEG2-propene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This involves the deprotonation of the terminal hydroxyl group of BOC-NH-PEG2-OH using a strong base, followed by nucleophilic substitution with an allyl halide, such as allyl bromide.
Q2: Why is sodium hydride (NaH) typically used as the base in this synthesis?
A2: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, forming the sodium alkoxide.[1][2] The byproduct of this reaction is hydrogen gas, which is easily removed from the reaction mixture, driving the reaction to completion.[1][2]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include ensuring anhydrous (water-free) reaction conditions, controlling the reaction temperature (typically starting at 0°C for the deprotonation step and then warming to room temperature), and the order of reagent addition. The purity of the starting materials, particularly the BOC-NH-PEG2-OH, is also crucial.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product (this compound) will have a different retention factor (Rf) compared to the starting material (BOC-NH-PEG2-OH).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of BOC-NH-PEG2-OH. 2. Inactive sodium hydride. 3. Presence of water in the reaction. 4. Degradation of allyl bromide. | 1. Ensure sufficient equivalents of NaH are used. Allow for adequate reaction time for hydrogen evolution to cease before adding allyl bromide.[1] 2. Use freshly opened or properly stored NaH. 3. Use anhydrous solvents and dry all glassware thoroughly. 4. Use fresh, high-purity allyl bromide. |
| Presence of a Major Side Product | 1. E2 Elimination: The primary side reaction is the E2 elimination of allyl bromide, forming allene (B1206475) gas and regenerating the BOC-NH-PEG2-alkoxide. This is favored by steric hindrance or higher temperatures.[1] 2. Unreacted Starting Material: Incomplete reaction. | 1. Maintain a low reaction temperature during the addition of allyl bromide and allow the reaction to proceed at room temperature. Avoid excessive heating.[1] 2. Increase the reaction time or consider adding a slight excess of allyl bromide. |
| Multiple Unidentified Spots on TLC | 1. Degradation of BOC group: Although generally stable to the basic conditions of this reaction, prolonged reaction times or excessive heat could potentially lead to some degradation. 2. PEG Depolymerization: Unlikely with a short PEG2 linker, but a theoretical possibility under harsh conditions. | 1. Ensure the reaction is not heated unnecessarily and is worked up once the starting material is consumed. 2. Stick to the recommended reaction conditions. |
| Difficult Purification | 1. The product and starting material have similar polarities. 2. Residual mineral oil from the NaH dispersion. | 1. Use a high-resolution silica (B1680970) gel column chromatography system. A gradient elution from a non-polar to a moderately polar solvent system (e.g., hexanes/ethyl acetate) is recommended. 2. Wash the crude product with a non-polar solvent like hexanes or pentane (B18724) before column chromatography to remove the mineral oil. |
Illustrative Quantitative Data
The following table presents illustrative data for a typical synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions and the scale of the reaction.
| Parameter | Value |
| Starting Material | BOC-NH-PEG2-OH |
| Reagents | Sodium Hydride (60% in mineral oil), Allyl Bromide |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >95% |
| Major Side Product | Unreacted BOC-NH-PEG2-OH |
| Observed Side Product Level | 5-15% (by crude NMR/LC-MS) |
Experimental Protocol
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound from BOC-NH-PEG2-OH.
Materials:
-
BOC-NH-PEG2-OH
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add BOC-NH-PEG2-OH (1.0 equivalent). Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Alkoxide Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.
-
Allylation: Cool the reaction mixture back to 0°C. Add allyl bromide (1.5 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main and side reaction pathways in this compound synthesis.
References
Technical Support Center: Monitoring BOC-NH-PEG2-propene Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for monitoring the progress of reactions involving BOC-NH-PEG2-propene. The primary focus is on the common two-step sequence: (1) Boc deprotection to yield a primary amine, followed by (2) amide bond formation with a carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring a this compound reaction?
The choice of monitoring technique depends on the specific reaction step (deprotection or coupling) and available equipment. The most common and effective methods are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[][2] Fourier Transform Infrared Spectroscopy (FTIR) can also be a useful supplementary tool.
Q2: How can I use Thin Layer Chromatography (TLC) to track the reaction?
TLC is a rapid and effective way to qualitatively assess reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products. The BOC-protected starting material is significantly less polar than the deprotected amine intermediate and the final amide product. This difference in polarity leads to distinct spots with different Retention Factor (Rf) values, allowing for clear tracking.
Q3: What key changes should I look for in the ¹H NMR spectrum?
For the Boc deprotection step , the most significant change is the disappearance of the large singlet peak around 1.4 ppm, which corresponds to the nine protons of the tert-butyl group in the BOC protecting group. For the subsequent amide bond formation step , you should monitor for the appearance of a new peak in the amide region (typically 7.5-8.5 ppm) corresponding to the N-H proton of the newly formed amide bond. Additionally, shifts in the signals of protons adjacent to the reacting amine group (the -CH₂-NH-) are expected.[3][4]
Q4: When is Liquid Chromatography-Mass Spectrometry (LC-MS) the best choice?
LC-MS is particularly useful for complex reaction mixtures or when you need to confirm the identity of products and byproducts definitively.[] It provides quantitative data on the consumption of starting materials and the formation of the desired product by separating the components of the mixture (LC) and confirming their molecular weights (MS). This is invaluable for identifying issues like side reactions or incomplete conversions.
Q5: Can Fourier Transform Infrared (FTIR) spectroscopy be used to monitor the reaction?
Yes, FTIR can be used to monitor the formation of the amide bond. You should look for the disappearance of the carboxylic acid's broad O-H stretch (if applicable) and the appearance of characteristic amide bond absorptions. Key peaks to watch for are the N-H stretch (around 3300 cm⁻¹) and the strong C=O (Amide I) stretch (around 1650 cm⁻¹).
Troubleshooting Guide
Q: My TLC shows a persistent spot for the starting material, and the reaction seems stalled. What should I do?
A:
-
Confirm Reagent Activity: Ensure that the coupling reagents (e.g., HATU, HBTU) or deprotection agent (e.g., TFA) are fresh and active.[] Moisture can deactivate many coupling reagents.
-
Check Stoichiometry: Re-verify the molar ratios of your reactants. For amide coupling, a slight excess of the carboxylic acid and coupling reagents may be necessary.
-
Temperature and Time: Some sterically hindered substrates may require elevated temperatures or longer reaction times to proceed to completion.[5]
-
Solvent Choice: Ensure you are using an appropriate anhydrous solvent (e.g., DMF, DCM) for the coupling reaction.
-
Analysis with a Secondary Method: Use LC-MS to confirm the identity of the spots. What appears to be starting material on TLC could be a closely migrating byproduct.
Q: I see multiple new spots on my TLC plate. What could they be?
A:
-
Side Reactions: In amide coupling reactions, side products can form, such as the formation of an acyl-urea byproduct if carbodiimide (B86325) reagents (e.g., EDC, DCC) are used without an additive like HOBt.
-
Degradation: One of your starting materials or the product might be unstable under the reaction conditions.
-
Incomplete Deprotection: If monitoring the coupling step, ensure the prior Boc deprotection was complete. A mix of protected and deprotected amine will lead to multiple products.
-
Epimerization: For chiral carboxylic acids, epimerization at the alpha-carbon can sometimes occur, leading to diastereomeric products that may appear as separate spots.[5]
-
Use LC-MS: The most reliable way to identify these unknown spots is to analyze the reaction mixture by LC-MS to determine their molecular weights.
Q: My ¹H NMR spectrum is very complex. Which signals are the most reliable for monitoring the reaction?
A:
-
For Deprotection: Focus solely on the BOC group's singlet at ~1.4 ppm. Its disappearance is the clearest indicator of reaction completion.
-
For Amide Coupling: The appearance of the amide N-H proton is a key indicator. However, this peak can sometimes be broad or exchange with deuterated solvents. A more reliable method is to compare the integration of a well-resolved proton signal from the product against a signal from the limiting starting material. For this compound, the vinyl protons of the propene group (~5.2-5.9 ppm) can serve as a stable internal reference point if that part of the molecule is not involved in the reaction.
Data Presentation
Table 1: Representative TLC Data for Amide Coupling
| Compound | Description | Typical Rf Value (10% MeOH in DCM) | Visualization |
| Starting Material | Carboxylic Acid (Example) | 0.5 - 0.6 | UV Active (if aromatic) / KMnO₄ stain |
| Starting Material | H₂N-PEG2-propene (Deprotected) | 0.2 - 0.3 | Ninhydrin (B49086) or KMnO₄ stain |
| Product | Final Amide Conjugate | 0.4 - 0.5 | UV Active / Weaker KMnO₄ stain |
Note: Rf values are highly dependent on the specific substrates, exact solvent system, and TLC plate used. This table provides illustrative values.
Table 2: Key ¹H NMR Shifts (in CDCl₃) for Monitoring
| Functional Group | Protons | Typical Chemical Shift (δ ppm) | Key Change During Reaction |
| BOC Group | C(CH ₃)₃ | ~1.4 (singlet, 9H) | Disappears after deprotection |
| Propene Group | CH =CH₂ | ~5.9 (multiplet, 1H) | Remains constant (useful as internal standard) |
| Propene Group | CH=CH ₂ | ~5.2 (multiplet, 2H) | Remains constant (useful as internal standard) |
| PEG Spacer | -O-CH ₂-CH ₂-O- | ~3.6 (multiplet) | May shift slightly upon reaction |
| Amine Adjacent | -CH ₂-NH-Boc | ~3.3 (multiplet, 2H) | Shifts downfield after amide formation |
| Amide Proton | -CO-NH - | 7.5 - 8.5 (broad singlet, 1H) | Appears upon amide bond formation |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane). Place a piece of filter paper in the chamber to ensure saturation.
-
Spotting: Using a capillary tube, carefully spot the starting material(s) and the reaction mixture on the baseline of a silica (B1680970) gel TLC plate. Keep the spots small.
-
Development: Place the TLC plate in the prepared chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain such as potassium permanganate (B83412) (KMnO₄) or ninhydrin (for free amines).
-
Analysis: Compare the spots from the reaction mixture lane to the starting material lanes to determine the extent of conversion.
Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
-
Sampling: Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture.
-
Quenching/Workup (if necessary): If the reaction is vigorous or contains reagents that may interfere with the NMR solvent, perform a mini-quench and extraction. Dilute the aliquot with an organic solvent (e.g., Ethyl Acetate), wash with water or brine, dry the organic layer with Na₂SO₄ or MgSO₄, and filter.
-
Solvent Removal: Evaporate the solvent from the aliquot in vacuo.
-
Dissolution: Dissolve the resulting residue in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube and acquire the spectrum.
Protocol 3: Sample Preparation for LC-MS Analysis
-
Sampling: Withdraw a very small aliquot (~5-10 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot significantly with a suitable solvent, typically the mobile phase used for the LC-MS method (e.g., Acetonitrile or Methanol). A dilution factor of 1000x or more is common.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column.
-
Analysis: Transfer the filtered sample to an appropriate autosampler vial and submit for LC-MS analysis.
Visualizations
Caption: General workflow for setting up, monitoring, and finalizing a chemical reaction.
Caption: Decision tree for troubleshooting common issues in reaction monitoring.
References
- 2. pharmtech.com [pharmtech.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Addressing steric hindrance in BOC-NH-PEG2-propene conjugations
This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance in conjugation reactions involving BOC-NH-PEG2-propene linkers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional linker. It features a tert-Butyloxycarbonyl (BOC) protected amine on one end and a propene group on the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The propene group, typically part of an acrylamide (B121943) or a related structure, acts as a Michael acceptor, making it highly reactive towards nucleophiles like thiols (cysteine residues) or amines.[1][2] The BOC group protects the amine during the propene conjugation and can be deprotected later under acidic conditions for subsequent modifications.[3] The short PEG spacer enhances solubility in aqueous media.[3]
Q2: What is steric hindrance and how does it affect my conjugation reaction?
A2: Steric hindrance occurs when bulky functional groups on reacting molecules physically obstruct the reactive sites, preventing them from coming into close enough proximity to react effectively.[4][5] In the context of this compound conjugations, steric bulk near the target nucleophile (e.g., a cysteine residue in a protein) or on the molecule being conjugated can significantly lower the reaction rate and overall yield.[6][7] This "shielding" effect is a common challenge in bioconjugation.[4][6]
Q3: How does the PEG spacer length influence steric hindrance?
A3: The PEG spacer provides spatial separation between the conjugated molecules.[8] A short spacer like PEG2 may not be sufficient to overcome significant steric clash if the reactive sites on both molecules are sterically crowded. Longer PEG linkers can provide greater separation, potentially improving reaction efficiency by allowing the reactive ends more freedom to orient correctly.[8] However, excessively long linkers can sometimes fold back and cause self-hindrance.
Troubleshooting Guide
This section addresses common problems encountered during this compound conjugations.
Q4: I am observing very low or no conjugation yield. What are the likely causes and solutions?
A4: Low yield is the most common issue and can stem from several factors, primarily steric hindrance and suboptimal reaction conditions.
// Nodes start [label="Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
cause1 [label="Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Suboptimal Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Reagent Instability/\nLow Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Incorrect Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Increase Temperature\nIncrease Reaction Time\nConsider a Longer PEG Spacer", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; sol2 [label="Optimize pH (typically 7.0-8.5 for thiols)\nScreen different buffer systems", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; sol3 [label="Use fresh reagents\nEnsure anhydrous solvents for stock solutions", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; sol4 [label="Increase molar excess of\nthis compound (e.g., 5-20 fold)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle];
// Edges start -> cause1 [label="Is the target site\n sterically crowded?"]; start -> cause2 [label="Have reaction parameters\n been optimized?"]; start -> cause3 [label="Are reagents fresh\n and properly stored?"]; start -> cause4 [label="Is the molar ratio\n appropriate?"];
cause1 -> sol1 [color="#34A853", arrowhead=vee]; cause2 -> sol2 [color="#34A853", arrowhead=vee]; cause3 -> sol3 [color="#34A853", arrowhead=vee]; cause4 -> sol4 [color="#34A853", arrowhead=vee]; } caption="Troubleshooting flowchart for low conjugation yield." end_dot
Q5: My reaction is slow and incomplete, even after extended incubation. How can I drive it to completion?
A5: Slow reactions are often a sign of high activation energy due to steric hindrance or low nucleophilicity of the target molecule.
-
Increase Temperature: Modestly increasing the reaction temperature (e.g., from 4°C to room temperature, or from RT to 37°C) can provide the necessary energy to overcome the activation barrier. Monitor protein stability at higher temperatures.
-
Increase Molar Excess: Using a higher molar excess of the this compound linker can increase the probability of a successful reaction.
-
pH Optimization: The nucleophilicity of thiols is highly pH-dependent. Increasing the pH from 7 to 8-8.5 deprotonates the thiol group to the more nucleophilic thiolate anion, which can accelerate the Michael addition. However, be mindful that hydrolysis of other functional groups can occur at higher pH.[9]
Q6: I'm seeing aggregation of my protein/molecule after adding the PEG linker. What should I do?
A6: Aggregation can occur if the PEG linker is not sufficient to solubilize a hydrophobic payload or if the conjugation process itself leads to protein unfolding.
-
Optimize PEG Concentration: Adding the PEG linker solution dropwise while gently stirring can prevent localized high concentrations that may induce aggregation.
-
Screen Solvents/Buffers: The choice of buffer can impact solubility. Consider including additives like arginine or adjusting buffer ionic strength.
-
Purification: Immediately after the reaction, purify the conjugate using size-exclusion chromatography (SEC) to remove any aggregates that have formed.[8]
Key Parameter Optimization
For successful conjugation, systematic optimization of reaction parameters is crucial. The following table provides typical ranges for a thiol-propene Michael addition reaction.
| Parameter | Starting Point | Optimization Range | Rationale & Considerations |
| pH | 7.5 | 6.5 - 8.5 | Balances thiol activation (higher pH) with reagent stability (lower pH). Critical for controlling reaction rate.[10] |
| Temperature | Room Temp (20-25°C) | 4°C - 37°C | Lower temperature for sensitive proteins; higher temperature can overcome steric hindrance but may reduce stability. |
| Molar Ratio (Linker:Molecule) | 5:1 | 1.5:1 - 25:1 | Higher ratios favor completion but can increase non-specific modification and make purification harder.[10] |
| Reaction Time | 2 hours | 1 - 24 hours | Monitor reaction progress by HPLC or SDS-PAGE to determine the optimal time and avoid side reactions. |
| Molecule Concentration | 1 mg/mL | 0.5 - 10 mg/mL | Higher concentrations can accelerate the reaction but may also increase aggregation risk. |
Experimental Protocols
Protocol 1: General Thiol-Propene Conjugation (Michael Addition)
This protocol outlines a general procedure for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.
// Workflow p1 -> p2 -> p3 -> r1 -> r2 -> r3 -> f1 -> f2; } caption="General experimental workflow for thiol-propene conjugation." end_dot
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at the desired pH (typically 7.0-8.0). Degas the buffer to minimize oxidation of thiols.
-
Dissolve the thiol-containing molecule in the reaction buffer to the desired concentration (e.g., 2 mg/mL). If the molecule is a protein with disulfide bonds, it may require reduction with a reagent like TCEP followed by removal of the reducing agent.
-
Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent like DMSO (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the solution of the thiol-containing molecule to achieve the desired molar excess.
-
Incubate the reaction mixture at the chosen temperature (e.g., room temperature) with gentle end-over-end mixing.
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., reverse-phase HPLC or SDS-PAGE).
-
-
Quenching and Purification:
-
Once the reaction has reached the desired level of completion, it can be quenched by adding a small molecule with a free thiol, such as N-acetyl cysteine or β-mercaptoethanol, to react with any excess propene linker.
-
Remove unreacted linker, quenching agent, and any aggregates from the final conjugate product using a suitable purification method like size-exclusion chromatography (SEC) or dialysis.[8]
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful conjugation and determine purity. Techniques can include HPLC, SDS-PAGE (which will show a shift in molecular weight), and mass spectrometry.
-
Protocol 2: BOC Group Deprotection
-
Preparation: Lyophilize or evaporate the solvent from the purified BOC-protected conjugate to dryness.
-
Deprotection: Dissolve the dried conjugate in a solution of Trifluoroacetic Acid (TFA), typically 20-50% TFA in Dichloromethane (DCM).
-
Incubation: Let the reaction proceed for 30-60 minutes at room temperature.
-
Removal of TFA: Evaporate the TFA/DCM under a stream of nitrogen.
-
Purification: Re-dissolve the resulting amine-PEG-conjugate in a suitable buffer and purify via HPLC or SEC to remove residual TFA salts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
Impact of pH on the stability of BOC-NH-PEG2-propene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of BOC-NH-PEG2-propene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule. It contains a tert-butyloxycarbonyl (BOC) protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein binder and an E3 ligase ligand.[1][2]
Q2: What are the general stability considerations for this compound?
A2: The stability of this compound is primarily influenced by the chemical properties of its three main components: the BOC-protecting group, the PEG linker, and the propene group. The BOC group is sensitive to acidic conditions, the PEG linker can be susceptible to oxidation over time, and the propene group is generally stable under most conditions. For optimal stability, it is recommended to store the compound at -20°C.[1][3]
Q3: How does pH affect the stability of the BOC protecting group?
A3: The BOC (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic conditions. It is readily cleaved (hydrolyzed) at a pH below 4, with the rate of cleavage increasing as the pH decreases.[4][5] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used for its removal.[6] The BOC group is generally stable under neutral and basic conditions.[5]
Q4: What is the impact of pH on the PEG linker?
A4: The polyethylene glycol (PEG) linker itself is generally stable across a wide pH range under typical experimental conditions. However, prolonged exposure to extreme pH values, especially at elevated temperatures, can lead to degradation. The aging of PEG solutions can also result in a decrease in pH over time.[7]
Q5: Is the propene group affected by pH?
A5: The propene group, being a simple alkene, is generally stable and unreactive towards changes in pH under typical aqueous conditions used in biochemical experiments. Its stability is not a primary concern when compared to the acid-lability of the BOC group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected deprotection of the BOC group during a reaction. | The reaction buffer or solution is too acidic (pH < 5). | Ensure all buffers and solutions are at a neutral or slightly basic pH (pH 7-8.5). Use non-acidic buffers like phosphate, HEPES, or borate. Avoid acidic additives. |
| Loss of compound activity or aggregation after storage in solution. | The compound has been stored in an inappropriate buffer or at room temperature for an extended period, leading to BOC hydrolysis or PEG degradation. | Prepare fresh solutions before use. If short-term storage is necessary, use a neutral pH buffer and store at 4°C for no more than a few hours. For long-term storage, keep the compound in its solid form at -20°C.[1][3] |
| Inconsistent results in conjugation reactions. | Partial deprotection of the BOC group is occurring, leading to a heterogeneous mixture of the protected and deprotected linker. | Verify the pH of all reaction components. Consider performing a quick analytical check (e.g., TLC or LC-MS) of the linker before use to confirm its integrity. |
| Side reactions involving the propene group. | While generally stable, extreme conditions (e.g., presence of strong oxidizing agents or radical initiators) could potentially affect the propene double bond. | Avoid harsh reaction conditions. If such conditions are necessary, consider protecting the propene group, although this is not standard practice for this molecule. |
Quantitative Data on Stability
| pH Range | Condition | Expected Stability of BOC Group | Impact on this compound |
| < 4 | Acidic | Highly Labile / Unstable | Rapid deprotection to yield the free amine. Not suitable for reactions where the BOC group needs to remain intact. |
| 4 - 6 | Mildly Acidic | Moderately Stable to Unstable | Slow to moderate hydrolysis may occur, especially over extended periods or at elevated temperatures. Use with caution. |
| 7 - 8.5 | Neutral to Mildly Basic | Stable | Optimal pH range for reactions and short-term storage in solution to maintain the integrity of the molecule. |
| > 8.5 | Basic | Generally Stable | The BOC group is resistant to basic conditions, making this a suitable pH range for many applications. |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol is adapted from general methods for testing the stability of PEGylated compounds and BOC-protected molecules.
Objective: To determine the rate of hydrolysis of the BOC group of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 3, 4, 5, 7.4, 8.5). Recommended buffers: Citrate for acidic pH, Phosphate for neutral pH, and Borate for basic pH.
-
Acetonitrile (ACN) or other suitable organic solvent to prepare a stock solution.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.
-
LC-MS system for product identification (optional).
-
Thermostated incubator or water bath.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% ACN (e.g., 10 mg/mL).
-
Incubation:
-
For each pH to be tested, add a small volume of the stock solution to a larger volume of the pre-warmed buffer (e.g., 10 µL of stock into 990 µL of buffer) to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH sample.
-
Immediately quench the reaction by adding an equal volume of a suitable quenching solution (e.g., a basic buffer like 100 mM sodium borate, pH 9, if the sample is acidic, or by diluting with the mobile phase for immediate injection).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Use a suitable gradient of water and ACN (both may contain a small amount of a modifier like 0.1% formic acid, but the injection should be rapid to minimize on-instrument degradation).
-
Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak corresponding to the deprotected product (NH2-PEG2-propene) over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Calculate the half-life (t½) of the compound at each pH.
-
Visualizations
Caption: Logical workflow of pH impact on the BOC group of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Buy this compound (EVT-11998042) [evitachem.com]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of BOC-NH-PEG2-propene Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted BOC-NH-PEG2-propene from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Unreacted this compound remains in the final product after purification. | Inadequate resolution of the chromatography method. | Optimize the chromatography conditions. For Size Exclusion Chromatography (SEC), ensure the column has the appropriate pore size for your molecules. For Ion Exchange Chromatography (IEX), adjust the salt gradient and pH to improve separation. Consider using a different chromatography technique or a combination of methods.[1][2] |
| The unreacted PEG reagent is co-eluting with the product. | Alter the buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions. For Reverse-Phase HPLC (RP-HPLC), adjust the organic solvent gradient.[2] | |
| Inefficient liquid-liquid extraction. | Perform multiple extractions with fresh solvent. Ensure adequate mixing to facilitate partitioning of the unreacted PEG linker into the appropriate phase. Consider a different solvent system based on the product's solubility. | |
| Low recovery of the desired product. | The product is binding irreversibly to the chromatography column. | Modify the elution conditions. For IEX, increase the salt concentration of the elution buffer. For Hydrophobic Interaction Chromatography (HIC), decrease the salt concentration. For RP-HPLC, adjust the organic solvent gradient.[2] |
| The product is precipitating on the column. | Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product.[2] | |
| Product is lost during precipitation. | Optimize the precipitation conditions (e.g., choice of anti-solvent, temperature, incubation time). Ensure the product is significantly less soluble than the unreacted PEG linker in the chosen solvent system. | |
| Difficulty separating the product from the unreacted PEG linker by precipitation. | Similar solubility profiles of the product and the unreacted linker. | If the product is significantly larger than the unreacted linker, consider precipitation with a salt like ammonium (B1175870) sulfate (B86663) where larger molecules may precipitate at lower salt concentrations. Alternatively, explore precipitation by adding a non-solvent for the PEG linker in which your product is also insoluble, followed by a re-solubilization step in a solvent that selectively dissolves your product. |
| Scavenger resin is not effectively removing the unreacted linker. | Incorrect scavenger resin choice or reaction conditions. | This method is less common for unreacted PEG linkers. However, if a scavenger resin targeting the propene group is used, ensure appropriate reaction conditions (solvent, temperature, time) for the specific resin. The Boc-protected amine is unreactive towards amine scavengers. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for purification?
A1: this compound is a relatively polar molecule due to the PEG linker, which enhances its solubility in aqueous media and polar organic solvents.[3][4] The Boc protecting group is sensitive to acidic conditions.[3][4][5] The terminal propene group can potentially participate in specific interactions. The choice of purification strategy should be based on the differences in properties (size, charge, hydrophobicity, solubility) between your desired product and the unreacted linker.
Q2: Which purification method is most suitable for my product?
A2: The optimal method depends on the nature of your product (e.g., protein, small molecule).
-
For large biomolecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) is highly effective for removing the smaller unreacted this compound.[1][] Ion Exchange Chromatography (IEX) can also be used, as the PEGylation of your product will likely alter its surface charge compared to the unreacted biomolecule.[1][]
-
For small molecules: Reverse-Phase HPLC (RP-HPLC) often provides the best resolution.[] Liquid-liquid extraction can also be a viable and scalable option if a suitable solvent system can be identified.
-
General approach: A combination of techniques, such as an initial extraction or precipitation followed by chromatography, can yield a product of high purity.[2]
Q3: Can I use precipitation to remove unreacted this compound?
A3: Yes, precipitation can be an effective method. PEGs can often be precipitated from solution by the addition of a non-solvent, such as diethyl ether, or by salting out.[7] The success of this method depends on the differential solubility of your product and the unreacted linker in the chosen solvent system.
Q4: Are scavenger resins a good option for removing unreacted this compound?
A4: While scavenger resins are effective for removing excess reagents, their application for unreacted PEG linkers is less common. Scavenger resins typically target reactive functional groups.[8] In the case of this compound, the amine is protected. A custom scavenger resin targeting the propene group could theoretically be used, but this is not a standard approach. It is generally more straightforward to exploit the physicochemical differences between the product and the unreacted linker for separation.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is suitable for separating a less polar product from the more polar unreacted this compound.
Materials:
-
Reaction mixture
-
Deionized water
-
Organic solvent immiscible with water (e.g., dichloromethane (B109758), chloroform, or ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the reaction mixture with deionized water and the chosen organic solvent.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The unreacted this compound will preferentially partition into the aqueous phase, while a less polar product will remain in the organic phase.
-
Drain the lower (aqueous) layer.
-
Wash the organic layer with deionized water (2-3 times) and then with brine to remove residual water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This protocol is suitable for the purification of small molecule products.
Materials:
-
Silica gel (appropriate for column chromatography)
-
Reaction mixture
-
Eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes, to be determined by TLC analysis)
-
Chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Adsorb the reaction mixture onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product. For PEG-containing compounds, a common eluent system is a chloroform-methanol mixture.[9]
Data Summary Table
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Scale |
| Size Exclusion Chromatography (SEC) | Molecular Size | Mild conditions, effective for large products.[1][] | Lower resolution for molecules of similar size, limited loading capacity. | Lab to Process |
| Ion Exchange Chromatography (IEX) | Molecular Charge | High resolution, high capacity.[1][] | Product must be charged and stable over a pH range. | Lab to Process |
| Reverse-Phase HPLC (RP-HPLC) | Polarity/Hydrophobicity | High resolution for small molecules.[] | Requires specialized equipment, may denature some biomolecules. | Analytical to Prep |
| Liquid-Liquid Extraction | Differential Solubility | Scalable, cost-effective, rapid.[10] | Requires immiscible solvent system, may form emulsions. | Lab to Process |
| Precipitation | Solubility | Simple, scalable, can handle large volumes. | May result in product loss, co-precipitation of impurities can occur. | Lab to Process |
Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. Buy this compound (EVT-11998042) [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of BOC-NH-PEG2-propene Conjugates
Welcome to the Technical Support Center for the characterization of BOC-NH-PEG2-propene conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a heterobifunctional linker containing a BOC-protected amine, a di-ethylene glycol (PEG2) spacer, and a terminal propene group. The BOC group provides a stable protecting group for the amine functionality, which can be removed under acidic conditions. The PEG spacer enhances solubility in aqueous and organic solvents, and the propene group allows for further chemical modifications, such as in thiol-ene click chemistry or metathesis reactions.
Q2: What are the primary challenges in characterizing this compound conjugates?
The main challenges in characterizing these conjugates arise from the properties of the polyethylene (B3416737) glycol (PEG) chain and the reactivity of the terminal functional groups. Common issues include:
-
Chromatographic Difficulties: PEGylated compounds can exhibit poor peak shape, tailing, and variable retention times in reverse-phase HPLC due to the hydrophilicity and conformational flexibility of the PEG chain.[1][2][3][4]
-
NMR Spectral Complexity: Overlapping signals from the PEG backbone can complicate the interpretation of ¹H NMR spectra. Incomplete reactions or the presence of impurities can further crowd the spectrum.[5]
-
Mass Spectrometry Ambiguity: The PEG chain can lead to a distribution of masses (polydispersity) in larger conjugates, though for a discrete PEG2 linker this is not an issue. However, fragmentation patterns in MS/MS can be complex, and the BOC group can be labile in the ion source.[6][7]
-
Presence of Impurities: Side products from the synthesis, such as unreacted starting materials or byproducts of the BOC-protection or propene installation steps, can co-elute or have similar spectral properties to the desired product.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poorly resolved or overlapping peaks in the ¹H NMR spectrum.
-
Possible Cause: The flexible PEG backbone can lead to broad signals. Residual solvent or water can also obscure peaks.
-
Troubleshooting Steps:
-
Solvent Change: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O). This can alter the chemical shifts and resolve overlapping signals.[5]
-
Sample Preparation: Ensure the sample is dry and free of residual solvents by co-evaporation with a suitable solvent or drying under high vacuum.
-
Use of Additives: For conjugates that aggregate, adding a small amount of a disaggregating agent like d₆-DMSO to a CDCl₃ solution can sharpen peaks.
-
2D NMR: Techniques like COSY and HSQC can help to definitively assign proton and carbon signals, respectively, even in a crowded spectrum.
-
Issue: Difficulty confirming the presence of the BOC group.
-
Possible Cause: The singlet for the tert-butyl protons of the BOC group (around 1.4 ppm) may be weak or overlap with other signals.
-
Troubleshooting Steps:
-
Integration: Carefully integrate the peak at ~1.4 ppm. It should correspond to 9 protons relative to other signals in the molecule.
-
¹³C NMR: The quaternary carbon of the tert-butyl group and the carbonyl carbon of the carbamate (B1207046) will have characteristic shifts in the ¹³C NMR spectrum (around 80 ppm and 156 ppm, respectively).
-
Deprotection Test: Treat a small aliquot of the sample with an acid (e.g., trifluoroacetic acid in DCM) and re-acquire the ¹H NMR. The disappearance of the signal at ~1.4 ppm confirms the presence of the BOC group.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC)
Issue: Broad or tailing peaks.
-
Possible Cause: Secondary interactions between the PEG chain and the stationary phase, or issues with the mobile phase.[1][2][3]
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.
-
Column Temperature: Increasing the column temperature can reduce viscosity and improve peak symmetry.[4]
-
Different Stationary Phase: Consider a column with a different stationary phase (e.g., a C4 or a phenyl column instead of a C18) to minimize hydrophobic interactions.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[3]
-
Issue: Shifting retention times.
-
Possible Cause: Inconsistent mobile phase preparation, temperature fluctuations, or column degradation.[1][4]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate pH measurement if using buffers. Degas the mobile phase thoroughly.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase before each injection.[3]
-
Temperature Control: Use a column oven to maintain a constant temperature.[4]
-
Mass Spectrometry (MS)
Issue: No or weak molecular ion peak.
-
Possible Cause: In-source fragmentation of the labile BOC group or poor ionization of the PEGylated compound.
-
Troubleshooting Steps:
-
Soft Ionization: Use a softer ionization technique, such as electrospray ionization (ESI) with optimized cone voltage, to minimize in-source fragmentation.
-
Adduct Formation: Look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common for PEG-containing molecules.
-
LC-MS/MS Fragmentation: If the molecular ion is not observed, look for characteristic fragment ions. For example, the loss of the BOC group (-100 Da) or the tert-butyl group (-56 Da) is a strong indicator of the parent molecule.[11]
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 2410236-85-8 |
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
Note: These are predicted values based on similar structures. Actual shifts may vary.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.44 | s | 9H |
| -NH-CH₂- | 3.25 | t | 2H |
| -CH₂-O-CH₂- | 3.55 | m | 4H |
| -O-CH₂-CH₂-O- | 3.65 | m | 4H |
| -O-CH₂-CH=CH₂ | 4.02 | d | 2H |
| -CH=CH₂ (trans) | 5.28 | d | 1H |
| -CH=CH₂ (cis) | 5.19 | d | 1H |
| -CH=CH₂ | 5.91 | m | 1H |
Table 3: Expected Mass Spectrometry Fragments (ESI+)
| m/z | Interpretation |
| 268.15 | [M+Na]⁺ |
| 246.16 | [M+H]⁺ |
| 190.10 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 146.10 | [M - BOC + H]⁺ |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Analysis: Integrate all peaks and assign them based on their chemical shift, multiplicity, and integration values.
Protocol 2: Reverse-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound conjugates, including common troubleshooting points.
Caption: Logical relationship diagram illustrating the use of this compound in a typical conjugation and characterization workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. enovatia.com [enovatia.com]
- 7. sintef.no [sintef.no]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding premature cleavage of the BOC group during storage or reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature cleavage of the tert-butyloxycarbonyl (BOC) protecting group during storage and chemical reactions.
Troubleshooting Guide: Investigating Premature BOC Group Cleavage
Unexpected cleavage of the BOC group can compromise synthetic pathways, leading to reduced yields and impure products. This guide provides a systematic approach to identifying and resolving the root cause of premature deprotection.
Problem: My BOC-protected compound is showing signs of deprotection (e.g., presence of the free amine in NMR or LC-MS).
Follow these steps to diagnose the issue:
Frequently Asked Questions (FAQs)
Storage Stability
Q1: What are the ideal storage conditions for BOC-protected compounds?
A1: To ensure long-term stability, BOC-protected compounds, especially amino acids, should be stored in a cool, dry, and dark environment.[1] For optimal shelf life, storage at freezer temperatures (-20°C) in a tightly sealed container is recommended.[2] After several weeks at room temperature, some BOC reagents like BOC-ON can undergo gradual decomposition.[2]
Q2: Can BOC-protected compounds decompose at room temperature?
A2: While many BOC-protected compounds are relatively stable at room temperature for short periods, long-term storage at ambient temperatures is not recommended.[1] Some reagents, are known to decompose over several weeks at room temperature.[2] It is best practice to store all BOC-protected intermediates at or below 4°C.
Q3: How does humidity affect the stability of BOC-protected compounds?
A3: High humidity can be detrimental, as moisture can contribute to the hydrolysis of the carbamate (B1207046) bond, especially in the presence of any acidic impurities. Therefore, it is crucial to store BOC-protected compounds in a desiccated environment.
Reaction Stability
Q4: Under what pH conditions is the BOC group labile?
A4: The BOC group is an acid-labile protecting group and is sensitive to acidic conditions.[3] Cleavage can occur at a pH below 4, and the rate of cleavage increases with increasing acidity.[4] It is generally stable under neutral and basic conditions.[]
Q5: Which acids are known to cause premature cleavage of the BOC group?
A5: Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for BOC deprotection and will readily cleave the group.[3] However, even weaker acids or prolonged exposure to mildly acidic conditions can lead to unintended deprotection. For example, in a solution of 0.1% TFA in acetonitrile/water, approximately 10% cleavage of a BOC group was observed after 4 hours at room temperature.[6][7]
Q6: Can Lewis acids cause premature BOC cleavage?
A6: Yes, certain Lewis acids can mediate the cleavage of the BOC group. While some milder Lewis acids may be tolerated, stronger Lewis acids like aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc bromide (ZnBr₂) have been reported to deprotect BOC amines.[8][9] Caution should be exercised when using Lewis acids in the presence of a BOC group, and reactions should ideally be conducted at low temperatures to minimize cleavage.
Q7: How does temperature affect the stability of the BOC group in a reaction?
A7: The BOC group can be thermally labile.[10] While generally stable at moderate temperatures, elevated temperatures, often in refluxing solvents, can cause cleavage even in the absence of strong acid.[6][10] Some BOC deprotections can be achieved by heating at temperatures around 100-150°C.[10]
Q8: Are there any solvents that can promote the premature cleavage of the BOC group?
A8: While the solvent itself may not be the primary cause of cleavage, it can influence the rate of acid-catalyzed deprotection. Protic solvents can facilitate protonation of the BOC group, thereby accelerating its removal in the presence of an acid. Caution should also be exercised with ethers like THF in the presence of strong acids, as they can be cleaved to form species that may interfere with the reaction.[11]
Q9: I am observing BOC cleavage during a coupling reaction. What could be the cause?
A9: While most common peptide coupling reagents themselves are not acidic enough to cause significant BOC cleavage, the reaction conditions can sometimes become acidic. For example, if the amino acid salt used is not fully neutralized, the residual acid can lead to slow deprotection over the course of the reaction. Ensure that the reaction mixture is maintained at a neutral or slightly basic pH.
Quantitative Stability Data
The stability of the BOC group is highly dependent on the specific conditions. The following table summarizes the lability of the BOC group under various acidic conditions.
| Acid | Concentration | Solvent | Temperature (°C) | Time | % Cleavage | Reference |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Acetonitrile/Water | Room Temperature | 4 hours | ~10% | [6][7] |
| Trifluoroacetic Acid (TFA) | 1% (v/v) | Dichloromethane | Not Specified | 30 minutes | 20-40% | [7] |
| Hydrochloric Acid (HCl) | 1M | Ethyl Acetate | Room Temperature | Not Specified | Effective Deprotection | [12] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | Not Specified | Effective Deprotection | [13] |
Note: The rate of cleavage is also dependent on the specific substrate.
Experimental Protocols
Protocol for Monitoring BOC Group Stability by HPLC
This protocol provides a general method for assessing the stability of a BOC-protected compound under specific storage or reaction conditions.
1. Materials:
-
BOC-protected compound of interest
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water, with or without a modifier like TFA or formic acid, depending on the desired conditions to test)
-
The specific solvent, acid, or reagent under which stability is to be tested.
2. Experimental Workflow:
3. Procedure:
-
Prepare a stock solution of the BOC-protected compound in a suitable solvent at a known concentration.
-
Prepare test samples by diluting the stock solution with the solvent or solution representing the condition to be tested (e.g., a specific buffer, a solvent containing a catalytic amount of acid).
-
Analyze the "Time 0" sample by injecting an aliquot into the HPLC to determine the initial purity.
-
Incubate the remaining test samples under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the test sample and inject it into the HPLC.
-
Analyze the chromatograms to determine the peak areas of the intact BOC-protected compound and the deprotected product.
-
Calculate the percentage of cleavage at each time point to determine the stability of the BOC group under the tested conditions.
Mechanism of Acid-Catalyzed BOC Cleavage
Understanding the mechanism of cleavage can help in predicting conditions that may lead to premature deprotection.
The cleavage is initiated by the protonation of the carbonyl oxygen of the BOC group by an acid. This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutene.[14]
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. Boc Protected Compounds [bzchemicals.com]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Strategies for Efficient Solid-Phase Synthesis with BOC-NH-PEG2-propene
Welcome to the technical support center for the utilization of BOC-NH-PEG2-propene in solid-phase synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in solid-phase synthesis?
This compound is a bifunctional linker molecule. It comprises a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. In solid-phase synthesis, it is primarily used to introduce a PEGylated linker with a reactive handle (the propene group) onto a peptide or small molecule. The propene group can be subsequently modified through various chemical reactions, such as thiol-ene chemistry, to conjugate other molecules of interest.
Q2: I am observing low coupling efficiency when trying to attach this compound to my resin-bound peptide. What are the potential causes and solutions?
Low coupling efficiency is a common issue in solid-phase synthesis. Several factors could be contributing to this problem when using this compound.
-
Steric Hindrance: The bulky Boc protecting group and the flexible PEG chain can create steric hindrance, impeding the reaction with the N-terminal amine of the peptide.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.
-
Suboptimal Activation/Coupling Reagents: The choice of coupling reagents and activation time is critical for efficient amide bond formation.
-
Moisture: Water in the reaction vessel can hydrolyze the activated linker, reducing its reactivity.
For troubleshooting, please refer to the detailed guide in the "Troubleshooting Guides" section below.
Q3: Is the propene group stable under the standard acidic conditions used for Boc deprotection (e.g., TFA)?
The stability of the propene group to trifluoroacetic acid (TFA) is a critical consideration. While alkene moieties are generally stable to anhydrous acids for short periods, prolonged exposure or the presence of carbocation scavengers that can react with double bonds could potentially lead to side reactions. It is advisable to use the minimum TFA exposure time necessary for complete Boc deprotection and to carefully select scavengers.
Q4: How can I confirm the successful incorporation of the this compound linker onto my peptide?
Confirmation of the linker's incorporation can be achieved through several analytical techniques:
-
Mass Spectrometry (MS): Cleave a small amount of the resin-bound peptide and analyze the crude product by LC-MS. You should observe a mass shift corresponding to the addition of the this compound moiety.
-
Kaiser Test (Ninhydrin Test): After the coupling step, a negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines, suggesting a successful coupling.
-
FT-IR Spectroscopy: For bulk resin analysis, the appearance of characteristic peaks for the PEG linker can indicate its presence.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
LC-MS analysis of a cleaved sample shows a significant amount of unreacted peptide.
-
Low overall yield of the final product.
Troubleshooting Workflow:
Troubleshooting Incomplete Coupling
Solutions:
| Strategy | Recommendation | Expected Improvement |
| Optimize Coupling Conditions | Increase the equivalents of this compound and coupling reagents (e.g., from 1.5 eq. to 3 eq.). Extend the coupling time from 2 hours to 4 hours or overnight. | 10-20% increase in coupling efficiency. |
| Change Coupling Reagents | Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to more potent phosphonium- or aminium-based reagents like HBTU, HATU, or PyBOP. | 20-40% increase in coupling efficiency, especially for sterically hindered couplings. |
| Improve Resin Swelling | Switch from Dichloromethane (DCM) to a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to improve resin swelling and reagent diffusion. | 5-15% increase in coupling efficiency. |
| Perform Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. | Can drive the reaction to completion, aiming for >99% coupling efficiency. |
Issue 2: Potential Side Reactions of the Propene Group
Symptoms:
-
Unexpected masses in the final LC-MS analysis.
-
Broad or tailing peaks in the HPLC chromatogram.
Troubleshooting Workflow:
Troubleshooting Side Reactions
Potential Side Reactions and Solutions:
| Side Reaction | Cause | Mitigation Strategy |
| Alkylation of Propene | Reaction with carbocations generated during Boc deprotection or final cleavage. | Minimize TFA exposure time during Boc deprotection. Use scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail, which are less likely to react with the alkene. |
| Oxidation of Propene | Exposure to oxidizing agents or air over prolonged periods. | Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. |
Experimental Protocols
Protocol 1: Coupling of this compound to Resin-Bound Peptide
Materials:
-
Peptide-resin
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc or Boc group of the peptide on the resin using standard protocols.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
In a separate vial, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 2 minutes.
-
Add the activated linker solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
-
Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin with this compound linker
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the peptide pellet under vacuum.
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on established principles of solid-phase synthesis. Users should always perform small-scale optimization experiments to determine the most effective conditions for their specific application.
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of bioconjugation and targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is of paramount importance. BOC-NH-PEG2-propene, a short-chain polyethylene (B3416737) glycol (PEG) linker functionalized with a tert-butyloxycarbonyl (Boc) protected amine and a terminal propene group, serves as a critical building block. Ensuring its identity, purity, and structural integrity is essential for the successful synthesis of well-defined and effective bioconjugates.
This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound and similar functionalized PEG linkers. We will delve into the principles, experimental protocols, and data interpretation for each method, offering a clear perspective on their respective strengths and limitations.
Core Analytical Techniques
A multi-technique approach is crucial for the unambiguous characterization of this compound. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation of functional groups.
-
Mass Spectrometry (MS): For accurate molecular weight determination.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional group vibrations.
The logical workflow for characterizing this compound typically involves these techniques in a complementary fashion.
Caption: Logical workflow for the comprehensive characterization of this compound.
Comparison of Analytical Techniques
The selection of an analytical technique is dictated by the specific information required. The following table summarizes the performance and key characteristics of each method for the analysis of this compound.
| Technique | Information Provided | Typical Performance Metrics | Strengths | Weaknesses |
| ¹H and ¹³C NMR | Detailed molecular structure, confirmation of functional groups (Boc, PEG, propene), assessment of relative purity. | High resolution, excellent for structural isomer differentiation. | Provides unambiguous structural confirmation. Non-destructive. | Relatively low sensitivity (mg scale). Complex spectra for polymeric mixtures. |
| Mass Spectrometry (ESI-MS) | Accurate molecular weight, confirmation of elemental composition. | Mass accuracy < 5 ppm with high-resolution instruments. | High sensitivity (µg to ng scale). Provides definitive molecular weight confirmation. | May not distinguish between structural isomers. Can be subject to matrix effects. |
| HPLC (RP-HPLC with UV/ELSD) | Purity, quantification of impurities, retention time for identification. | Purity determination typically >95%. | Robust and reproducible for purity assessment. Can be coupled with MS for peak identification. | PEG moiety lacks a strong UV chromophore, often requiring alternative detectors like ELSD or CAD. |
| FTIR Spectroscopy | Presence of key functional groups (C=O, N-H, C-O-C, C=C). | Provides a characteristic "fingerprint" of the molecule. | Fast and requires minimal sample preparation. Good for quick identity confirmation. | Provides limited structural detail. Not readily quantifiable. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the identity of this compound.
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Expected chemical shifts (in CDCl₃):
-
~5.9 ppm (m, 1H, -CH=CH₂)
-
~5.2 ppm (m, 2H, -CH=CH ₂)
-
~5.1 ppm (br s, 1H, -NH -)
-
~4.0 ppm (d, 2H, -O-CH ₂-CH=CH₂)
-
~3.6 ppm (m, 4H, -O-CH ₂-CH ₂-O-)
-
~3.5 ppm (t, 2H, -O-CH ₂-CH₂-NH-)
-
~3.3 ppm (q, 2H, -CH₂-CH ₂-NH-)
-
~1.4 ppm (s, 9H, -C(CH ₃)₃)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Expected chemical shifts (in CDCl₃):
-
~156 ppm (C=O, Boc)
-
~134 ppm (-C H=CH₂)
-
~117 ppm (-CH=C H₂)
-
~79 ppm (-C (CH₃)₃)
-
~72 ppm (-O-C H₂-CH=CH₂)
-
~70 ppm (-O-C H₂-C H₂-O-)
-
~41 ppm (-CH₂-C H₂-NH-)
-
~28 ppm (-C(C H₃)₃)
-
-
Caption: Experimental workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
Analysis:
-
Infuse the sample directly or inject it into the LC-MS system.
-
Operate the mass spectrometer in positive ion mode.
-
Expected m/z values for common adducts:
-
[M+H]⁺: ~246.17
-
[M+Na]⁺: ~268.15
-
[M+K]⁺: ~284.13
-
[M+NH₄]⁺: ~263.19
-
-
-
Data Analysis: Compare the observed m/z values with the calculated exact mass of the expected ions to confirm the molecular formula (C₁₂H₂₃NO₄).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Methodology:
-
Instrumentation: HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Elution: A typical gradient would be from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at a low wavelength (e.g., 210-220 nm) due to the weak chromophore.
-
ELSD or CAD for more universal detection of the PEG moiety.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Methodology:
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands:
-
~3350 cm⁻¹ (N-H stretch, carbamate)
-
~2970, 2930, 2870 cm⁻¹ (C-H stretches, alkyl)
-
~1700 cm⁻¹ (C=O stretch, carbamate)
-
~1645 cm⁻¹ (C=C stretch, alkene)
-
~1510 cm⁻¹ (N-H bend, carbamate)
-
~1250, 1100 cm⁻¹ (C-O stretches, ether and carbamate)
-
Alternative Techniques and Comparisons
While the above techniques are standard, other methods can provide valuable information:
-
Size-Exclusion Chromatography (SEC): Useful for analyzing the polydispersity of longer PEG chains, but less relevant for a discrete molecule like this compound unless aggregation is a concern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable, or after derivatization. However, LC-MS is generally preferred for this type of molecule.
For researchers developing PROTACs and other bioconjugates, several alternative linker technologies exist, each with its own set of analytical challenges. These include linkers with different chain lengths, cleavable functionalities, or different reactive groups. The analytical principles outlined in this guide are broadly applicable to these other linkers, with adjustments to the specific experimental parameters based on their unique chemical properties.
Conclusion
The robust characterization of this compound is a critical step in ensuring the quality and performance of subsequent bioconjugation reactions and the final therapeutic products. A combination of NMR for structural verification, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification provides a comprehensive analytical package. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess the quality of this important linker molecule.
Mass Spectrometry Analysis of BOC-NH-PEG2-propene Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of bifunctional linkers is a critical step in the development of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). BOC-NH-PEG2-propene, a short-chain polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (BOC) protected amine and a terminal propene group, is a key building block in the synthesis of these targeted therapies. Accurate mass determination and structural elucidation are paramount to ensure the quality and performance of the final conjugate. This guide provides a comparative overview of mass spectrometry techniques for the analysis of this compound, complete with experimental protocols and expected fragmentation patterns.
Comparison of Ionization Techniques: ESI vs. MALDI
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques for the analysis of non-volatile molecules like this compound. The choice between them often depends on the desired information, sample throughput, and the available instrumentation.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. | A laser strikes a sample co-crystallized with a matrix, leading to desorption and ionization. |
| Typical Charge State | Often produces multiply charged ions, which can be complex for small molecules but beneficial for large ones. | Primarily generates singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺), leading to simpler spectra for polymers.[1] |
| Instrumentation | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[2] | Typically an offline technique, though coupling with LC is possible. |
| Sample Preparation | Simpler sample preparation, requiring dissolution in a suitable solvent. | Requires co-crystallization with a suitable matrix, which can be a trial-and-error process.[1] |
| Throughput | High throughput is achievable with autosamplers and fast LC gradients.[2] | Can be high-throughput with automated target spotting. |
| Fragmentation | In-source fragmentation can be controlled by adjusting cone voltage. Tandem MS (MS/MS) is readily performed for structural elucidation. | In-source decay (ISD) and post-source decay (PSD) can provide fragmentation information.[1] |
| Best Suited For | Quantitative analysis, complex mixture analysis (with LC), and detailed structural elucidation via MS/MS. | Rapid screening, analysis of polydisperse samples, and obtaining molecular weight distributions with simple spectral interpretation.[2] |
Expected Mass Spectrometry Data for this compound
Molecular Formula: C₁₂H₂₃NO₄ Monoisotopic Mass: 245.1627 u
Table 1: Predicted m/z values for this compound in different ionization modes.
| Ion Species | ESI (Positive Mode) | MALDI-TOF (Positive Mode) |
| [M+H]⁺ | 246.1700 | 246.1700 |
| [M+Na]⁺ | 268.1520 | 268.1520 |
| [M+K]⁺ | 284.1259 | 284.1259 |
Table 2: Predicted major fragment ions of this compound ([M+H]⁺) in ESI-MS/MS.
| Fragment Ion | m/z (monoisotopic) | Proposed Structure/Loss |
| 190.1128 | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from the BOC group. |
| 146.0812 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire BOC group. |
| 130.0863 | [C₆H₁₂NO₂]⁺ | Cleavage of the PEG chain. |
| 102.0550 | [C₄H₈NO₂]⁺ | Further fragmentation of the PEG chain. |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation from the BOC group. |
Experimental Protocols
Electrospray Ionization (ESI) Mass Spectrometry
This protocol is a general guideline for the analysis of this compound using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1-10 µg/mL.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).
-
Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Source Temperature: 120-150 °C.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, select the precursor ion (e.g., m/z 246.17) and apply a collision energy of 10-30 eV.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
This protocol provides a general procedure for the analysis of this compound using a MALDI-Time-of-Flight (TOF) mass spectrometer.
1. Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[3]
-
Analyte Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Cationizing Agent (Optional): To promote the formation of specific adducts, a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix solution.[3]
2. Sample Spotting:
-
Mix the analyte solution and the matrix solution in a 1:1 to 1:10 ratio (v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely (dried-droplet method).
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion.
-
Laser: Nitrogen laser (337 nm) or other suitable laser.
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to minimize fragmentation.
-
Mass Analyzer: Time-of-Flight (TOF) in reflectron mode for higher resolution.
-
Mass Range: m/z 100-1000.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known masses.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway of protonated this compound in MS/MS.
References
Confirming the Structure of BOC-NH-PEG2-propene: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of BOC-NH-PEG2-propene, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.
This guide will delve into the expected NMR spectral data for this compound, outline a detailed experimental protocol for its acquisition, and compare the utility of NMR with alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its molecular framework by identifying the distinct chemical environments of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the chemical structure of this compound, the following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values for the key protons in the ¹H NMR spectrum, and the predicted chemical shifts for the carbons in the ¹³C NMR spectrum. These predictions are based on established chemical shift ranges for the tert-butyloxycarbonyl (BOC) protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the propene moiety.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| BOC Group | ||||
| -C(CH₃)₃ | ~1.45 | s | 9H | ~28.5 |
| -C(CH₃)₃ | ~79.0 | |||
| -C=O | ~156.0 | |||
| PEG₂ Linker | ||||
| -NH-CH₂ -CH₂-O- | ~3.30 | t | 2H | ~40.5 |
| -NH-CH₂-CH₂ -O- | ~3.55 | t | 2H | ~70.0 |
| -O-CH₂ -CH₂ -O- | ~3.65 | s | 4H | ~70.5 |
| Propene Group | ||||
| -O-CH₂ -CH=CH₂ | ~4.00 | d | 2H | ~72.0 |
| -CH=CH₂ (cis) | ~5.20 | d | 1H | ~117.5 |
| -CH=CH₂ (trans) | ~5.30 | d | 1H | ~117.5 |
| -CH =CH₂ | ~5.90 | m | 1H | ~134.5 |
| NH | ~5.10 | br s | 1H |
Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy provides the most detailed structural information, other techniques offer complementary data and can be advantageous in specific contexts.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Principle | Advantages for this compound | Limitations |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed and unambiguous structural information, including connectivity and stereochemistry. Quantitative. | Requires a relatively large amount of pure sample. Can be time-consuming for complex molecules. |
| LC-MS | Separates compounds by chromatography and determines their mass-to-charge ratio. | High sensitivity, requires very small sample amounts. Confirms molecular weight and purity. Can be used for reaction monitoring. | Provides limited structural information beyond molecular weight. Isomer differentiation can be challenging. |
| FT-IR | Measures the absorption of infrared radiation by molecular vibrations. | Fast and simple. Confirms the presence of key functional groups (e.g., C=O of the BOC group, C=C of the propene, C-O-C of the PEG linker, N-H). | Provides limited information on the overall molecular structure and connectivity. Not quantitative. |
Experimental Protocols
Detailed Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Visualization of the Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR-based structural confirmation.
A Comparative Guide to HPLC Methods for Purity Assessment of BOC-NH-PEG2-propene
For researchers, scientists, and drug development professionals working with PROteolysis TArgeting Chimeras (PROTACs) and other bioconjugates, the purity of building blocks like BOC-NH-PEG2-propene is critical for the synthesis of well-defined and effective molecules. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of such PEGylated linkers. This guide provides a comparative overview of common HPLC methods for the purity assessment of this compound, complete with experimental protocols and data presentation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for purity analysis of this compound and similar bifunctional linkers depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of characterization. Reversed-Phase HPLC (RP-HPLC) is the most prevalent and robust method for this purpose.[1][2] Other techniques such as Size-Exclusion Chromatography (SEC-HPLC) can also be employed, particularly for analyzing higher molecular weight PEGylated species or aggregates, though this is less common for a small molecule like this compound.
Here, we compare two primary HPLC-based methods: Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Technique | Principle | Advantages for this compound Analysis | Disadvantages | Typical Purity Specification |
| RP-HPLC with UV Detection | Separation based on the hydrophobicity of the analyte. | - High resolution for separating non-polar impurities and by-products.- Provides accurate quantification of the main component and impurities.[1]- Robust and widely available technique. | - Requires a chromophore for UV detection; the BOC group offers weak UV absorbance.[1]- May not identify unknown impurities without co-eluting standards or subsequent analysis. | >95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation capabilities of HPLC with the mass detection of mass spectrometry. | - Provides molecular weight information, enabling the identification of impurities and degradation products.[1][2]- High sensitivity and specificity. | - Quantification can be more complex than with UV detection.[1]- More expensive instrumentation. | >95% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are representative protocols for the analysis of this compound.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
This method is suitable for routine purity checks and quantification.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1][2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1][2]
-
This compound sample
-
High-purity water and acetonitrile
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification of impurities and confirmation of the main peak's identity.
Instrumentation and Materials:
-
LC-MS system (e.g., coupled with an electrospray ionization - ESI source)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[2]
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water[2]
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile[2]
-
This compound sample
-
High-purity water and acetonitrile
Sample Preparation:
Prepare the sample as described for the RP-HPLC-UV method, using mobile phases with formic acid instead of TFA if TFA suppresses ionization.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 100-1000 |
| Injection Volume | 5 µL |
Data Analysis:
-
Analyze the chromatogram to separate the different components.
-
Examine the mass spectrum of each peak to determine the molecular weight of the corresponding component.
-
Compare the observed molecular weights with the expected molecular weight of this compound and potential impurities (e.g., de-BOC species, oligomers).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for HPLC purity assessment.
Caption: Experimental workflow for RP-HPLC-UV purity assessment.
Caption: Logical workflow for the analytical characterization of this compound.
References
A Comparative Guide to BOC-NH-PEG2-propene and Other PEG Linkers in Bioconjugation and Drug Development
In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences a molecule's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) have become a mainstay due to their favorable physicochemical properties. This guide provides a comprehensive comparison of BOC-NH-PEG2-propene, a short, functionalized PEG linker, with other PEG and alternative linkers, supported by experimental data and detailed methodologies to inform rational drug design.
Introduction to PEG Linkers
PEG linkers are composed of repeating ethylene (B1197577) glycol units and are prized for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2][3] By increasing the hydrodynamic radius and creating a hydration shell, PEGylation can reduce renal clearance and shield the conjugate from proteolytic degradation and immunogenic responses, thereby extending its circulation half-life.[][5] PEG linkers are available in various lengths and architectures—linear, branched, cleavable, and non-cleavable—each offering distinct advantages for specific applications.[5]
This compound: A Profile
This compound is a heterobifunctional linker featuring a short, two-unit PEG chain. One terminus is an amine protected by a tert-butyloxycarbonyl (BOC) group, and the other is a propene group.
The BOC-protected amine allows for controlled, stepwise conjugation. The BOC group is stable under many reaction conditions but can be readily removed with mild acid to reveal a primary amine for subsequent coupling reactions. The propene group provides a versatile handle for modern bioconjugation techniques, most notably thiol-ene "click" chemistry. This reaction allows for the efficient and specific coupling to cysteine residues on proteins or other thiol-containing molecules under mild, often photo-initiated, conditions.[7][8]
Comparative Analysis of Linker Performance
The selection of a linker is a multi-parameter optimization problem. Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), while for ADCs, the drug-to-antibody ratio (DAR) and in vitro cytotoxicity are crucial.[9][10]
Impact of Linker Length
The length of the PEG chain is a critical parameter that must be empirically optimized for each specific application.[11][12]
-
PROTACs: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Conversely, an excessively long linker can result in unproductive binding modes and a decrease in effective concentration.[11][13] While systematic studies directly comparing this compound are limited, research on short PEG linkers suggests that a PEG2 unit can represent a "sweet spot" for ternary complex stability in some systems.[]
-
ADCs: In ADCs, linker length can influence the drug-to-antibody ratio (DAR). For instance, one study found that incorporating a PEG₁₂ spacer had opposing effects on the achievable DAR depending on the hydrophobicity of the cleavable trigger.
Table 1: Representative Data on the Effect of PEG Linker Length on PROTAC and ADC Performance
| Application | Target/System | Linker 1 | Linker 2 | Key Performance Metric | Observation | Reference(s) |
| PROTAC | Estrogen Receptor α (ERα) | 12-atom PEG linker | 16-atom PEG linker | Degradation Potency | The 16-atom linker was significantly more potent in degrading ERα, despite similar binding affinities. | [12] |
| PROTAC | Bruton's Tyrosine Kinase (BTK) | Short Linkers (e.g., 3 atoms) | Long Linkers (e.g., >7 atoms) | Degradation Efficacy | Longer linkers resulted in a more robust reduction in BTK protein levels. | [11] |
| ADC | Trastuzumab-MMAE | No PEG linker | 10 kDa PEG linker | In vitro Cytotoxicity (IC50) | The ADC with the 10 kDa PEG linker showed a 22-fold reduction in cytotoxicity compared to the non-PEGylated version. | [5] |
| ADC | Trastuzumab-MMAE | No PEG linker | 10 kDa PEG linker | Circulation Half-life | The 10 kDa PEG linker extended the half-life by 11.2-fold. | [5] |
Impact of Linker Composition: Hydrophilic (PEG) vs. Hydrophobic (Alkyl)
The chemical composition of the linker backbone also plays a crucial role, primarily by influencing the molecule's solubility and cell permeability.[1][14]
-
Solubility: PEG linkers, including this compound, are hydrophilic and can significantly enhance the aqueous solubility of hydrophobic drugs or ligands. This is a major advantage over purely alkyl-based linkers, which are more hydrophobic and can lead to aggregation or poor formulation properties.[2][3]
-
Cell Permeability: While hydrophilicity can sometimes hinder passive diffusion across the cell membrane, flexible PEG linkers can adopt folded conformations that shield their polar surface area, potentially improving cell permeability compared to rigid linkers.[14] However, excessive PEGylation can also decrease cellular uptake.[14]
-
Metabolic Stability: Alkyl linkers are generally considered to be more metabolically stable than PEG linkers. The ether bonds in PEG chains can be susceptible to oxidative metabolism.[1]
Table 2: Qualitative Comparison of PEG and Alkyl Linkers
| Property | PEG Linkers (e.g., this compound) | Alkyl Linkers |
| Solubility | Generally improves aqueous solubility. | Can limit aqueous solubility, especially with longer chains. |
| Flexibility | Highly flexible. | Flexible, but can be made more rigid with cyclic structures. |
| Metabolic Stability | Can be susceptible to oxidative metabolism. | Generally more metabolically stable. |
| Ternary Complex Formation | Flexibility can be advantageous for achieving productive conformations. | Can be effective, but optimization of length is critical. |
| Synthetic Accessibility | Readily available in various lengths and functionalities. | Synthetically straightforward. |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these linkers. Below are representative methodologies for bioconjugation and the assessment of PROTAC efficacy.
Protocol 1: Photo-initiated Thiol-Ene Conjugation with a Propene Linker
This protocol describes a general method for conjugating a thiol-containing biomolecule (e.g., a cysteine residue on a protein) to a propene-functionalized linker like this compound.
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
Alkene-functionalized molecule (e.g., a derivative of this compound)
-
Photoinitiator (e.g., Irgacure 2959)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for photoinitiator (e.g., DMSO)
-
UV lamp (365 nm)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve the alkene-functionalized molecule in the reaction buffer (or a minimal amount of a co-solvent like DMSO if necessary) to the desired concentration.
-
Prepare a stock solution of the photoinitiator in DMSO (e.g., 100 mM).
-
-
Reaction Setup:
-
In a UV-transparent reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule at a molar ratio of 1:1 to 1:10 (thiol:alkene).
-
Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.
-
-
Photo-initiation:
-
Place the reaction vessel under a 365 nm UV lamp.
-
Irradiate the mixture for 5-60 minutes. The optimal irradiation time should be determined empirically.
-
-
Purification:
-
Purify the resulting conjugate using standard techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted starting materials and the photoinitiator.
-
Protocol 2: Assessment of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines a standard method for evaluating the efficacy of a synthesized PROTAC in degrading its target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can help to visualize the complex biological pathways and experimental workflows involved.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for thiol-ene bioconjugation.
Conclusion
The selection of a linker is a critical step in the design of sophisticated bioconjugates like ADCs and PROTACs. This compound offers a compelling combination of features: a short, hydrophilic PEG spacer to improve solubility, a protected amine for controlled synthesis, and a versatile propene handle for efficient "click" chemistry. While direct quantitative comparisons with a wide range of other linkers are not extensively available in the literature, the principles of linker design are well-established. Shorter PEG linkers like the PEG2 moiety in this compound are often a good starting point for PROTAC development, potentially offering a balance of flexibility and pre-organization for ternary complex formation. The propene functionality provides access to modern, efficient conjugation methods like thiol-ene chemistry.
Ultimately, the optimal linker is highly dependent on the specific biological system and therapeutic application. A systematic approach, involving the synthesis and evaluation of a panel of linkers with varying lengths and compositions, remains the most effective strategy for identifying the ideal candidate for a given drug development program. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on this critical optimization process.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: BOC-NH-PEG2-propene vs. Fmoc-NH-PEG2-propene in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of reagents is paramount to achieving desired purity, yield, and functionality. This guide provides an in-depth, objective comparison of two functionalized polyethylene (B3416737) glycol (PEG) linkers: BOC-NH-PEG2-propene and Fmoc-NH-PEG2-propene. By examining their core chemical differences, performance in solid-phase peptide synthesis (SPPS), and potential applications, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
The fundamental distinction between this compound and Fmoc-NH-PEG2-propene lies in the N-terminal protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This single difference dictates the entire synthetic approach, from the selection of resins and side-chain protecting groups to the deprotection and cleavage conditions.[1][2][] Both linkers feature a hydrophilic diethylene glycol (PEG2) spacer, which can enhance the solubility and bioavailability of the final peptide, and a terminal propene group, offering a handle for post-synthetic modifications.[4][5][6]
Chemical Properties and Performance: A Comparative Overview
While direct, side-by-side experimental data for this compound and Fmoc-NH-PEG2-propene is not extensively available in peer-reviewed literature, their performance can be reliably inferred from the well-established principles of Boc and Fmoc solid-phase peptide synthesis (SPPS). The following table summarizes the key characteristics and expected performance metrics of each linker.
| Feature | This compound | Fmoc-NH-PEG2-propene |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA)[7][8] | Mild base (e.g., 20% Piperidine (B6355638) in DMF)[2][9] |
| Orthogonality | Quasi-orthogonal (Boc and benzyl-based side-chain protecting groups are both acid-labile, requiring different acid strengths for removal) | Fully orthogonal (Fmoc is base-labile, while tert-butyl-based side-chain protecting groups are acid-labile)[] |
| Primary Advantage | Effective for synthesizing long or aggregation-prone sequences due to protonation of the N-terminus after deprotection, which reduces hydrogen bonding.[10] | Milder deprotection conditions are compatible with a wider range of sensitive and modified amino acids (e.g., glycosylated, phosphorylated).[11] |
| Primary Disadvantage | Repeated exposure to strong acid can lead to degradation of sensitive residues and the peptide-resin linkage.[8] | The secondary amine used for deprotection (piperidine) can cause side reactions like diketopiperazine formation, especially with N-terminal proline or glycine.[10] |
| Propene Group Stability | Stable to acidic deprotection conditions. | Stable to basic deprotection conditions. |
| Expected Peptide Yield | Generally high, but can be compromised by acid-catalyzed side reactions and peptide loss from the resin. | Typically very high due to the efficiency of modern coupling reagents and milder deprotection.[12] |
| Expected Peptide Purity | Can be lower due to acid-induced side products. | Generally high, though impurities from diketopiperazine formation or other base-catalyzed side reactions can occur.[12] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-NH-PEG2-propene into a peptide sequence during solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound in Boc-SPPS
1. Resin Preparation and Deprotection:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.[7]
- If starting a new synthesis, couple the first Boc-protected amino acid to the resin.
- For an ongoing synthesis, deprotect the N-terminal Boc group of the resin-bound peptide by treating with 50% TFA in DCM for 30 minutes.[7]
- Wash the resin thoroughly with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIEA) in DCM.[7]
- Wash again with DCM and then with N,N-dimethylformamide (DMF).
2. Activation and Coupling of this compound:
- Dissolve this compound (1.5-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
- Add DIEA (2-4 equivalents) to the activation mixture.
- Add the activated linker solution to the deprotected peptide-resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive, extend the coupling time or repeat the coupling step.
- Wash the resin with DMF, DCM, and isopropanol.
3. Deprotection of the Linker's Boc Group for Chain Elongation:
- Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the PEG linker.[7]
- Wash the resin with DCM, neutralize with 10% DIEA in DCM, and wash again with DCM and DMF to prepare for the coupling of the next amino acid.[7]
Protocol 2: Incorporation of Fmoc-NH-PEG2-propene in Fmoc-SPPS
1. Resin Preparation and Deprotection:
- Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.[2]
- If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin.
- For an ongoing synthesis, deprotect the N-terminal Fmoc group of the resin-bound peptide by treating with 20% piperidine in DMF for 10-20 minutes.[2][9]
- Wash the resin thoroughly with DMF.
2. Activation and Coupling of Fmoc-NH-PEG2-propene:
- Dissolve Fmoc-NH-PEG2-propene (1.5-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
- Add DIEA (2-4 equivalents) to the activation mixture.
- Add the activated linker solution to the deprotected peptide-resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, extend the coupling time or repeat the coupling step.
- Wash the resin with DMF, DCM, and isopropanol.
3. Deprotection of the Linker's Fmoc Group for Chain Elongation:
- Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the PEG linker.[2][9]
- Wash the resin thoroughly with DMF to prepare for the coupling of the next amino acid.
Visualizing the Synthesis Strategies and Applications
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Handles: Propene, Alkyne, and Azide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and chemical biology, the ability to selectively and efficiently label biomolecules in complex biological systems is paramount. This is achieved through bioorthogonal chemistry, which utilizes pairs of mutually reactive functional groups, or "handles," that do not interfere with native biological processes. This guide provides an objective comparison of the performance of alkene handles (with a focus on the reactivity of a simple propene-like moiety) in inverse-electron-demand Diels-Alder (IEDDA) reactions against the more established alkyne and azide (B81097) handles used in strain-promoted azide-alkyne cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Introduction to Bioorthogonal Handles
Bioorthogonal chemistry relies on reactions that are fast, selective, and biocompatible.[1] The choice of a bioorthogonal handle is critical and depends on factors such as reaction kinetics, stability of the handle and its linkage, and potential cytotoxicity of the reagents.
-
Alkene Handles (e.g., Propene, Strained Alkenes): These are dienophiles that react with electron-deficient dienes, most notably tetrazines, in an IEDDA reaction. While simple alkenes like propene are relatively unreactive, strained alkenes such as trans-cyclooctene (B1233481) (TCO) and norbornene exhibit exceptionally fast reaction rates.[2][3]
-
Alkyne Handles: Terminal and cyclic alkynes are key components in "click chemistry." They react with azides to form stable triazole linkages. The most common reactions are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]
-
Azide Handles: Azides are the complementary reaction partners to alkynes in click chemistry. Their small size and relative stability make them a popular choice for incorporation into biomolecules.[1]
This guide will focus on the comparison between the IEDDA reaction of alkene handles with tetrazines and the SPAAC reaction between strained alkynes and azides, as both are widely used copper-free bioorthogonal methods.
Reaction Kinetics: A Quantitative Comparison
The speed of a bioorthogonal reaction is a crucial parameter, especially when labeling dynamic processes or working with low concentrations of biomolecules. The second-order rate constant (k₂) is a key metric for comparing reaction kinetics.
The IEDDA reaction between tetrazines and strained alkenes is one of the fastest bioorthogonal reactions known, with rate constants that can be several orders of magnitude higher than those for SPAAC.[5][6] The reactivity of the alkene handle is highly dependent on ring strain.[3] Simple, unstrained alkenes like hexene and styrene (B11656) show dramatically lower reactivity compared to their strained counterparts.[7]
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| IEDDA | 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 - 26,000[8] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~0.0085 - 4.6[7] | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Styrene | ~0.078[6] | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Hexene | ~0.0008[7] | |
| SPAAC | Benzyl Azide | Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0[4] |
| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1[4] | |
| Benzyl Azide | Dibenzoannulated cyclooctyne (B158145) (DIBO) | ~0.3 - 0.7[4] |
Note: Reaction rates can vary depending on the specific substituents on the reactants, solvent, and temperature.
Stability and Biocompatibility
The ideal bioorthogonal handle should be stable under physiological conditions and exhibit minimal cross-reactivity with endogenous molecules.
Alkene Handles and Tetrazines:
-
Stability: Strained alkenes like TCO can be susceptible to isomerization and degradation, particularly in the presence of thiols.[9] However, more stable derivatives have been developed.[9] Tetrazines themselves can also degrade in aqueous media, with their stability often being inversely proportional to their reactivity.[10] The dihydropyridazine (B8628806) product of the IEDDA reaction can undergo oxidation to a more stable pyridazine.[11]
-
Biocompatibility: The IEDDA reaction is generally considered highly biocompatible as it does not require a cytotoxic catalyst.[12] However, some tetrazine derivatives have shown reactivity towards cellular nucleophiles, which can lead to off-target labeling.[13]
Alkyne and Azide Handles:
-
Stability: Azides are generally stable in biological systems.[1] Strained cyclooctynes can be prone to decomposition, but many stable derivatives are commercially available.[4]
-
Biocompatibility: SPAAC is highly biocompatible due to the absence of a metal catalyst.[1] The primary concern with CuAAC is the cytotoxicity of the copper catalyst, although ligands have been developed to mitigate this issue.[14]
| Handle/Reagent | Stability in Biological Media | Potential Side Reactions |
| Strained Alkenes (e.g., TCO) | Moderate; can isomerize or degrade. | Can react with thiols.[9] |
| Tetrazines | Variable; reactivity often correlates with instability.[10] | Can react with endogenous nucleophiles.[13] |
| Strained Alkynes (e.g., DBCO) | Generally good, but some derivatives can be unstable.[4] | Minimal off-target reactivity reported. |
| Azides | High stability. | Can be reduced by cellular reductants, but this is generally slow. |
Experimental Protocols
Protocol 1: General Procedure for Tetrazine Ligation with a TCO-modified Protein
This protocol describes the labeling of a protein functionalized with a tetrazine handle using a TCO-containing fluorescent probe.
Materials:
-
Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-functionalized fluorescent dye (e.g., TCO-PEG4-Fluorophore) dissolved in DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a solution of the tetrazine-functionalized protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the TCO-functionalized fluorescent dye stock solution to the protein solution. A 1.5 to 5-fold molar excess of the TCO-dye is typically used.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the labeled protein from excess dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterize the final conjugate by UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of an azide-modified biomolecule with a strained alkyne probe.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne probe (e.g., DBCO-PEG4-Fluorophore) dissolved in DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add the strained alkyne probe stock solution to the biomolecule solution. A 2 to 10-fold molar excess of the alkyne probe is commonly used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.
-
Monitor the reaction by an appropriate method (e.g., LC-MS, SDS-PAGE).
-
Remove unreacted probe by size-exclusion chromatography or dialysis.
-
Analyze the labeled product to confirm conjugation and determine labeling efficiency.
Visualizations
Caption: Reaction schemes for IEDDA and SPAAC bioorthogonal ligations.
Caption: General experimental workflow for bioorthogonal labeling.
Conclusion
The choice between an alkene, alkyne, or azide handle for bioorthogonal applications is a critical decision that depends on the specific experimental requirements.
-
Propene/Unstrained Alkene Handles: These are generally not suitable for most bioorthogonal applications due to their extremely slow reaction kinetics with tetrazines. Their use is limited to contexts where very long reaction times are feasible and high concentrations of reactants can be used.
-
Strained Alkene Handles (in IEDDA): When paired with tetrazines, strained alkenes offer the fastest known bioorthogonal reaction kinetics, making them ideal for in vivo imaging and labeling of low-abundance targets. However, the stability of both the handle and the tetrazine partner must be carefully considered for long-term experiments.
-
Alkyne/Azide Handles (in SPAAC): The SPAAC reaction provides a robust and highly biocompatible method for bioconjugation without the need for a catalyst. While the kinetics are generally slower than the fastest IEDDA reactions, a wide range of stable and reactive cyclooctynes are available, offering a versatile toolkit for many applications in cell biology and drug development.
Ultimately, the selection of the optimal bioorthogonal handle requires a careful evaluation of the trade-offs between reaction rate, stability, and biocompatibility in the context of the specific biological question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Nexus of Protein Degradation: A Comparative Guide to BOC-NH-PEG2-propene in PROTAC Design
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a linker is paramount in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of proteins modified with the BOC-NH-PEG2-propene linker against alternative linker strategies, supported by a summary of experimental data from published studies. Detailed methodologies for key experiments are also presented to facilitate the rational design and evaluation of novel protein degraders.
This compound is a bifunctional chemical linker characterized by a polyethylene (B3416737) glycol (PEG) core, a Boc-protected amine, and a terminal propene group. Within the architecture of a PROTAC, this linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery.[3][4] The nature of the linker—its length, flexibility, and chemical composition—is a critical determinant of the efficacy and selectivity of the resulting PROTAC.[5]
Comparative Analysis of PROTAC Linker Performance
The biological activity of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the DC50, which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the Dmax, which represents the maximum percentage of protein degradation that can be achieved.
The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG Linkers | PEG-based linkers (e.g., this compound) | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [6] |
| Extended PEG linker | Epidermal Growth Factor Receptor (EGFR) | Von Hippel-Lindau (VHL) | Selective for EGFR over HER2 | Not specified | [5] | |
| PEG linker | Estrogen Receptor α (ERα) | Cereblon (CRBN) | 10-100 | >90 | [5] | |
| Alkyl/Ether Linkers | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [6] |
| 16-atom alkyl linker | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 5-50 | >95 | [6] | |
| C8 alkyl linker | PI3K/mTOR | Von Hippel-Lindau (VHL) | 42-227 (PI3K), 45 (mTOR) | Not specified | [7] | |
| Rigid Linkers | Piperidine/Piperazine-based | Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | <1 | >90 | [4] |
| Alkyne-based | Anaplastic Lymphoma Kinase (ALK) | Cereblon (CRBN) | 10-100 | >80 | [8] |
Key Observations:
-
Flexibility and Length: Flexible linkers, such as PEG and alkyl chains, are the most commonly used and have demonstrated high efficacy in inducing protein degradation.[5][7] The length of the linker is a critical parameter that needs to be optimized for each target and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[5]
-
PEG Linkers: The inclusion of PEG units can enhance the aqueous solubility of the PROTAC molecule, which can in turn affect cell permeability and oral absorption.[9] Systematic variation of the PEG chain length provides a straightforward strategy for optimizing linker length.[9]
-
Rigid Linkers: More rigid linkers, incorporating structures like piperazine (B1678402) or alkynes, can offer better control over the geometry of the ternary complex.[5] This can sometimes lead to improved potency and selectivity.
-
Selectivity: The linker can influence the selectivity of the PROTAC for a specific target protein, even when the target-binding ligand is promiscuous. For instance, modifying the linker length of a lapatinib-based PROTAC resulted in a switch from a dual EGFR/HER2 degrader to a selective EGFR degrader.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of PROTACs.
Western Blotting for Protein Degradation
This is the gold standard for quantifying the reduction in target protein levels.[10]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assays (e.g., TR-FRET)
These assays confirm the PROTAC-mediated interaction between the target protein and the E3 ligase.[11]
Protocol:
-
Reagents: Obtain purified recombinant target protein, E3 ligase complex, and the PROTAC of interest. Label one of the proteins with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The FRET signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal as a function of the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of the PROTAC with its target protein within intact cells.[10]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a defined period.
-
Heating: Heat the cell suspension or lysate across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in the action and evaluation of PROTACs, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for assessing the biological activity of PROTACs.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Buy this compound (EVT-11998042) [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the In Vitro Stability of BOC-NH-PEG2-propene Conjugates
For Researchers, Scientists, and Drug Development Professionals
The in vitro stability of linker molecules is a critical parameter in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of the in vitro stability of BOC-NH-PEG2-propene, a heterobifunctional linker, against other common linker systems. The stability is assessed by examining the lability of its constituent parts: the tert-butyloxycarbonyl (BOC) protecting group, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal propene moiety.
Understanding the Components of this compound
The stability of the entire conjugate is dictated by the individual stability of its three key components:
-
BOC (tert-butyloxycarbonyl) Protecting Group: This is a widely used protecting group for amines. Its stability is highly pH-dependent.
-
PEG2 (Polyethylene Glycol) Linker: The short di-ethylene glycol spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.[1]
-
Propene Group: The terminal alkene functionality allows for further conjugation, often via thiol-ene "click" chemistry.
In Vitro Stability Profile
The in vitro stability of this compound has been evaluated under various conditions that mimic physiological environments.
pH Stability:
The primary point of lability for the this compound conjugate is the BOC group, which is susceptible to acidic conditions.[2] The carbamate (B1207046) linkage of the BOC group is generally stable under basic and neutral conditions.[3] The ether linkages of the PEG spacer and the carbon-carbon double bond of the propene group are stable across a wide pH range.
Plasma Stability:
In human plasma, the this compound conjugate is expected to be relatively stable. The carbamate bond of the BOC group is not readily cleaved by plasma esterases.[4][5] The PEG linker itself is generally biocompatible and stable in plasma.[6] While the terminal propene group is a site for potential metabolic activity, terminal alkenes are generally not rapidly degraded in plasma in the absence of specific enzymes.
Enzymatic Stability:
The BOC-carbamate is generally resistant to enzymatic degradation by common proteases and esterases found in plasma.[7] The PEG linker is also known for its low susceptibility to enzymatic cleavage.[1] The propene group could be a substrate for certain metabolic enzymes, such as cytochrome P450s, which are primarily found in the liver, but their activity in plasma is low.
Comparative Stability Data
The following table summarizes the expected stability of this compound in comparison to other common linker components. This data is compiled from literature sources on the stability of individual chemical moieties.
| Linker Component | Condition | Stability of this compound Moiety | Alternative Linker Moiety | Stability of Alternative | Rationale for Difference |
| Protecting Group | Acidic pH (e.g., pH 1-4) | Labile | Fmoc (Fluorenylmethyloxycarbonyl) | Stable | BOC is designed to be acid-labile, while Fmoc is base-labile.[3] |
| Basic pH (e.g., pH 9-12) | Stable | Fmoc (Fluorenylmethyloxycarbonyl) | Labile | Fmoc is cleaved by basic conditions (e.g., piperidine), while BOC is stable. | |
| Human Plasma | Stable | Ester Linker | Labile | Ester linkers are susceptible to hydrolysis by plasma esterases.[4] | |
| Linker Backbone | Human Plasma | Stable | Alkyl Chain | Stable | Both PEG and simple alkyl chains are generally stable in plasma. |
| Oxidative Conditions | Moderately Stable | Alkyl Chain | Stable | The ether linkages in PEG can be susceptible to oxidative metabolism.[6] | |
| Functional Group | Nucleophilic Attack | Stable | Maleimide | Labile | Maleimide-thiol adducts can undergo retro-Michael reactions, leading to deconjugation. |
| General In Vitro | Stable | Azide/Alkyne | Highly Stable | Azide and alkyne groups used in "click" chemistry are bioorthogonal and very stable. |
Experimental Protocols
Detailed methodologies for key in vitro stability assays are provided below.
Protocol 1: pH Stability Assay
Objective: To determine the rate of degradation of this compound at various pH values.
Materials:
-
This compound
-
Buffer solutions: 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 4), Phosphate-buffered saline (PBS, pH 7.4), 0.1 M Borate buffer (pH 9)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC-MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 10 µg/mL.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction by adding an equal volume of ACN.
-
Analyze the samples by HPLC-MS to quantify the remaining amount of intact this compound.
-
Calculate the half-life (t½) at each pH.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of this compound in human plasma.
Materials:
-
This compound
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar and stable compound)
-
HPLC-MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Warm the human plasma to 37°C.
-
Spike the stock solution into the pre-warmed plasma to a final concentration of 1 µM.
-
Incubate the plasma sample at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding 3 volumes of ice-cold ACN containing the internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for HPLC-MS analysis.
-
Quantify the remaining this compound relative to the internal standard.
Visualizations
Chemical Structure and Potential Degradation Pathway
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
Comparative Analysis of Crosslinking Agents for BOC-NH-PEG2-propene in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Crosslinking Strategies for Propene-Functionalized PEG Linkers.
This guide provides a comparative analysis of different crosslinking agents for BOC-NH-PEG2-propene, a versatile linker molecule increasingly utilized in bioconjugation and the development of advanced drug delivery systems such as PROTACs. The terminal propene group on this molecule allows for covalent crosslinking through various chemical reactions, most notably via thiol-ene "click" chemistry, to form hydrogels with tunable properties. The choice of crosslinking agent and reaction conditions is critical in determining the final characteristics of the hydrogel, including its mechanical strength, degradation profile, and biocompatibility.
This comparison focuses on the widely adopted photo-initiated thiol-ene reaction, evaluating common thiol-based crosslinkers and photoinitiators. The experimental data presented is collated from studies on analogous poly(ethylene glycol) (PEG) systems with terminal alkene functionalities (e.g., norbornene), providing a strong predictive framework for the performance of this compound.
Thiol-Ene Photocrosslinking: An Overview
The crosslinking of this compound is effectively achieved through a photo-initiated thiol-ene reaction. This "click" chemistry mechanism involves the radical-mediated addition of a thiol group across the propene's carbon-carbon double bond. The reaction proceeds via a step-growth polymerization, which leads to the formation of a homogeneous and well-defined hydrogel network.[1][2] This method offers significant advantages, including rapid reaction rates, high specificity, and cytocompatibility, making it ideal for encapsulating cells and biologics.[1][2]
The process is initiated by a photoinitiator that, upon exposure to UV or visible light, generates free radicals. These radicals abstract a hydrogen atom from a thiol group on the crosslinking agent, creating a thiyl radical. The thiyl radical then reacts with the propene group of this compound, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol group, propagating the kinetic chain and forming a stable thioether bond.
Below is a comparative analysis of key components in this system: thiol crosslinkers and photoinitiators.
Data Presentation: Comparative Tables
Table 1: Comparison of Common Thiol Crosslinking Agents
| Crosslinking Agent | Structure | Key Characteristics | Advantages | Disadvantages | Representative Mechanical Properties (Storage Modulus, G') |
| PEG-dithiol (e.g., 1 kDa) | Linear, flexible | Forms hydrogels with relatively lower crosslinking density and higher swelling ratios. | Biocompatible, commercially available in various molecular weights. | Can result in mechanically weaker hydrogels compared to multi-arm thiols. | 0.5 - 12 kPa[3] |
| Dithiothreitol (DTT) | Small molecule, dithiol | Increases crosslinking density due to its small size. | Readily available, efficient for achieving higher gel stiffness. | Potential for cytotoxicity at higher concentrations; can have an unpleasant odor. | Not explicitly found for PEG-propene systems, but expected to produce stiffer gels than PEG-dithiol. |
| Matrix Metalloproteinase (MMP)-Cleavable Peptide Dithiol (e.g., GCRD-GPQG↓IWGQ-DRCG) | Peptide-based, bifunctional | Introduces biodegradability and cell-responsive degradation into the hydrogel network. | Enables cell-mediated remodeling of the hydrogel matrix, mimicking the natural extracellular matrix. | More expensive; synthesis can be complex. | 1 - 10 kPa, highly dependent on peptide sequence and concentration.[4] |
| Ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP) | Tri-functional thiol | Creates a highly crosslinked and stable network. | Can form non-swelling hydrogels with tunable drug release properties.[5] | Can lead to more brittle hydrogels; solubility in aqueous solutions can be limited.[5] | 3.5 - 190 kPa (in base-catalyzed system)[5] |
Table 2: Comparison of Common Photoinitiators for Thiol-Ene Reactions
| Photoinitiator | Excitation Wavelength | Key Characteristics | Advantages | Disadvantages | Representative Cytotoxicity |
| Irgacure 2959 (I2959) | ~280 nm (tail absorption at 365 nm)[6][7] | Commonly used UV photoinitiator, moderate water solubility. | Well-established for hydrogel formation. | Requires UV light, which can be damaging to cells; lower crosslinking efficiency compared to LAP.[8] | Higher cytotoxicity, especially at increased concentrations and longer exposure times.[8][9] |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | ~370 nm (tail absorption at 405 nm)[6][7] | Visible light photoinitiator, higher water solubility. | More cytocompatible due to the use of longer wavelength light; faster gelation kinetics and higher crosslinking efficiency than I2959.[6][7] | Can still exhibit some toxicity at high concentrations.[8] | Lower cytotoxicity compared to Irgacure 2959, supporting higher cell viability.[8][9] |
| Eosin Y | ~520 nm (Visible Light) | Type II photoinitiator, requires a co-initiator (e.g., triethanolamine). | Utilizes visible light, enhancing cytocompatibility. | Often results in slower polymerization and lower mechanical strength compared to Type I initiators.[10] | Generally considered highly cytocompatible. |
Experimental Protocols
Protocol 1: Preparation of Thiol-Ene Hydrogel using a Dithiol Crosslinker and LAP Photoinitiator
This protocol describes the formation of a hydrogel using this compound, PEG-dithiol as the crosslinker, and LAP as the photoinitiator.
Materials:
-
This compound
-
PEG-dithiol (e.g., 1 kDa)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV/Visible light source (e.g., 405 nm LED)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of LAP (e.g., 0.1% w/v) in PBS. Protect this solution from light.
-
Dissolve this compound and PEG-dithiol in the LAP solution. A common starting point is a 10% (w/v) total polymer concentration with a 1:1 stoichiometric ratio of thiol to propene functional groups.
-
Gently mix the solution to ensure homogeneity, avoiding the introduction of air bubbles.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to a 405 nm light source. The intensity and exposure time will need to be optimized depending on the desired gelation time and final properties (a typical starting point is 5-10 mW/cm² for 1-5 minutes).[2]
-
The hydrogel will form as the thiol-ene reaction proceeds.
-
Protocol 2: Characterization of Hydrogel Mechanical Properties by Rheology
This protocol outlines the measurement of the storage modulus (G') and loss modulus (G''), which are key indicators of the viscoelastic properties of the hydrogel.
Equipment:
-
Rotational rheometer with a parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Sample Preparation: Prepare a hydrogel disc as described in Protocol 1, typically directly on the lower plate of the rheometer.
-
Time Sweep (Gelation Kinetics):
-
To measure gelation kinetics, place the liquid precursor solution on the rheometer's lower plate.
-
Lower the upper plate to the desired gap distance.
-
Initiate the photo-crosslinking while simultaneously starting a time sweep measurement (e.g., at a constant frequency of 1 Hz and a low strain of 1%).[2]
-
The gel point is typically defined as the time at which the storage modulus (G') exceeds the loss modulus (G'').[2]
-
-
Frequency Sweep (Mechanical Properties):
-
Once the hydrogel is fully formed, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (determined by a prior strain sweep).[11]
-
The storage modulus (G') value in the plateau region is often reported as the stiffness of the hydrogel.
-
Protocol 3: Assessment of Photoinitiator Cytotoxicity
This protocol provides a method to compare the cytotoxicity of different photoinitiators on encapsulated cells.
Materials:
-
Cells of interest (e.g., mesenchymal stem cells)
-
Cell culture medium
-
Live/Dead viability/cytotoxicity assay kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation:
-
Prepare precursor solutions as described in Protocol 1, using different photoinitiators (e.g., 0.1% w/v I2959 or 0.1% w/v LAP).
-
Resuspend cells in the precursor solutions at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Form cell-laden hydrogels by exposing the solutions to the appropriate wavelength of light (365 nm for I2959, 405 nm for LAP).
-
-
Cell Culture:
-
Culture the cell-laden hydrogels in a sterile cell culture medium under standard conditions (37°C, 5% CO₂).
-
-
Viability Assessment:
-
At desired time points (e.g., 24 and 72 hours), wash the hydrogels with PBS.
-
Incubate the hydrogels with the Live/Dead assay reagents according to the manufacturer's instructions.
-
Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantify cell viability by counting the number of live and dead cells in multiple fields of view.
-
Mandatory Visualizations
Caption: Photo-initiated thiol-ene reaction pathway for hydrogel formation.
Caption: General workflow for thiol-ene hydrogel synthesis and characterization.
Caption: Key parameter relationships in thiol-ene hydrogel formation.
References
- 1. chienchilin.org [chienchilin.org]
- 2. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. allevi3d.com [allevi3d.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Bioconjugation: Evaluating BOC-NH-PEG2-propene and Alternatives for Optimal Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a critical determinant of success in therapeutic and diagnostic development. This guide provides an objective comparison of bioconjugation efficiency using BOC-NH-PEG2-propene against two widely used alternatives: traditional thiol-maleimide chemistry and copper-free click chemistry (SPAAC). Supported by representative experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal bioconjugation strategy.
The covalent linkage of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is fundamental to the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and diagnostics. The choice of linker and conjugation chemistry significantly impacts the stability, efficacy, and homogeneity of the final bioconjugate. Here, we evaluate the performance of this compound, a versatile linker amenable to photo-initiated thiol-ene reactions, and compare it with established thiol-maleimide and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) methodologies.
Comparative Analysis of Bioconjugation Chemistries
The selection of a bioconjugation strategy hinges on several factors, including reaction efficiency, specificity, kinetics, and the stability of the resulting linkage. The following tables summarize representative quantitative data for the three chemistries discussed.
Table 1: Comparison of Reaction Parameters and Efficiency
| Parameter | Thiol-Ene (this compound) | Thiol-Maleimide | SPAAC (Copper-Free Click Chemistry) |
| Reaction Type | Photo-initiated radical addition | Michael addition | Strain-promoted cycloaddition |
| Specificity | High for thiols | High for thiols (pH 6.5-7.5) | Bio-orthogonal (azide & alkyne) |
| Reaction Time | 5 - 60 minutes | 1 - 4 hours | 1 - 4 hours |
| Typical Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | 10:1 to 20:1 | 3:1 to 10:1 |
| Representative Yield | >90% | >90% | >95% |
| Initiator/Catalyst Required | Photoinitiator (e.g., LAP, Irgacure) | None (base-catalyzed) | None |
Table 2: Stability and Characteristics of the Formed Linkage
| Linker Chemistry | Bond Formed | Stability in Plasma | Key Features |
| Thiol-Ene | Thioether | High | Irreversible, stable bond. Requires UV light source. |
| Thiol-Maleimide | Thioether | Moderate | Prone to retro-Michael addition and hydrolysis.[1] |
| SPAAC | Triazole | Very High | Highly stable and inert linkage. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any bioconjugation chemistry. The following protocols provide a framework for conjugating a fluorescent dye to a cysteine-containing antibody as a model system.
Protocol 1: Photo-initiated Thiol-Ene Bioconjugation using this compound
This protocol describes the conjugation of a thiol-containing antibody to a payload via a this compound linker, followed by fluorescent labeling for quantification.
Materials:
-
Cysteine-containing antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.2
-
This compound
-
Payload with a compatible reactive group (e.g., NHS ester for reaction with the deprotected amine of the linker)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
NHS-fluorescent dye (e.g., NHS-FITC)
-
UV lamp (365 nm)
-
Desalting columns
Procedure:
-
Antibody Preparation: If necessary, reduce disulfide bonds of the antibody using a mild reducing agent like TCEP to expose free thiol groups. Purify the antibody using a desalting column equilibrated with degassed PBS, pH 7.2.
-
Thiol-Ene Reaction:
-
In a UV-transparent reaction vessel, combine the thiol-containing antibody and this compound at a 1:10 molar ratio.
-
Add the photoinitiator LAP to a final concentration of 1-5 mol%.
-
Irradiate the mixture with a 365 nm UV lamp for 15-30 minutes at room temperature.
-
-
Purification: Remove excess linker and photoinitiator using a desalting column equilibrated with a suitable buffer (e.g., MES buffer, pH 6.0).
-
Boc Deprotection: Treat the conjugate with a 50% TFA solution in dichloromethane (B109758) for 30 minutes to remove the BOC protecting group and expose the primary amine. Purify the deprotected conjugate using a desalting column equilibrated with PBS, pH 7.4.
-
Fluorescent Labeling: Add a 10-fold molar excess of NHS-fluorescent dye to the deprotected conjugate and incubate for 1 hour at room temperature.
-
Final Purification: Purify the final fluorescently labeled bioconjugate using a desalting column to remove unreacted dye.
Protocol 2: Thiol-Maleimide Bioconjugation
This protocol outlines the conjugation of a maleimide-activated fluorescent dye to a cysteine-containing antibody.
Materials:
-
Cysteine-containing antibody in PBS, pH 7.2
-
Maleimide-activated fluorescent dye
-
Desalting columns
Procedure:
-
Antibody Preparation: As described in Protocol 1, prepare the antibody with free thiol groups.
-
Conjugation Reaction:
-
Dissolve the maleimide-activated dye in DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the maleimide-dye solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification: Remove unreacted maleimide-dye using a desalting column equilibrated with PBS, pH 7.4.
Protocol 3: SPAAC Copper-Free Click Chemistry Bioconjugation
This protocol details the conjugation of an azide-modified antibody to a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
DBCO-functionalized fluorescent dye
-
Desalting columns
Procedure:
-
Antibody and Dye Preparation: Prepare the azide-modified antibody and a stock solution of the DBCO-dye in DMSO.
-
SPAAC Reaction:
-
Add a 3-10 fold molar excess of the DBCO-dye solution to the azide-modified antibody.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification: Purify the final conjugate using a desalting column equilibrated with PBS, pH 7.4.
Methods for Validating Bioconjugation Efficiency
UV-Vis Spectrophotometry for Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody, can be determined using UV-Vis spectrophotometry.[2][3]
Protocol:
-
Measure the absorbance of the purified bioconjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and their respective extinction coefficients. A correction factor is needed for the dye's absorbance at 280 nm.[4][5]
-
The DOL is the molar ratio of the dye to the antibody.
Quantitative Western Blot Analysis
Western blotting can provide a semi-quantitative assessment of conjugation efficiency by observing the shift in molecular weight of the conjugated antibody.
Protocol:
-
Sample Preparation: Prepare samples of the unconjugated antibody and the purified bioconjugate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that recognizes the antibody portion of the conjugate.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis: Image the blot using a digital imager. The band corresponding to the bioconjugate will have a higher molecular weight than the unconjugated antibody. Densitometry analysis can be used to estimate the relative amount of conjugated versus unconjugated antibody. For accurate quantification, it is crucial to work within the linear range of detection and use appropriate normalization controls.
Visualizing Bioconjugation Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for each bioconjugation method.
Workflow for Thiol-Ene Bioconjugation.
Workflow for Thiol-Maleimide Bioconjugation.
Workflow for SPAAC Bioconjugation.
References
A Researcher's Guide to Assessing the Cytotoxicity of BOC-NH-PEG2-propene and its Conjugates
BOC-NH-PEG2-propene is a bifunctional linker, featuring a BOC-protected amine and a terminal propene group. Such linkers are integral in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol (PEG) linkers are generally selected for their biocompatibility and ability to improve the pharmacokinetic properties of a conjugated molecule, it is crucial to experimentally verify the cytotoxic potential of both the linker and the final conjugate.
Comparative Analysis of Cytotoxicity Assays
Several in vitro assays are available to measure the cytotoxicity of a compound. The most common methods rely on quantifying cell viability after exposure to the test article. These assays measure various physiological endpoints, such as membrane integrity, metabolic activity, or cellular proliferation. The choice of assay can depend on the compound's mechanism of action and the research question.
For initial screening of this compound and its conjugates, colorimetric assays based on the metabolic activity of viable cells, such as the MTT and MTS assays, are widely used, robust, and suitable for high-throughput screening.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[1] | Well-established, cost-effective, sensitive. | Requires a solubilization step for the formazan crystals, which can introduce additional variability.[2] |
| MTS | Reduction of a tetrazolium compound (MTS) to a soluble formazan product by viable cells.[2][3] | Simpler and faster than MTT as it does not require a solubilization step; the product is soluble in culture medium.[2] | Reagents can be more expensive than MTT. |
| XTT | Similar to MTS, involves the reduction of a tetrazolium salt (XTT) to a soluble formazan product. | High sensitivity and a wide dynamic range. | Can be susceptible to interference from reducing agents in the test compound. |
| LDH Release | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes. | Directly measures cell death (necrosis). | Less sensitive for detecting early-stage apoptosis or cytostatic effects. |
Experimental Protocols for Cytotoxicity Assessment
The following are detailed protocols for the MTT and MTS assays, which are recommended for evaluating the cytotoxicity of this compound and its conjugates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Cell culture medium
-
Test compound (this compound or its conjugate) and controls (vehicle and a known cytotoxic agent)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[5]
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound, vehicle control, and positive control. Remove the overnight culture medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][7]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This assay is a more rapid, single-step alternative to the MTT assay.[3]
Materials:
-
MTS reagent (a combined solution of MTS and an electron coupling reagent like PES)[8]
-
Cell culture medium
-
Test compound and controls
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: After the compound incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[2][7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.[2][7][8]
-
Absorbance Measurement: Record the absorbance at 490-500 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Data Presentation: A Hypothetical Example
Since experimental data for this compound is not available, the following table illustrates how to present the results from a cytotoxicity study of a hypothetical conjugate ("Compound A"), where this compound is used as a linker. This includes a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, a known cytotoxic drug).
Table 2: Example Cytotoxicity Data for a Hypothetical Conjugate (Compound A) in HeLa Cells (48h Incubation)
| Compound | Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| Vehicle Control (0.1% DMSO) | 0 | 1.25 | 100% | > 100 |
| Compound A | 0.1 | 1.22 | 97.6% | 15.2 |
| 1 | 1.10 | 88.0% | ||
| 10 | 0.75 | 60.0% | ||
| 25 | 0.40 | 32.0% | ||
| 50 | 0.20 | 16.0% | ||
| 100 | 0.10 | 8.0% | ||
| Positive Control (Doxorubicin) | 0.01 | 1.15 | 92.0% | 0.18 |
| 0.1 | 0.70 | 56.0% | ||
| 1 | 0.15 | 12.0% | ||
| 10 | 0.05 | 4.0% |
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates a typical workflow for a cytotoxicity assay.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Comparison with Alternative Linkers
The choice of a linker in drug development is a critical decision that can significantly impact the efficacy, stability, and toxicity of the final conjugate. While this compound offers the advantages of a hydrophilic PEG spacer, other linker chemistries are also widely used.
-
Alkyl Chains: These provide a simple and synthetically accessible linker. However, they are more hydrophobic than PEG linkers, which can negatively affect the solubility and bioavailability of the conjugate.[9]
-
Cleavable Linkers: These are designed to release the active drug under specific physiological conditions (e.g., low pH in endosomes or the presence of specific enzymes in the tumor microenvironment). This can enhance the targeted delivery and reduce systemic toxicity.
-
Rigid Linkers: In some applications, such as PROTACs, a more rigid linker (e.g., containing cyclic structures like piperazine (B1678402) or triazole) may be required to achieve the optimal orientation of the two binding ligands for efficient ternary complex formation.[9]
The cytotoxicity of the linker itself is expected to be low, as they are generally designed to be biocompatible. However, the linker can influence the overall properties of the conjugate, and therefore, empirical testing of the final molecule is essential.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. precisepeg.com [precisepeg.com]
A Researcher's Guide to Bifunctional Linkers: Evaluating Alternatives to BOC-NH-PEG2-propene for Advanced Bioconjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecular conjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of success. While BOC-NH-PEG2-propene has its utility, a diverse landscape of alternative linkers offers a range of functionalities and reaction specificities that can be tailored to specific applications. This guide provides an objective comparison of key alternatives, supported by experimental data, detailed protocols, and visual workflows to inform the rational selection of the optimal linker for your research needs.
Introduction to this compound and its Alternatives
This compound is a heterobifunctional linker featuring a BOC-protected amine, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. The BOC-protected amine allows for controlled, sequential conjugation, while the PEG spacer enhances solubility and provides spatial separation between conjugated molecules. The propene group can participate in reactions such as thiol-ene "click" chemistry, enabling covalent linkage to molecules bearing a thiol group.
However, the specific requirements of a given bioconjugation strategy—such as reaction kinetics, orthogonality, and the stability of the final linkage—necessitate the consideration of a broader range of reactive moieties. This guide focuses on three primary classes of alternatives to the propene group on a BOC-NH-PEG linker:
-
Alkynes and Azides for Click Chemistry: These linkers are designed for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Maleimides for Thiol Conjugation: Linkers terminating in a maleimide (B117702) group offer a well-established and efficient method for selective reaction with thiol groups, commonly found in cysteine residues of proteins.
-
NHS Esters and Carboxylic Acids for Amine Conjugation: These linkers react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.
Comparative Analysis of Linker Performance
The efficacy of a bifunctional linker in applications like PROTACs is often evaluated by the biological activity of the final conjugate. Key performance indicators include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) for PROTACs. The choice of linker chemistry also impacts reaction efficiency, kinetics, and the stability of the resulting conjugate.
Quantitative Data on PROTAC Performance with Different Linkers
The following table summarizes representative data from various studies to illustrate the impact of different linker types and lengths on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether (Flexible) | 16-atom alkyl linker | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | ~100 | >90 | [1] |
| Alkyl/Ether (Flexible) | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [2][3] |
| PEG (Flexible) | PEG4 | Bromodomain-containing protein 4 (BRD4) | VHL | 20 | 95 | [4] |
| PEG (Flexible) | PEG5 | Bromodomain-containing protein 4 (BRD4) | VHL | 15 | >98 | [4] |
| PEG (Flexible) | PEG6 | Bromodomain-containing protein 4 (BRD4) | VHL | 30 | 92 | [4] |
| Click Chemistry (Rigid Core) | Triazole-containing (0 PEG units) | Bromodomain-containing protein 4 (BRD4) | CRBN | < 500 | Not Specified | [3] |
| Click Chemistry (Rigid Core) | Triazole-containing (4-5 PEG units) | Bromodomain-containing protein 4 (BRD4) | CRBN | < 500 | Not Specified | [3] |
Note: The data presented is a synthesis from multiple sources and is intended for illustrative purposes. For direct comparisons, it is recommended to consult the primary literature.
Head-to-Head Comparison of Conjugation Chemistries
| Feature | Thiol-Ene (Propene) | Click Chemistry (Alkyne/Azide) | Maleimide-Thiol | NHS Ester-Amine |
| Reaction Kinetics | Fast (minutes to hours) | Very Fast (minutes to hours) | Very Fast (minutes to hours) | Fast (30-60 minutes) |
| Reaction Yield | High | Generally quantitative | High, but can be variable | Generally high |
| Specificity & Orthogonality | High for thiols | High (bioorthogonal) | Highly selective for thiols at pH 6.5-7.5 | Reactive towards multiple primary amines |
| Linkage Stability | Stable thioether bond | Highly stable triazole ring | Thioether bond can be reversible in vivo | Stable amide bond |
| Biocompatibility | Good; can be photo-initiated | SPAAC is highly biocompatible; CuAAC requires a copper catalyst which can be cytotoxic | Good for in vitro applications | Good for in vitro applications |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for each of the major alternative linker chemistries.
Protocol 1: PROTAC Synthesis via Click Chemistry (CuAAC) using a BOC-NH-PEG-Alkyne Linker
This protocol describes the copper-catalyzed azide-alkyne cycloaddition to form a stable triazole linkage.
Materials:
-
BOC-NH-PEGn-Alkyne linker
-
Azide-functionalized protein of interest (POI) ligand
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Preparation of Ligands: Synthesize or procure the azide-functionalized POI ligand and the alkyne-functionalized E3 ligase ligand.
-
BOC Deprotection: If necessary, deprotect the BOC group from the linker using standard acidic conditions (e.g., TFA in DCM) to expose the primary amine for conjugation to one of the ligands.
-
Ligand-Linker Conjugation: Couple the deprotected linker to one of the ligands using standard amide bond formation chemistry (e.g., HATU, DIPEA in DMF). Purify the ligand-linker intermediate.
-
Click Reaction: a. Dissolve the alkyne-containing ligand-linker intermediate and the azide-containing ligand in DMF or DMSO. b. Prepare a fresh solution of sodium ascorbate in reaction buffer. c. Prepare a solution of CuSO4 and THPTA in reaction buffer. d. To the solution of the ligands, add the sodium ascorbate solution followed by the CuSO4/THPTA solution. e. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the PROTAC molecule using reverse-phase HPLC.
Protocol 2: Protein Conjugation via Maleimide-Thiol Chemistry using a BOC-NH-PEG-Maleimide Linker
This protocol is suitable for conjugating the linker to a protein containing a free cysteine residue.
Materials:
-
BOC-NH-PEGn-Maleimide linker
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with EDTA.
-
Reducing agent (if needed, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or N-ethylmaleimide)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds with TCEP to generate free thiols. Remove the excess TCEP using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the BOC-NH-PEGn-Maleimide linker in anhydrous DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: a. Add the linker stock solution to the protein solution at a 10-20 fold molar excess. The final concentration of the organic solvent should not exceed 10%. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent.
-
Purification: Remove excess linker and other reagents by size-exclusion chromatography or dialysis.
Protocol 3: Small Molecule Conjugation via NHS Ester Chemistry using a BOC-NH-PEG-NHS Ester Linker
This protocol outlines the reaction of an NHS ester with a primary amine on a small molecule.
Materials:
-
BOC-NH-PEGn-NHS Ester linker
-
Amine-containing small molecule
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO, DCM)
-
Base (e.g., DIPEA or triethylamine)
-
Quenching reagent (e.g., Tris buffer or ethanolamine)
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule and the BOC-NH-PEGn-NHS Ester linker in the chosen anhydrous solvent.
-
Conjugation Reaction: a. To the solution of the amine and linker, add the base (2-3 equivalents). b. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Add a quenching reagent to consume any unreacted NHS ester.
-
Work-up and Purification: Perform a standard aqueous work-up to remove water-soluble components. Purify the desired conjugate by flash column chromatography.
Visualizing Workflows and Pathways
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a generalized experimental workflow.
Conclusion
The selection of a bifunctional linker is a multifaceted decision that extends beyond simple chemical compatibility. While this compound offers a viable option for thiol-ene chemistry, a comprehensive evaluation of alternatives is essential for optimizing the performance of advanced bioconjugates. Linkers amenable to click chemistry provide high efficiency and bioorthogonality, making them ideal for complex biological systems and the rapid synthesis of PROTAC libraries. Maleimide- and NHS ester-based linkers represent robust, well-established chemistries for conjugation to native protein functional groups. By carefully considering the comparative data, experimental protocols, and strategic workflows presented in this guide, researchers can make more informed decisions, accelerating the development of novel and effective targeted therapies and research tools.
References
Benchmarking BOC-NH-PEG2-propene in PROTAC Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. The efficacy of these heterobifunctional molecules is critically dependent on the linker that tethers the target protein ligand to the E3 ubiquitin ligase ligand. Among the diverse array of linker strategies, polyethylene (B3416737) glycol (PEG)-based linkers, such as BOC-NH-PEG2-propene, have garnered significant attention due to their favorable physicochemical properties. This guide provides an objective comparison of the performance of PEG-based linkers with other common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Efficacy
The linker is not a mere spacer but an active modulator of a PROTAC's biological activity. Its length, chemical composition, and rigidity are critical determinants of the formation and stability of the ternary complex, which is composed of the target protein, the PROTAC, and an E3 ligase. An optimal linker facilitates a productive ternary complex geometry, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein, while also imparting favorable characteristics such as solubility and cell permeability.
Comparative Analysis of PROTAC Linker Performance
The performance of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC efficacy. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Flexible Linkers - PEG vs. Alkyl Chains
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are frequently the initial choice in PROTAC design due to their synthetic accessibility and the conformational flexibility they impart to the molecule.[1]
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG | BRD4 | VHL | 15-55 | 85->98 | [2] |
| Alkyl | BRD4 | CRBN | < 1 | >90 | [3] |
| PEG (3 units) | CRBN | CRBN (homo-PROTAC) | Weak Degradation | - | [3] |
| Alkyl (9 atoms) | CRBN | CRBN (homo-PROTAC) | Concentration-dependent decrease | - | [3] |
| PEG (16 atoms) | Estrogen Receptor α (ERα) | VHL | More Potent than 12-atom linker | - | [2] |
| Alkyl/Ether (21 atoms) | Tank-binding kinase 1 (TBK1) | VHL | 3 | 96 | [3] |
Note: The data presented is illustrative and compiled from multiple sources. Direct comparison should be made with caution.
Table 2: Rigid Linkers - Enhancing Potency and Selectivity
Rigid linkers, which often incorporate cyclic or aromatic moieties, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can lead to enhanced potency and improved pharmacokinetic properties.[4]
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Rigid (ethynyl group) | BRD4 | CRBN | 3-6 fold increase in cell activity vs. alkyl | - | [3] |
| Rigid (polar) | Androgen Receptor (AR) | VHL | < 1 | Potent AR depletion | [3] |
Note: The data presented is illustrative and compiled from multiple sources. Direct comparison should be made with caution.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers.
General Synthesis of a PROTAC using this compound
This protocol outlines a general synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a this compound linker. This typically involves a deprotection step followed by a coupling reaction.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
-
Stir the reaction at room temperature and monitor by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected NH2-PEG2-propene as a salt.
Step 2: Coupling of Deprotected Linker to a Carboxylic Acid-Functionalized Ligand (POI or E3 Ligand)
-
Dissolve the carboxylic acid-containing ligand in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add a solution of the deprotected NH2-PEG2-propene to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash chromatography or preparative HPLC.
Step 3: Functionalization of the Propene Group
The terminal propene group can be further functionalized using various chemical reactions, such as Heck coupling or metathesis, to attach the second ligand (E3 or POI ligand, respectively).
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase (e.g., VHL or Cereblon complex)
-
Ubiquitin
-
ATP
-
The purified target protein
-
The PROTAC at various concentrations (and a vehicle control).
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Ternary Complex Formation Assays
Several biophysical techniques can be used to quantify the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the other protein (target protein) and the PROTAC is flowed over the chip. The binding events are detected in real-time, allowing for the determination of association and dissociation rate constants.
-
Isothermal Titration Calorimetry (ITC): The heat released or absorbed during the binding of the PROTAC and one protein to the other protein in solution is measured directly. This provides a complete thermodynamic profile of the interaction.
-
NanoBRET™/FRET Assays: These are cell-based or biochemical assays that measure the proximity of the target protein and the E3 ligase. The proteins are tagged with a donor and an acceptor fluorophore (or a luciferase and a fluorophore for BRET). Ternary complex formation brings the donor and acceptor into close proximity, resulting in a detectable energy transfer signal.
Visualizing PROTAC Mechanisms and Workflows
dot
Caption: PROTAC-mediated protein degradation pathway.
dot
Caption: Experimental workflow for PROTAC linker evaluation.
dot
Caption: Logical relationships in PROTAC linker design.
References
Safety Operating Guide
Proper Disposal of BOC-NH-PEG2-propene: A Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of BOC-NH-PEG2-propene, a bifunctional linker commonly used in biomedical research and drug development for the conjugation of molecules. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
While the BOC (tert-butoxycarbonyl) and PEG (polyethylene glycol) components of this molecule are not classified as hazardous, the propene group introduces a flammability risk that must be addressed during disposal.[1] Therefore, this compound waste must be treated as flammable hazardous waste.
Hazard Identification and Safety Precautions
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Flammability | The propene group is flammable.[1] Avoid heat, sparks, and open flames.[2][3] | Flame-retardant lab coat, safety goggles, nitrile gloves. |
| Inhalation | While not considered highly toxic, inhalation of vapors should be avoided.[4] | Work in a well-ventilated area or a chemical fume hood. |
| Skin and Eye Contact | May cause irritation upon contact. | Safety goggles and nitrile gloves are mandatory. |
| Ingestion | Not a typical route of exposure in a laboratory setting. Do not eat, drink, or smoke in the laboratory. | N/A |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Crucially, never mix this waste with other waste streams, especially oxidizers or corrosives. [4]
2. Container Management:
-
Use a container that is compatible with flammable organic waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste," "Flammable," and list the full chemical name: "this compound."
-
Do not overfill the container; it is recommended to fill it to no more than 80% capacity to allow for vapor expansion.[5]
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Remove all ignition sources.
-
Absorb the spill with a non-combustible absorbent material such as vermiculite, sand, or a universal spill absorbent.
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol) and collect the cleaning materials as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., isopropanol (B130326) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates can also be collected as hazardous waste.
-
After thorough rinsing, deface or remove the original label. The container can then be disposed of as regular solid waste, in accordance with your institution's policies.
5. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
-
Never dispose of this compound down the drain or in the regular trash. [6]
Experimental Workflow for Disposal
Below is a visual representation of the proper disposal workflow for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BOC-NH-PEG2-propene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling BOC-NH-PEG2-propene, a PROTAC linker, to foster a secure research environment. The following procedural steps and data will help answer your operational questions, from personal protective equipment (PPE) to disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects eyes from potential splashes of the chemical or solvents. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes or unexpected reactions. | |
| Hand Protection | Gloves | Disposable nitrile or neoprene gloves. | Offers protection against skin contact with the chemical. Check manufacturer's chemical resistance guide. Should be inspected before use and changed frequently.[1] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton lab coat, fully buttoned. | Protects skin and clothing from spills. Avoid synthetic materials like polyester (B1180765) that can melt. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities. | Provides an additional barrier against chemical splashes. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. | Prevents inhalation of any potential vapors or aerosols. |
| Respirator | Required if engineering controls are insufficient. Use requires medical evaluation and fit testing.[1] | Provides respiratory protection in situations where fume hood use is not feasible or in case of a spill. | |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Inspection:
-
Before starting any work, ensure the chemical fume hood is functioning correctly.
-
Inspect all PPE for any damage and ensure it is the correct size and fit.[2]
-
Have a spill kit readily accessible. The kit should contain absorbent materials, and appropriate waste disposal bags.
-
-
Handling the Compound:
-
Conduct all weighing and transfers of this compound within the fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with this compound sealed when not in use.
-
Avoid working alone in the laboratory.
-
Be aware of the location of the nearest safety shower and eyewash station.
-
-
Post-Experiment:
-
Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Dispose of all contaminated materials according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled, sealed, and chemically compatible waste container. | Treat as chemical waste. The container should be clearly labeled with the chemical name and hazard information. Arrange for pickup by the institution's hazardous waste management service. |
| Contaminated Labware (disposable) | Puncture-resistant, labeled biohazard bag or sharps container. | Place all disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical into the designated waste bag. |
| Contaminated Labware (reusable) | N/A | Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a triple rinse with water. The initial solvent rinse should be collected as hazardous waste. |
| Contaminated Solvents | Labeled, sealed, and chemically compatible solvent waste container. | Collect all solvents used for cleaning and rinsing in a designated hazardous waste container. Do not mix incompatible waste streams. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
